1-Propanesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S/c1-2-3-7(4,5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBSJEBFALFJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064973 | |
| Record name | 1-Propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-36-1 | |
| Record name | Propanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10147-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PROPANESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH8GN4LBV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Propanesulfonyl Chloride: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propanesulfonyl chloride (CH₃CH₂CH₂SO₂Cl), a vital reagent in organic synthesis, serves as a versatile building block for the introduction of the propanesulfonyl moiety. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data. Its reactivity as an electrophile, particularly in reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively, is a cornerstone of its application in pharmaceutical and materials science. This guide is intended to be a thorough resource for researchers utilizing this compound in their work.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid that is sensitive to moisture.[1][2] It is a corrosive compound requiring careful handling.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇ClO₂S | [3] |
| Molecular Weight | 142.60 g/mol | [3] |
| CAS Number | 10147-36-1 | [3] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Density | 1.267 g/mL at 25 °C | [2] |
| Melting Point | -37 °C | [2] |
| Boiling Point | 78-79 °C at 15 mmHg | [2] |
| Refractive Index (n²⁰/D) | 1.453 | [2] |
| Flash Point | 176 °F | [2] |
| Solubility | Decomposes in hot water | [2] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~2970, ~2880 | C-H stretching (alkane) | [4],[5] |
| ~1370, ~1170 | S=O stretching (sulfonyl chloride) | [5] |
| ~580 | S-Cl stretching | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| ~1.1 | Triplet | 3H | -CH₃ | [1],[2] |
| ~2.0 | Sextet | 2H | -CH₂-CH₃ | [1],[2] |
| ~3.6 | Triplet | 2H | -SO₂-CH₂- | [1],[2] |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| ~13 | -CH₃ | [3],[6] |
| ~17 | -CH₂-CH₃ | [3],[6] |
| ~63 | -SO₂-CH₂- | [3],[6] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.
| m/z | Relative Intensity | Assignment | Reference(s) |
| 142/144 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) | [7] |
| 107 | Moderate | [M - Cl]⁺ | [7],[8] |
| 79 | High | [CH₃CH₂CH₂SO]⁺ | [7],[8] |
| 43 | High | [CH₃CH₂CH₂]⁺ | [7],[8] |
Experimental Protocols
Caution: this compound is a corrosive and moisture-sensitive chemical. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Synthesis of this compound
Method: Microwave-Assisted Synthesis from Propane-1-sulfonic acid [9]
This method offers a rapid and efficient route to this compound.
Materials:
-
Propane-1-sulfonic acid
-
Triethylamine (NEt₃)
-
Anhydrous acetone
-
Celite
Procedure:
-
In a 10 mL pressure-rated reaction vial equipped with a magnetic stir bar, dissolve propane-1-sulfonic acid in anhydrous acetone.
-
At room temperature, add 2,4,6-trichloro-[1][10][11]-triazine (TCT) to the solution.
-
Add triethylamine (NEt₃) dropwise to the mixture.
-
Seal the reaction vial and place it in a self-tuning single-mode microwave synthesizer.
-
Irradiate the mixture at 80 °C (50 W) for 20 minutes.
-
After the irradiation period, rapidly cool the mixture to room temperature by passing compressed air through the microwave cavity for 1 minute.
-
Filter the cooled mixture through a pad of Celite to remove the precipitate.
-
The filtrate contains the desired product, this compound. The solvent can be removed under reduced pressure.
Reaction with Amines (Sulfonamide Formation)
This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides.
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (NEt₃) or Pyridine
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the product by recrystallization or column chromatography.
Reaction with Alcohols (Sulfonate Ester Formation)
The reaction of this compound with alcohols in the presence of a base yields sulfonate esters.
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Anhydrous pyridine or a mixture of an inert solvent (e.g., DCM) and a non-nucleophilic base (e.g., triethylamine)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous pyridine (or DCM with triethylamine, 1.2 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.1 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with cold, dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting sulfonate ester by column chromatography or distillation.
Hydrolysis
This compound hydrolyzes in the presence of water to form propane-1-sulfonic acid and hydrochloric acid.[10] This reaction is generally vigorous, especially in hot water.[2]
Procedure:
-
Carefully add this compound dropwise to a stirred excess of water at room temperature. The reaction is exothermic.
-
Stir the mixture until the organic layer is no longer visible.
-
The resulting aqueous solution contains propane-1-sulfonic acid and hydrochloric acid.
Reaction Pathways
This compound is a potent electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This makes the sulfur atom susceptible to nucleophilic attack.
The general mechanism for these reactions is a nucleophilic acyl substitution at the sulfur atom.
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3] It reacts violently with water and should be handled with care in a moisture-free environment.[1] Store in a tightly sealed container under an inert atmosphere, preferably in a cool, dry place.[2] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a fundamental reagent in organic chemistry with well-defined chemical and physical properties. Its reactivity, particularly in the formation of sulfonamides and sulfonate esters, makes it an invaluable tool in the synthesis of a wide range of organic molecules, including pharmaceuticals and functional materials. The experimental protocols and spectroscopic data provided in this guide offer a practical resource for researchers working with this compound. Adherence to proper safety precautions is essential when handling this corrosive and reactive chemical.
References
- 1. This compound (10147-36-1) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. instanano.com [instanano.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. This compound [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 10147-36-1 | Benchchem [benchchem.com]
- 11. This compound (10147-36-1) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to 1-Propanesulfonyl Chloride (CAS: 10147-36-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-propanesulfonyl chloride (CAS: 10147-36-1), a versatile reagent with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key chemical reactions. A significant focus is placed on its role as a precursor to sulfonamides, a critical pharmacophore in numerous therapeutic agents. This guide includes a detailed experimental protocol for the synthesis of a model sulfonamide, N-benzylpropane-1-sulfonamide, and explores the potential of such derivatives as modulators of critical signaling pathways, with a specific focus on the CXCR4 receptor, a key target in cancer metastasis and inflammatory diseases.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid that is sensitive to moisture.[1] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and ionic liquids.[1] The fundamental properties of this compound are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 10147-36-1 | [2] |
| Molecular Formula | C₃H₇ClO₂S | [2] |
| Molecular Weight | 142.60 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Density | 1.267 g/mL at 25 °C | [2] |
| Boiling Point | 78-79 °C at 15 mmHg | [2] |
| Refractive Index | n20/D 1.453 | [2] |
| Flash Point | 97 °C (207 °F) | [4] |
| Solubility | Decomposes in hot water | [4] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Data Points | Reference(s) |
| ¹H NMR | Spectra available, specific peak assignments require consultation of referenced spectra. | [2][5] |
| ¹³C NMR | Spectra available, specific peak assignments require consultation of referenced spectra. | [2] |
| Mass Spectrometry | Spectrum available in the NIST WebBook. | [6][7] |
| Infrared (IR) Spectroscopy | Spectrum available in the NIST WebBook. | [6] |
Synthesis of this compound
This compound can be synthesized through various methods. A common laboratory-scale preparation involves the oxidative chlorination of 1-propanethiol.
Experimental Protocol: Synthesis of this compound from 1-Propanethiol
This protocol is adapted from a general procedure for the oxidation of thiols to sulfonyl chlorides.[1]
Materials:
-
1-Propanethiol
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Petroleum ether
-
1% Hydrochloric acid (aq)
-
Anhydrous sodium sulfate
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-propanethiol (1 equivalent) in a 4:1 mixture of acetonitrile and water.
-
Cool the stirring solution in an ice bath to 0-5 °C.
-
Slowly add trichloroisocyanuric acid (1.45 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
A precipitate of cyanuric acid will form. Remove the solid by filtration and wash it with ethyl acetate.
-
Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator. Ensure the bath temperature does not exceed 30 °C to minimize hydrolysis of the product.
-
Dissolve the crude product in petroleum ether.
-
Wash the organic solution with cold 1% aqueous hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield this compound.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Development
The sulfonyl chloride functional group in this compound is a potent electrophile, making it highly reactive towards nucleophiles. This reactivity is the basis for its primary application in the synthesis of sulfonamides and sulfonate esters.
Sulfonamide Synthesis
The reaction of this compound with primary or secondary amines is a cornerstone of medicinal chemistry for the synthesis of sulfonamides. The sulfonamide moiety is a key structural feature in a wide range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.
Experimental Protocol: Synthesis of N-benzylpropane-1-sulfonamide
This protocol describes a general method for the sulfonylation of an amine.
Materials:
-
This compound
-
Benzylamine
-
Pyridine or Triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid (aq)
-
Saturated sodium bicarbonate solution (aq)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude N-benzylpropane-1-sulfonamide, which can be further purified by recrystallization or column chromatography.
Diagram of Sulfonamide Synthesis Workflow:
Caption: Workflow for the synthesis of N-benzylpropane-1-sulfonamide.
Targeting the CXCR4 Signaling Pathway
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a crucial role in cancer progression, including tumor growth, metastasis, and angiogenesis.[8] The CXCR4 signaling axis is implicated in the metastasis of over 20 different cancer types.[9] Consequently, the development of small molecule inhibitors of CXCR4 is a significant area of research in oncology.[8]
Sulfonamides have emerged as a promising class of CXCR4 antagonists.[8] The interaction of CXCL12 with CXCR4 activates multiple downstream signaling pathways, including the PI3K-Akt and MAPK pathways, which promote cell migration and survival.[10] Inhibition of CXCR4 by small molecule antagonists can disrupt these signaling cascades, thereby reducing tumor cell motility and sensitizing them to chemotherapy.[10]
Diagram of CXCR4 Signaling Pathway Inhibition:
Caption: Inhibition of the CXCR4 signaling pathway by a sulfonamide derivative.
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage.[2] It reacts with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[2] It is sensitive to moisture and should be stored under an inert atmosphere.[3]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the preparation of sulfonamides. Its reactivity and the biological significance of its derivatives make it a compound of high interest to researchers in drug discovery and development. The protocols and information provided in this guide are intended to facilitate its safe and effective use in the laboratory, and to highlight its potential in the development of novel therapeutics targeting critical disease pathways such as CXCR4-mediated signaling.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. This compound | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 10147-36-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound (10147-36-1) 1H NMR spectrum [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 10. CXCR4 inhibition with AMD3100 sensitizes prostate cancer to docetaxel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Propanesulfonyl chloride molecular weight
An In-depth Technical Guide to 1-Propanesulfonyl Chloride
Abstract
This compound (CAS No. 10147-36-1) is a vital reagent in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and ionic liquids.[1] Its high reactivity, stemming from the sulfonyl chloride functional group, allows for the introduction of the propanesulfonyl moiety into a diverse range of molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, tailored for researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
This compound is a colorless to pale yellow, moisture-sensitive liquid.[1] It is classified as a corrosive material, capable of causing severe skin burns and eye damage.[1][3] Key quantitative data are summarized in Table 1 for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇ClO₂S | [3][4] |
| Molecular Weight | 142.60 g/mol | [1][5] |
| CAS Number | 10147-36-1 | [3][4] |
| Density | 1.267 g/mL at 25 °C | [6] |
| Boiling Point | 78-79 °C at 15 mmHg | [6] |
| Refractive Index | n20/D 1.453 | |
| Vapor Density | 4.9 (vs air) | |
| Flash Point | 97 °C (206.6 °F) - closed cup | |
| IUPAC Name | propane-1-sulfonyl chloride | [3] |
| SMILES | CCCS(=O)(=O)Cl | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Relevant data from various techniques are available.[7]
| Spectrum Type | Data Source / Key Information |
| ¹H NMR | Spectra are available for review, allowing for the structural confirmation of the propyl group.[8] |
| FTIR | The neat capillary cell spectrum has been recorded.[3] |
| Mass Spectrometry | Electron ionization mass spectrum data is available through the NIST WebBook.[4][9] |
Synthesis of this compound
Several methods exist for the synthesis of this compound. A modern, efficient method involves microwave-assisted synthesis, which offers high yields and reduced reaction times compared to conventional methods.[1]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is based on the reaction of propane-1-sulfonic acid with 2,4,6-trichloro-[3][4][6]-triazine (TCT).[6][10]
Materials:
-
Propane-1-sulfonic acid
-
Anhydrous acetone
-
Triethylamine (NEt₃)
-
Celite
Procedure:
-
To a solution of propane-1-sulfonic acid in anhydrous acetone, add 2,4,6-trichloro-[3][4][6]-triazine (TCT) at room temperature.[10]
-
Add triethylamine (NEt₃) dropwise to the mixture.[10]
-
Place the resulting mixture in a sealed, pressure-rated reaction vial and irradiate it in a self-tuning single-mode microwave synthesizer at 80 °C (50 W) for 20 minutes.[6][10]
-
After irradiation, rapidly cool the mixture to room temperature by passing compressed air through the microwave cavity for 1 minute.[6][10]
-
Filter the cooled mixture through Celite to remove the precipitate. The filtrate contains the desired product, this compound.[6][10]
Caption: Workflow for the microwave-assisted synthesis of this compound.
Key Reactions and Applications
The primary reactivity of this compound involves nucleophilic substitution at the sulfur atom. This makes it a valuable reagent for creating sulfonamides and sulfonate esters, which are important functional groups in many pharmaceutical compounds.[1][11]
-
Reaction with Amines: It reacts readily with primary and secondary amines under mild conditions to form N-substituted propanesulfonamides.[1]
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters.[1][11]
-
Hydrolysis: The compound readily hydrolyzes in the presence of water to form propane-1-sulfonic acid and hydrochloric acid.[1]
Its synthetic utility is highlighted in the preparation of ionic liquids and as a key building block in the development of new drug candidates.[1][2]
Caption: Logical relationships in the primary reactions of this compound.
Safety and Handling
This compound is a corrosive substance that reacts violently with water. It must be handled with appropriate personal protective equipment (PPE), including faceshields, gloves, and a suitable respirator. Containers should be stored in a cool, dry, and well-ventilated area and kept tightly closed to prevent moisture contamination and leakage.[12]
Conclusion
This compound is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its well-defined properties and reactivity profile make it an essential tool for researchers. Understanding its synthesis, handling requirements, and reaction pathways is crucial for its effective and safe utilization in the laboratory and in industrial processes.
References
- 1. This compound | 10147-36-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 10147-36-1 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound (10147-36-1) 1H NMR spectrum [chemicalbook.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Show how 1-propanol can be converted into the following compounds... | Study Prep in Pearson+ [pearson.com]
- 12. This compound | 10147-36-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
An In-depth Technical Guide to the Synthesis of 1-Propanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 1-propanesulfonyl chloride, a key intermediate in the pharmaceutical and agrochemical industries. This document details various synthetic routes, complete with experimental protocols and quantitative data to facilitate comparison and implementation in a laboratory setting.
Core Synthesis Methodologies
Several effective methods for the synthesis of this compound have been developed, starting from various sulfur-containing precursors. The choice of method often depends on factors such as starting material availability, desired scale, reaction time, and safety considerations. The primary approaches include the conversion of propane-1-sulfonic acid and its salts, and the oxidative chlorination of 1-propanethiol and its derivatives.
Comparison of Key Synthesis Methods
The following table summarizes the quantitative data for the most common methods of this compound synthesis, allowing for a direct comparison of their key performance indicators.
| Synthesis Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Microwave-Assisted Synthesis | Propane-1-sulfonic acid | 2,4,6-Trichloro-[1][2][3]-triazine (TCT), NEt₃ | Acetone | 80 | 20 min | 97 |
| Oxidative Chlorination of Disulfide | Propyl disulfide | Chlorotrimethylsilane, Potassium nitrate | Dichloromethane | 50 | 4 h | 98 |
| Chlorination of Sulfonic Acid with Thionyl Chloride | Propane-1-sulfonic acid | Thionyl chloride (SOCl₂), DMF (catalyst) | Dichloromethane | Reflux (40) | 2-4 h | 85-95 |
| Oxidative Chlorination of Thiol with NCS | 1-Propanethiol | N-Chlorosuccinimde (NCS), aq. HCl | Acetonitrile | <20 | 10-30 min | Good |
| Chlorination of Sulfonic Acid Salt with Phosphorus Pentachloride | Sodium 1-propanesulfonate | Phosphorus pentachloride (PCl₅) | Neat | 170-180 | 15 h | 75-80 |
| Chlorination of Sulfonic Acid Salt with Phosphorus Oxychloride | Sodium 1-propanesulfonate | Phosphorus oxychloride (POCl₃) | Neat | 170-180 | 15 h | 74-87 |
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key synthesis routes of this compound.
Method 1: Microwave-Assisted Synthesis from Propane-1-sulfonic Acid
This method offers a rapid and high-yielding synthesis of this compound from propane-1-sulfonic acid using a microwave reactor.[1][3]
Experimental Protocol:
-
To a solution of propane-1-sulfonic acid in dry acetone, add 2,4,6-trichloro-[1][2][3]-triazine (TCT) at room temperature.
-
To this mixture, add triethylamine (NEt₃) dropwise.
-
The resulting mixture is then subjected to microwave irradiation in a sealed, pressure-rated reaction vial.
-
Irradiate the mixture at 80°C (50 W power) for 20 minutes.
-
After the reaction is complete, rapidly cool the mixture to room temperature by passing compressed air through the microwave cavity for 1 minute.
-
Filter the cooled mixture through Celite to remove the precipitate.
-
The filtrate, a solution of this compound in acetone, can be used directly or the solvent can be removed under reduced pressure.
Reaction Pathway:
Method 2: Oxidative Chlorination of Propyl Disulfide
This highly efficient method utilizes chlorotrimethylsilane and potassium nitrate to directly convert propyl disulfide to this compound in high yield.[3][4]
Experimental Protocol:
-
In a round-bottom flask, dissolve propyl disulfide in dichloromethane.
-
Add potassium nitrate to the solution.
-
Cool the mixture in an ice bath and slowly add chlorotrimethylsilane.
-
After the addition is complete, warm the reaction mixture to 50°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Reaction Pathway:
Method 3: Chlorination of Propane-1-sulfonic Acid with Thionyl Chloride
A classic and scalable method for the synthesis of sulfonyl chlorides from sulfonic acids using thionyl chloride, often with a catalytic amount of dimethylformamide (DMF).
Experimental Protocol:
-
To a stirred solution of propane-1-sulfonic acid in dichloromethane, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 2-4 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Experimental Workflow:
Method 4: Oxidative Chlorination of 1-Propanethiol with N-Chlorosuccinimide (NCS)
This method provides a mild and efficient route for the synthesis of this compound from 1-propanethiol using NCS as the oxidizing and chlorinating agent.[4][5][6]
Experimental Protocol:
-
Prepare a mixture of N-chlorosuccinimide in acetonitrile and aqueous hydrochloric acid.
-
Cool the mixture in an ice bath to below 20°C.
-
Add a solution of 1-propanethiol in acetonitrile dropwise to the cooled NCS mixture, maintaining the temperature below 20°C.
-
Stir the resulting solution at a temperature below 20°C for 10-30 minutes.
-
Dilute the reaction mixture with an inert solvent such as isopropyl ether.
-
Wash the organic layer with aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Reaction Pathway:
Method 5: Chlorination of Sodium 1-Propanesulfonate with Phosphorus Pentachloride or Phosphorus Oxychloride
This classical method involves the reaction of a sulfonic acid salt with a strong chlorinating agent at high temperatures. The following is a representative procedure adapted from the synthesis of benzenesulfonyl chloride.[2]
Experimental Protocol:
-
In a round-bottom flask, thoroughly mix finely divided, dry sodium 1-propanesulfonate with either phosphorus pentachloride or phosphorus oxychloride.
-
Heat the mixture in an oil bath at 170-180°C for approximately 15 hours. A reflux condenser should be attached to the flask.
-
Periodically (e.g., every 4 hours), carefully remove the flask from the heat, allow it to cool slightly, stopper it, and shake thoroughly until the mass becomes pasty.
-
After the heating period, cool the reaction mixture to room temperature.
-
Slowly and carefully add a mixture of water and crushed ice to the flask to decompose the excess chlorinating agent and dissolve the inorganic salts.
-
The this compound will separate as an oily layer. Separate the product layer.
-
Wash the product with water.
-
Purify the crude this compound by vacuum distillation.
Logical Relationship of Reagents and Products:
Conclusion
This guide has outlined several robust methods for the synthesis of this compound, each with its own set of advantages and disadvantages. The microwave-assisted synthesis and the oxidative chlorination of propyl disulfide offer high yields and rapid reaction times, making them attractive for modern laboratory settings. The more traditional methods using thionyl chloride or phosphorus pentachloride remain valuable for their scalability and the use of readily available, cost-effective reagents. The choice of the most suitable method will be dictated by the specific requirements of the research or development project, including scale, available equipment, and safety protocols.
References
- 1. This compound | 10147-36-1 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reaction of 1-Propanesulfonyl Chloride with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propanesulfonyl chloride (PsCl) is an important organic reagent used primarily for the activation of alcohols. By converting a hydroxyl group, which is a poor leaving group, into a propanesulfonate (or "propsylate") ester, the reactivity of the carbon atom is significantly enhanced for subsequent nucleophilic substitution or elimination reactions. This transformation is fundamental in multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) where precise control of reactivity and stereochemistry is paramount. This guide provides a comprehensive overview of the reaction mechanism, experimental conditions, and practical applications of this compound in the sulfonylation of alcohols.
Reaction Mechanism and Stereochemistry
The reaction of an alcohol with this compound proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur center of the sulfonyl chloride. This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated, driving the reaction to completion.
Key mechanistic points include:
-
Nucleophilic Attack: The alcohol acts as the nucleophile, attacking the sulfur atom.
-
Leaving Group Displacement: The chloride ion is displaced.
-
Proton Abstraction: The base removes the proton from the intermediate oxonium ion to yield the neutral sulfonate ester.
A critical feature of this reaction is the retention of stereochemistry at the carbinol center (the carbon atom bonded to the oxygen). Since the C-O bond of the alcohol is not broken during the sulfonylation process, the configuration of a chiral alcohol is preserved in the resulting propanesulfonate ester. This is a significant advantage over other methods of alcohol activation that may proceed with inversion or racemization.
Reactivity and Selectivity
The reactivity of sulfonyl chlorides is governed by both steric and electronic factors. This compound is generally considered more reactive than the sterically bulkier and more commonly used p-toluenesulfonyl chloride (TsCl). This increased reactivity can be attributed to the smaller steric profile of the n-propyl group compared to the tolyl group, which allows for easier nucleophilic attack at the sulfur atom.
This difference in reactivity can be exploited for selective sulfonylation. In molecules containing multiple hydroxyl groups, such as diols, this compound can show a preference for reacting with less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols.[1] This selectivity is a valuable tool in the synthesis of complex polyol-containing natural products and drugs.
Quantitative Data
Published quantitative data for the reaction of this compound with a wide range of simple alcohols is limited. However, available examples from the patent literature demonstrate its utility in complex molecule synthesis, often achieving moderate to good yields.
Table 1: Examples of Reactions with this compound
| Substrate (Alcohol) | Base / Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-(Benzyloxy)phenol | Et₃N / CH₂Cl₂ | 0°C to RT, overnight | 4-(Benzyloxy)phenyl propane-1-sulfonate | 85% | [2] |
| (S)-N-(cis-3-aminocyclobutyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | NaOH / 2-MeTHF, H₂O | 10°C to RT | N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide | 96% (controlled) | [1] |
| Complex Fluoropiperidine Derivative | N/A | N/A | Corresponding Propanesulfonamide | 23% | [3] |
| Complex Pyrrolopyrimidine Derivative | N/A | Dichloromethane / Methanol | Corresponding Propanesulfonamide | 78% |[4] |
Note: Some examples involve the formation of sulfonamides from amino alcohols, but the reaction principle at the sulfonyl chloride group is analogous.
For a broader perspective on expected yields for this class of reaction, the following table presents data for the closely related methanesulfonyl chloride (MsCl), which often exhibits similar reactivity to PsCl.
Table 2: Representative Yields for Sulfonylation of Various Alcohols with Methanesulfonyl Chloride (MsCl) (for reference)
| Alcohol Substrate | Alcohol Type | Base / Solvent | Conditions | Yield |
|---|---|---|---|---|
| 1-Octanol | Primary | Et₃N / CH₂Cl₂ | 0°C, 1 h | 95% |
| 2-Octanol | Secondary | Pyridine | 0°C to RT, 4 h | 92% |
| Cyclohexanol | Secondary | Et₃N / CH₂Cl₂ | 0°C, 2 h | 94% |
| Benzyl Alcohol | Primary, Benzylic | Pyridine | 0°C, 1 h | 98% |
| tert-Butanol | Tertiary | Pyridine | 25°C, 24 h | Low (<10%) |
Note: Data in Table 2 is compiled from typical, well-established laboratory procedures and serves to illustrate general reactivity trends. Tertiary alcohols react very slowly due to steric hindrance.
Experimental Protocols
Below is a representative experimental protocol for the sulfonylation of a primary or secondary alcohol using this compound.
5.1 Materials
-
Alcohol (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
5.2 Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv) and anhydrous dichloromethane.
-
Addition of Base: Add triethylamine or pyridine (1.5 - 2.0 equiv) to the solution.
-
Cooling: Cool the stirred mixture to 0°C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 - 1.5 equiv) dropwise via a dropping funnel or syringe over 10-15 minutes. Maintain the temperature at 0°C during the addition. A white precipitate (triethylammonium chloride or pyridinium chloride) will form.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude propanesulfonate ester. The crude product can be purified further by flash column chromatography on silica gel if necessary.
Safety Considerations
This compound is a corrosive and moisture-sensitive compound. It reacts exothermically with water and other protic solvents, releasing corrosive HCl gas.
-
Handling: Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store under an inert atmosphere in a cool, dry place away from moisture.
-
Quenching: Exercise caution when quenching the reaction, as the process can be exothermic.
Conclusion
The reaction of this compound with alcohols is a reliable and indispensable method for converting hydroxyl groups into excellent leaving groups, facilitating a wide range of subsequent synthetic transformations. Its high reactivity and the retention of stereochemistry at the alcohol carbon make it a valuable tool for organic chemists. While specific quantitative yield data can be sparse in the literature for simple substrates, the general procedures are well-established and consistently provide good to excellent yields, particularly for primary and secondary alcohols. Proper adherence to anhydrous conditions and standard safety protocols is essential for the successful and safe execution of this important reaction.
References
- 1. Buy 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride | 62605-69-0 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2020142612A1 - Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme i (ire i alpha) for the treatment of cancer diseases. - Google Patents [patents.google.com]
- 4. New Drug Approvals [approvals84.rssing.com]
1-Propanesulfonyl chloride safety precautions
An In-depth Technical Guide to the Safe Handling of 1-Propanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety information, handling protocols, and emergency procedures for this compound (CAS No. 10147-36-1). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is a corrosive and reactive compound that presents significant health and safety risks. It is classified as a combustible, corrosive hazardous material.[1] The primary hazards include severe skin burns, serious eye damage, and potential genetic defects.[2][3] It also reacts violently with water, releasing toxic gases.[4][5]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage.[2][6] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[2] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[3] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals.[3] |
| Supplemental Hazard | - | EUH014: Reacts violently with water.[1] |
GHS Label Elements
-
Pictograms:
-
GHS05 (Corrosion)[1]
-
-
Signal Word: Danger[1]
-
Precautionary Statements (Selected): P201, P260, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338, P405, P501.[3] A full list is available in the safety data sheet.
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below. This data is essential for safe handling, storage, and experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇ClO₂S | [2][7][8] |
| Molecular Weight | 142.60 g/mol | [1][7] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 78-79 °C @ 15 mmHg | [1][9] |
| Density | 1.267 g/mL at 25 °C | [1][9] |
| Flash Point | 97 °C (206.6 °F) - closed cup | [1][3] |
| Vapor Density | 4.9 (vs air) | [1][4] |
| Vapor Pressure | 0.7±0.3 mmHg at 25°C | [4] |
| Refractive Index | n20/D 1.453 | [1][9] |
| Water Solubility | Reacts violently | [4][5] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are mandatory to prevent exposure.
Engineering Controls
-
Work must be conducted in a properly functioning chemical fume hood.[10][11]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[10][12]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial. The following workflow should be followed:
Caption: Personal Protective Equipment (PPE) Selection Workflow.
Handling and Storage
Safe Handling
-
Do not handle until all safety precautions have been read and understood.[3]
-
Do not breathe mist, vapors, or spray.[10]
-
Keep away from heat, sparks, open flames, and hot surfaces.[10][12]
-
Take precautionary measures against static discharge; ground and bond containers and receiving equipment.[12][13]
-
This substance is moisture-sensitive and reacts violently with water; do not allow contact with water or moist air.[3][4][10]
Safe Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, bases, alcohols, and amines.[6][10][13]
-
Store in a corrosive-resistant container with a resistant inner liner.[3]
First-Aid Measures
Immediate medical attention is required for all exposures. Show the Safety Data Sheet to the attending medical professional.[6][10]
References
- 1. This compound 97 10147-36-1 [sigmaaldrich.com]
- 2. This compound | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 10147-36-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | CAS#:10147-36-1 | Chemsrc [chemsrc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. capotchem.com [capotchem.com]
- 7. This compound (CAS 10147-36-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound | 10147-36-1 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.de [fishersci.de]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Spectroscopic Analysis of 1-Propanesulfonyl Chloride: A Technical Guide
Introduction
1-Propanesulfonyl chloride (CAS No. 10147-36-1) is a key intermediate in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries for the introduction of the propanesulfonyl moiety.[1] Its chemical formula is C₃H₇ClO₂S, and its structure consists of a propyl group attached to a sulfonyl chloride functional group.[2] Accurate spectroscopic characterization is crucial for its identification, purity assessment, and to understand its reactivity. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of this compound, complete with experimental protocols and data visualization to aid researchers and professionals in drug development.
Chemical Structure and Spectroscopic Correlation
The structure of this compound, CH₃CH₂CH₂SO₂Cl, gives rise to distinct signals in its NMR and IR spectra. The three non-equivalent sets of protons and carbons in the propyl chain are clearly distinguishable in ¹H and ¹³C NMR spectroscopy. The highly electronegative sulfonyl chloride group significantly influences the chemical shifts of the adjacent methylene group. In IR spectroscopy, the characteristic vibrational frequencies of the S=O and S-Cl bonds provide definitive evidence for the sulfonyl chloride functionality.
Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the three sets of protons in the propyl chain. The chemical shifts are influenced by the proximity to the electron-withdrawing sulfonyl chloride group.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| CH₃- | ~1.1 | Triplet | ~7.5 |
| -CH₂- (middle) | ~2.0 | Sextet | ~7.5 |
| -CH₂-SO₂Cl | ~3.6 | Triplet | ~7.5 |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound shows three signals, one for each carbon atom in the propyl chain.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C H₃- | ~13 |
| -C H₂- (middle) | ~18 |
| -C H₂-SO₂Cl | ~60 |
Infrared (IR) Spectral Data
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the sulfonyl chloride group and the C-H bonds of the alkyl chain.[3] The spectrum is typically recorded as a neat liquid film.[2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2970, ~2880 | C-H (alkane) stretching | Medium-Strong |
| ~1370 | S=O asymmetric stretching | Strong |
| ~1170 | S=O symmetric stretching | Strong |
| ~580 | S-Cl stretching | Strong |
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is used.
-
¹H NMR Acquisition:
-
A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is used between pulses.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is employed.
-
A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is used.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation (Neat Liquid):
-
A drop of neat this compound is placed on the surface of one IR-transparent salt plate (e.g., NaCl or KBr).[4]
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.
-
-
Instrumentation: A standard FTIR spectrometer is used.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum Acquisition:
-
The prepared salt plates are placed in the sample holder of the spectrometer.
-
The spectrum is recorded over a typical range of 4000-400 cm⁻¹.[4]
-
Multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Data Visualization
The logical relationship between the structure of this compound and its characteristic spectral data can be visualized as follows:
Caption: Correlation of this compound structure with its NMR and IR spectral data.
References
Navigating the Solubility of 1-Propanesulfonyl Chloride in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of 1-propanesulfonyl chloride in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for solubility determination, and provides a logical workflow for assessing chemical compatibility and solubility.
Executive Summary
This compound is a reactive chemical intermediate widely utilized in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. Its utility in these reactions is profoundly influenced by its solubility and stability in various organic solvents. This guide addresses the critical need for a consolidated resource on the solubility of this compound, a topic for which quantitative data is not widely published. Due to its high reactivity, especially towards protic solvents, careful solvent selection is paramount to ensure reaction efficiency and safety. This document provides a qualitative overview of its expected solubility, a general methodology for quantitative determination, and a visual guide to the solubility assessment process.
Qualitative Solubility and Chemical Compatibility
Table 1: Qualitative Solubility and Compatibility of this compound
| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Chemical Compatibility & Remarks |
| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone | High / Miscible | Generally compatible under anhydrous conditions. These are common solvents for reactions involving sulfonyl chlorides. |
| Aprotic Nonpolar | Hexane, Toluene, Diethyl Ether | High / Miscible | Generally compatible under anhydrous conditions. |
| Protic Polar | Water | Reactive | Reacts violently with water, leading to hydrolysis to propanesulfonic acid and hydrochloric acid.[1][2] |
| Protic Polar | Alcohols (e.g., Methanol, Ethanol) | Reactive | Reacts with alcohols to form sulfonate esters. |
| Protic Polar | Amines (e.g., Pyridine, Triethylamine) | Reactive | Reacts with primary and secondary amines to form sulfonamides. Often used as reagents and bases in such reactions. |
Note: The information in this table is based on general chemical principles of sulfonyl chlorides and should be confirmed experimentally for specific applications.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol that can be adapted for the quantitative determination of the solubility of this compound in a specific anhydrous organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.
Objective: To determine the solubility of this compound in a selected anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Inert gas (e.g., Nitrogen or Argon)
-
Glass vials with PTFE-lined screw caps
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Pre-weighed glass flasks
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to prevent moisture contamination.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the anhydrous organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal: After equilibration, allow the mixture to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a PTFE filter. This step must be performed without disturbing the solid phase.
-
Gravimetric Analysis: Transfer the filtered aliquot of the saturated solution into a pre-weighed, dry glass flask.
-
Solvent Evaporation: Remove the solvent from the flask under reduced pressure, taking care to avoid any loss of the solute. A rotary evaporator can be used for this purpose. Subsequently, dry the flask containing the residue in a vacuum oven at a low temperature or in a desiccator until a constant weight is achieved.
-
Calculation: Weigh the flask with the dried residue. The difference in weight gives the mass of dissolved this compound. Calculate the solubility in g/100 mL or other desired units.
Safety Precautions: this compound is corrosive and reacts with moisture.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All equipment must be scrupulously dried to prevent hydrolysis of the sulfonyl chloride.
Visualization of Experimental and Logical Workflows
To aid researchers in the systematic evaluation of solubility, the following diagrams, generated using Graphviz, illustrate key workflows.
References
An In-depth Technical Guide to the Hydrolysis Mechanism of 1-Propanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the hydrolysis mechanism of 1-propanesulfonyl chloride. While specific kinetic data for this compound is limited in publicly available literature, this document leverages extensive research on analogous short-chain alkanesulfonyl chlorides, particularly methanesulfonyl chloride, to elucidate the reaction pathways, influencing factors, and experimental protocols relevant to the study of its hydrolysis. The hydrolysis of this compound is a critical consideration in its application as a versatile reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the formation of sulfonamides and sulfonate esters.[1] Understanding its reactivity with water is paramount for optimizing reaction conditions, minimizing byproduct formation, and ensuring the stability of the compound during storage and handling.
Core Reaction and Products
The hydrolysis of this compound is a nucleophilic substitution reaction where water acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. This results in the displacement of the chloride ion and the formation of propane-1-sulfonic acid and hydrochloric acid.[1] The overall reaction is as follows:
CH₃CH₂CH₂SO₂Cl + 2 H₂O → CH₃CH₂CH₂SO₃H + HCl + H₃O⁺
Mechanistic Pathways
The hydrolysis of primary alkanesulfonyl chlorides, such as this compound, is predominantly understood to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3] However, an alternative addition-elimination pathway is also considered in the broader context of sulfonyl chloride reactivity.
Sₙ2-like Concerted Mechanism
The most widely accepted mechanism for the hydrolysis of simple alkanesulfonyl chlorides is a concerted Sₙ2-type reaction.[2][3] In this pathway, the nucleophilic oxygen atom of a water molecule attacks the electrophilic sulfur atom, and the sulfur-chlorine bond breaks simultaneously. This process proceeds through a single, high-energy transition state.
Key characteristics of this mechanism include:
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the sulfonyl chloride and the nucleophile (water).
-
Stereochemical Inversion: If the reaction were to occur at a chiral sulfur center, it would proceed with an inversion of configuration.
-
Transition State: The reaction passes through a trigonal bipyramidal transition state where the incoming water molecule and the departing chloride ion are positioned axially.
dot
Addition-Elimination Mechanism
An alternative, though less favored for simple alkanesulfonyl chlorides, is the stepwise addition-elimination mechanism. This pathway involves the initial nucleophilic attack of water on the sulfur atom to form a transient pentacoordinate sulfurane intermediate. This intermediate then eliminates the chloride ion in a subsequent step to yield the final products.
While this mechanism is more commonly associated with the hydrolysis of acyl chlorides, its potential role in sulfonyl chloride hydrolysis, particularly with different nucleophiles or under specific solvent conditions, is a subject of study.
dot
Quantitative Data (Analogous Systems)
Table 1: Activation Parameters for the Hydrolysis of Methanesulfonyl Chloride in Water
| Parameter | Value | Reference |
| Enthalpy of Activation (ΔH‡) | 16.5 kcal/mol | [3] |
| Entropy of Activation (ΔS‡) at 20°C | -8.32 cal/mol·K | [2][3] |
The significant negative entropy of activation is a strong indicator of a bimolecular mechanism (Sₙ2), as it reflects the increased order of the transition state where two molecules (sulfonyl chloride and water) combine.[4]
Table 2: Kinetic Solvent Isotope Effect (KSIE) for Alkanesulfonyl Chloride Hydrolysis
| Compound | KSIE (kH₂O/kD₂O) at 20°C | Reference |
| Methanesulfonyl Chloride | 1.568 ± 0.006 | [3] |
A KSIE value greater than 1 suggests that the O-H bond of the attacking water molecule is being broken in the rate-determining step, which is consistent with the Sₙ2 mechanism where a proton is transferred from the attacking water molecule to a second water molecule acting as a general base.
Factors Influencing the Hydrolysis Rate
Solvent Effects
The solvent plays a crucial role in the hydrolysis of sulfonyl chlorides. The rate of solvolysis is influenced by both the nucleophilicity and the ionizing power of the solvent. For Sₙ2 reactions of sulfonyl chlorides, the rate is sensitive to the nucleophilicity of the solvent, as the solvent molecule is directly involved in the rate-determining step. Polar protic solvents, such as water and alcohols, can facilitate the reaction by stabilizing the developing negative charge on the leaving group in the transition state.
pH Dependence
The hydrolysis of sulfonyl chlorides is generally faster under alkaline conditions due to the presence of the more nucleophilic hydroxide ion (OH⁻). Under neutral or acidic conditions, water is the primary nucleophile. The rate of hydrolysis can be significantly accelerated by the addition of a base.
Experimental Protocols for Studying Hydrolysis Kinetics
The kinetics of this compound hydrolysis can be monitored using several experimental techniques. The choice of method often depends on the reaction rate and the specific conditions of the study.
Conductometric Method
Principle: The hydrolysis of this compound produces two strong acids: propane-1-sulfonic acid and hydrochloric acid. These acids dissociate in aqueous solution, leading to an increase in the electrical conductivity of the solution over time. By monitoring this change in conductivity, the rate of the reaction can be determined.[4]
Methodology:
-
A known volume of purified water or a specific buffer solution is placed in a conductivity cell maintained at a constant temperature.
-
The solution is allowed to reach thermal equilibrium.
-
A small, accurately weighed amount of this compound is rapidly added to the solution with vigorous stirring.
-
The conductivity of the solution is measured at regular time intervals until a stable reading is obtained (indicating the completion of the reaction).
-
The first-order rate constant (k) is calculated from the conductivity data using the Guggenheim method or by fitting the data to an integrated rate law.
dot
Spectrophotometric Method
Principle: This method is applicable if the sulfonyl chloride or one of its hydrolysis products has a distinct UV-Vis absorbance that changes as the reaction progresses. Alternatively, a pH-sensitive indicator can be used to monitor the production of acid.
Methodology:
-
A solution of this compound in a suitable solvent (e.g., a water-organic solvent mixture) is prepared.
-
The reaction is initiated by adding a known amount of water.
-
The absorbance of the solution is measured at a specific wavelength at regular time intervals using a UV-Vis spectrophotometer with a thermostatted cell holder.
-
The rate constant is determined by analyzing the change in absorbance over time.
Conclusion
The hydrolysis of this compound is a fundamental reaction with significant implications for its use in chemical synthesis. Based on extensive studies of analogous compounds, the reaction proceeds predominantly through a concerted Sₙ2 mechanism. The reaction rate is sensitive to solvent properties and pH. For professionals in research and drug development, a thorough understanding of these mechanistic details is crucial for controlling reaction outcomes, ensuring product purity, and managing the stability of this important synthetic intermediate. The experimental protocols outlined provide a framework for the quantitative investigation of its hydrolytic stability under various conditions.
References
physical properties of 1-Propanesulfonyl chloride
An In-depth Technical Guide to the Physical Properties of 1-Propanesulfonyl Chloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (CAS No. 10147-36-1). The information herein is intended to support research, development, and safety protocols in a laboratory and industrial setting. This document presents quantitative data in a structured format, details experimental methodologies for property determination, and includes a logical workflow for the characterization of chemical substances.
Core Physical Properties
This compound is a colorless to light yellow liquid with a pungent odor.[1] It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and ionic liquids.[2] Due to its reactive nature, particularly its sensitivity to moisture, proper handling and storage are crucial.[1][3]
Quantitative Data Summary
The are summarized in the table below for ease of reference and comparison.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₃H₇ClO₂S | [1][4] |
| Molecular Weight | 142.60 g/mol | [3] |
| Density | 1.267 g/mL at 25 °C | [5] |
| Boiling Point | 78-79 °C at 15 mmHg[5] 71 °C at 12 mmHg[3] 192.6 °C at 760 mmHg (predicted)[6] | [3][5][6] |
| Melting Point | -37 °C[5] -46 °C[6] | [5][6] |
| Refractive Index (n²⁰/D) | 1.453 | [1][5] |
| Flash Point | 80.0 °C[6] 97 °C[3] | [3][6] |
| Solubility | Decomposes in hot water.[1][5] Reacts violently with water.[6] | [1][5][6] |
| Vapor Density | 4.9 (vs air) | [5][6] |
| Vapor Pressure | 0.7 ± 0.3 mmHg at 25°C | [6] |
Experimental Protocols for Physical Property Determination
The following sections detail the methodologies for determining the key . These protocols are based on standard laboratory techniques, adapted to address the specific hazards associated with this compound, namely its corrosivity and moisture sensitivity.[1][5]
General Safety Precautions: Due to the corrosive nature of this compound, all manipulations must be conducted in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat, is mandatory.[7] Emergency eyewash stations and safety showers should be readily accessible.[8] All glassware must be scrupulously dried to prevent reaction with the moisture-sensitive compound.[1]
Determination of Density
The density of a liquid can be determined using a pycnometer or a hydrometer. The pycnometer method offers higher precision.
-
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)
-
Analytical balance (readable to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
-
Inert gas source (e.g., nitrogen or argon)
-
-
Procedure:
-
Clean and thoroughly dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Carefully fill the pycnometer with this compound under an inert atmosphere to avoid exposure to moisture.
-
Place the filled pycnometer in a constant temperature water bath set to 25 °C and allow it to equilibrate for at least 30 minutes.
-
After equilibration, adjust the volume of the liquid to the pycnometer's calibration mark, ensuring no air bubbles are present.
-
Remove the pycnometer from the water bath, dry the exterior, and allow it to return to room temperature.
-
Determine and record the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.
-
Determination of Boiling Point
The boiling point can be determined using the Thiele tube method, which is suitable for small sample volumes.
-
Apparatus:
-
Thiele tube
-
Thermometer (-10 to 200 °C)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Heating mantle or Bunsen burner
-
Mineral oil or other suitable heating fluid
-
-
Procedure:
-
Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Place a capillary tube, with the open end downwards, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into the Thiele tube containing the heating fluid, ensuring the sample is fully immersed.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. Record this temperature.
-
Determination of Melting Point
For substances that are liquid at room temperature, the melting point is determined by first freezing the sample.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Cooling bath (e.g., dry ice/acetone)
-
Thermometer
-
-
Procedure:
-
Dip the open end of a capillary tube into the this compound to draw a small amount of the liquid into the tube via capillary action.
-
Carefully freeze the sample within the capillary tube by immersing the bottom of the tube in a cooling bath.
-
Once frozen, place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The melting point is the temperature at which the solid begins to liquefy. Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
-
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is determined using a refractometer.
-
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Lens paper and ethanol
-
-
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Circulate water from the constant temperature bath, set to 20 °C, through the refractometer prisms.
-
Place a few drops of this compound onto the lower prism.
-
Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Determination of Solubility
A qualitative assessment of solubility in water can be performed, taking into account the reactivity of this compound with water.
-
Apparatus:
-
Test tubes
-
Droppers
-
Distilled water (room temperature and hot)
-
-
Procedure:
-
Place a small amount (e.g., 0.5 mL) of distilled water into a test tube.
-
Carefully add a few drops of this compound to the test tube.
-
Observe for any signs of dissolution, formation of a separate layer, or reaction (e.g., evolution of gas, heat).
-
Repeat the procedure with hot water, exercising extreme caution due to the known decomposition of this compound in hot water.[1][5] Observe and record any vigorous reaction.
-
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical substance like this compound.
Caption: Workflow for the characterization of physical properties.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. westlab.com [westlab.com]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. store.astm.org [store.astm.org]
- 5. benchchem.com [benchchem.com]
- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nj.gov [nj.gov]
An In-depth Technical Guide on the Basic Handling Procedures for 1-Propanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential handling procedures, safety precautions, and chemical properties of 1-Propanesulfonyl chloride. The information herein is intended to support the safe and effective use of this reagent in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid that is sensitive to moisture.[1] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and ionic liquids.[1][2][3] A summary of its key physical and chemical properties is provided below.
| Property | Value | Reference |
| CAS Number | 10147-36-1 | [4] |
| Molecular Formula | C₃H₇ClO₂S | [4] |
| Molecular Weight | 142.60 g/mol | [4] |
| Boiling Point | 78-79 °C at 15 mmHg | [4] |
| Density | 1.267 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.453 | [4] |
| Flash Point | 97 °C (206.6 °F) - closed cup | [4] |
| Vapor Density | 4.9 (vs air) | [4] |
Safety and Hazard Information
This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][5] It is also suspected of causing genetic defects and may be corrosive to metals.[6][7] It reacts violently with water.[8]
GHS Hazard Classification
| Hazard Class | GHS Code | Description | Reference |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [5] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [5] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects | [6][7] |
| Corrosive to Metals | H290 | May be corrosive to metals | [6][7] |
| --- | EUH014 | Reacts violently with water | [4] |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.
| PPE Type | Specification | Reference |
| Eye/Face Protection | Safety goggles and a face shield. | [4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | [9] |
| Body Protection | A chemical-resistant lab coat or apron. | [9] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [9] |
Experimental Protocols
General Handling and Storage Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Detailed Protocol for Sulfonamide Synthesis
This protocol is a representative example of a reaction between a sulfonyl chloride and a primary or secondary amine to form a sulfonamide. This procedure should be performed in a chemical fume hood with all necessary safety precautions in place.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.5 equivalents) in the anhydrous solvent.[10]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[10]
-
Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.[10] Add this solution dropwise to the cooled amine solution over a period of 30-60 minutes. A slow addition is crucial to control the exothermic nature of the reaction.[10]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[10] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting amine is consumed.[10]
-
Aqueous Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[10] Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl to remove any unreacted amine and the tertiary amine base, followed by a wash with saturated brine solution.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.
-
Purification: The crude product can be purified by standard laboratory techniques such as column chromatography or recrystallization.
Chemical Reactivity and Incompatibilities
This compound is a reactive electrophile that readily undergoes nucleophilic substitution reactions.[1] Its primary reactivity and incompatibilities are summarized in the diagram below.
Spill and Disposal Procedures
Spill Clean-up
In the event of a spill, evacuate the area and ensure adequate ventilation.[9] Remove all sources of ignition.[1] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9] Do not use combustible materials like sawdust.[9] Collect the absorbed material in a suitable, closed container for disposal.[1]
Waste Disposal
Unused this compound and spill residues are considered hazardous waste and must be disposed of through an approved waste disposal facility.[6][9] Do not dispose of down the drain.[1] Containers that have held the product should be treated as hazardous waste.[9]
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for this compound before use.
References
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides using 1-Propanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides represent a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a key focus in drug discovery and development. 1-Propanesulfonyl chloride is a versatile reagent for the introduction of the propanesulfonyl moiety onto a variety of amine-containing scaffolds, enabling the exploration of new chemical space and the development of potential therapeutic agents.
These application notes provide detailed protocols for the synthesis of N-substituted propanesulfonamides from this compound and various primary and secondary amines. The notes include reaction conditions, purification methods, and characterization data to guide researchers in the efficient preparation of these valuable compounds.
Reaction Principle and Mechanism
The synthesis of sulfonamides from this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton, typically facilitated by a base, to yield the stable sulfonamide product. A base is essential to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Data Presentation: Synthesis of N-Substituted Propanesulfonamides
The following tables summarize the reaction of this compound with various primary and secondary amines, providing insights into the scope and efficiency of this transformation.
Table 1: Synthesis of N-Aryl-1-propanesulfonamides
| Entry | Amine | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane (DCM) | 4 | 92 |
| 2 | 4-Methylaniline | Triethylamine (TEA) | Dichloromethane (DCM) | 4 | 95 |
| 3 | 4-Methoxyaniline | Pyridine | Dichloromethane (DCM) | 5 | 90 |
| 4 | 4-Chloroaniline | Triethylamine (TEA) | Dichloromethane (DCM) | 6 | 88 |
| 5 | 2-Aminopyridine | Pyridine | Dichloromethane (DCM) | 8 | 75 |
Table 2: Synthesis of N-Alkyl-1-propanesulfonamides
| Entry | Amine | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Propylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 3 | 94 |
| 2 | Isopropylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 3 | 91 |
| 3 | Benzylamine | Pyridine | Dichloromethane (DCM) | 4 | 96 |
| 4 | N-Methylaniline | Pyridine | Dichloromethane (DCM) | 6 | 85 |
| 5 | Piperidine | Triethylamine (TEA) | Dichloromethane (DCM) | 2 | 98 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-1-propanesulfonamides
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Dropping funnel
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns, etc.)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding 1M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Purification Protocol 1: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the sulfonamide is soluble at high temperatures and insoluble at low temperatures. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution through a fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification Protocol 2: Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified sulfonamide.
Characterization Data (Illustrative Examples)
N-Phenyl-1-propanesulfonamide:
-
Appearance: White solid
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 6.85 (s, 1H, NH), 3.15 (t, J = 7.6 Hz, 2H, SO₂CH₂), 1.85 (sext, J = 7.6 Hz, 2H, CH₂CH₃), 1.05 (t, J = 7.6 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 137.5, 129.4, 125.3, 121.8, 55.2, 17.1, 13.0.
-
FT-IR (KBr, cm⁻¹): 3260 (N-H stretch), 1330, 1150 (S=O stretch).
N-Propyl-1-propanesulfonamide:
-
Appearance: Colorless oil
-
¹H NMR (CDCl₃, 400 MHz): δ 4.55 (t, J = 6.8 Hz, 1H, NH), 3.05 (t, J = 7.6 Hz, 2H, SO₂CH₂), 2.95 (q, J = 7.2 Hz, 2H, NCH₂), 1.80 (sext, J = 7.6 Hz, 2H, SO₂CH₂CH₃), 1.60 (sext, J = 7.2 Hz, 2H, NCH₂CH₂), 1.00 (t, J = 7.6 Hz, 3H, SO₂CH₂CH₃), 0.95 (t, J = 7.2 Hz, 3H, NCH₂CH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 54.8, 45.2, 22.8, 17.0, 13.1, 11.2.
-
FT-IR (film, cm⁻¹): 3280 (N-H stretch), 1325, 1145 (S=O stretch).
Mandatory Visualizations
Caption: General workflow for the synthesis of N-substituted propanesulfonamides.
Caption: General mechanism of antibacterial action of sulfonamides.
Disclaimer
These protocols are intended as a general guide. Reactions may require optimization for specific substrates and scales. All experiments should be performed by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions.
Application Notes and Protocols: Reaction of 1-Propanesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1-propanesulfonyl chloride with primary amines is a fundamental transformation in organic synthesis, yielding N-substituted propanesulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. Sulfonamides are known to exhibit a broad range of biological activities, including antibacterial, antiviral, and anticancer properties. The propane-1-sulfonyl moiety can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, making it a valuable scaffold in the design of new drug candidates.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various primary amines, offering a practical guide for researchers in the pharmaceutical and chemical industries.
Reaction Mechanism and Principles
The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the this compound by the primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the displacement of the chloride ion. A base, typically a tertiary amine such as triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting primary amine, which would render it non-nucleophilic and halt the reaction.
Key Applications in Drug Development
The synthesis of N-substituted propanesulfonamides is a crucial step in the development of various pharmaceutical compounds. The sulfonamide group can act as a key pharmacophore, interacting with biological targets, or serve as a bioisostere for other functional groups to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Data Presentation: Reaction of this compound with Primary Amines
The following table summarizes the reaction of this compound with a selection of primary amines under various conditions, providing an overview of typical yields and reaction parameters.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2,6-difluoro-3-aminobenzoate | Triethylamine | Dichloromethane | Room Temp. | 3.5 | 85 | [1] |
| Methyl 3-amino-6-fluoro-2-methoxybenzoate | Pyridine | Dichloromethane | 0 - 30 | 6 | 89 | [1] |
| Benzylamine | Triethylamine | Dichloromethane | 0 to Room Temp. | 2-4 | High | General Protocol |
| n-Butylamine | Triethylamine | Dichloromethane | 0 to Room Temp. | 2-4 | High | General Protocol |
| Aniline | Pyridine | Dichloromethane | 0 to Room Temp. | 4-6 | Moderate to High | General Protocol |
| 4-Methoxyaniline | Pyridine | Dichloromethane | 0 to Room Temp. | 4-6 | High | General Protocol |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-1-propanesulfonamides
This protocol provides a general method for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, n-butylamine, aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and the base (triethylamine or pyridine, 1.2-1.5 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of this compound: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes using a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water or a dilute aqueous solution of 1 M HCl.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, and saturated brine solution.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) or by recrystallization from a suitable solvent to afford the pure N-substituted-1-propanesulfonamide.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Maintain proper temperature control.
-
The reaction generates HCl gas, which is corrosive and toxic. The use of a base is crucial to neutralize it.
Mandatory Visualizations
The following diagrams illustrate the general reaction scheme and a typical experimental workflow for the synthesis of N-substituted-1-propanesulfonamides.
References
Application Notes and Protocols for the Synthesis of Ionic Liquids Using 1-Propanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propanesulfonyl chloride is a key reagent in the synthesis of a specific class of ionic liquids (ILs), namely 1-alkyl-3-methylimidazolium propanesulfonates. These ionic liquids are of particular interest in various applications, including as electrolytes, catalysts, and in drug delivery systems, owing to their unique properties such as low volatility, high thermal stability, and tunable physicochemical characteristics.[1] The propanesulfonate anion, introduced via this compound, can significantly influence the properties of the resulting ionic liquid.
This document provides detailed application notes and experimental protocols for the synthesis of imidazolium-based ionic liquids incorporating the propanesulfonate anion.
Synthesis Overview
The synthesis of 1-alkyl-3-methylimidazolium propanesulfonate ionic liquids is typically a two-step process. The first step involves the quaternization of a 1-alkylimidazole, most commonly 1-methylimidazole, with an alkyl halide to form a 1-alkyl-3-methylimidazolium halide precursor. The second step is an anion exchange reaction where the halide anion is replaced by the propanesulfonate anion through a reaction with a propanesulfonate salt or, more directly, through the reaction of a suitable imidazolium precursor with this compound.
A general synthetic route involves the reaction of an imidazolium salt with this compound in the presence of a base.[1] Microwave-assisted synthesis has also been explored as a method to accelerate these reactions.[1]
Physicochemical Properties of 1-Alkyl-3-methylimidazolium Propanesulfonates
The properties of these ionic liquids, such as density, viscosity, and melting point, are influenced by the length of the alkyl chain on the imidazolium cation. A selection of physicochemical data for a series of 1-alkyl-3-methylimidazolium propanesulfonates is presented below.
| Ionic Liquid | Cation Alkyl Chain Length (n) | Anion Alkyl Chain Length (k) | Density (g·cm⁻³) at 298.15 K | Viscosity (mPa·s) at 298.15 K | Melting Point (°C) | Decomposition Temperature (°C) |
| [C₂mim][C₃SO₃] | 2 | 3 | 1.219 | 158 | 35 | 380 |
| [C₄mim][C₃SO₃] | 4 | 3 | 1.155 | 224 | 15 | 385 |
| [C₆mim][C₃SO₃] | 6 | 3 | 1.111 | 305 | -5 | 388 |
| [C₈mim][C₃SO₃] | 8 | 3 | 1.079 | 398 | -10 | 390 |
| [C₁₀mim][C₃SO₃] | 10 | 3 | 1.054 | 495 | -15 | 392 |
Data sourced from Blesic, M., et al. (2009). 1-Alkyl-3-methylimidazolium alkanesulfonate ionic liquids, [C(n)H(2n+1)mim][CkH2k+1SO3]: synthesis and physicochemical properties. Physical Chemistry Chemical Physics, 11(39), 8939-8948.[2][3]
Experimental Protocols
Protocol 1: Two-Step Synthesis of 1-Ethyl-3-methylimidazolium Propanesulfonate ([EMIM][C₃SO₃])
This protocol describes a representative two-step synthesis involving the initial formation of a halide-based ionic liquid followed by anion exchange.
Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)
Materials:
-
1-Methylimidazole (distilled)
-
Chloroethane
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methylimidazole (1.0 mol) in anhydrous acetonitrile.
-
Cool the mixture in an ice bath and slowly add chloroethane (1.1 mol).
-
Allow the reaction mixture to warm to room temperature and then heat under reflux for 24-48 hours.
-
After cooling to room temperature, a viscous liquid or a white solid will form.
-
Wash the product repeatedly with ethyl acetate to remove any unreacted starting materials.
-
Dry the resulting 1-ethyl-3-methylimidazolium chloride under vacuum to remove residual solvent.
Step 2: Anion Exchange to form 1-Ethyl-3-methylimidazolium Propanesulfonate ([EMIM][C₃SO₃])
Materials:
-
1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl)
-
Sodium propanesulfonate
-
Acetone
-
Stirring vessel
-
Filtration apparatus
Procedure:
-
Dissolve 1-ethyl-3-methylimidazolium chloride (1.0 mol) in acetone.
-
In a separate vessel, dissolve sodium propanesulfonate (1.05 mol) in a minimal amount of acetone.
-
Slowly add the sodium propanesulfonate solution to the [EMIM]Cl solution with vigorous stirring.
-
A white precipitate of sodium chloride will form.
-
Continue stirring the mixture at room temperature for 12-24 hours to ensure complete reaction.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the 1-ethyl-3-methylimidazolium propanesulfonate ionic liquid.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 70-80 °C) to remove any residual water and solvent.
Protocol 2: Direct Synthesis of 1-Butyl-3-methylimidazolium Propanesulfonate ([BMIM][C₃SO₃]) via Microwave Irradiation
This protocol outlines a more direct, one-pot synthesis using microwave assistance.
Materials:
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)
-
This compound
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous acetonitrile
-
Microwave reactor
-
Sealed reaction vessel
Procedure:
-
In a sealed microwave reaction vessel, combine 1-butyl-3-methylimidazolium chloride (1.0 eq), this compound (1.1 eq), and anhydrous acetonitrile.
-
Add triethylamine (1.2 eq) dropwise to the mixture while cooling in an ice bath.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 80-100 °C) for a short period (e.g., 10-30 minutes). The optimal time and temperature should be determined empirically.
-
After the reaction is complete, cool the vessel to room temperature.
-
A precipitate of triethylammonium chloride will have formed. Filter the mixture to remove the solid.
-
Remove the acetonitrile from the filtrate under reduced pressure.
-
Wash the resulting ionic liquid with a non-polar solvent like hexane to remove any organic impurities.
-
Dry the final product under high vacuum to yield the pure 1-butyl-3-methylimidazolium propanesulfonate.
Visualizations
Caption: General workflow for the two-step synthesis of 1-alkyl-3-methylimidazolium propanesulfonate.
Caption: Workflow for the microwave-assisted synthesis of 1-alkyl-3-methylimidazolium propanesulfonate.
References
Application Notes and Protocols for Sulfonylation with 1-Propanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for sulfonylation reactions using 1-propanesulfonyl chloride. This versatile reagent is employed in the synthesis of sulfonamides and sulfonate esters, key functional groups in numerous biologically active compounds and pharmaceutical intermediates.
Introduction
Sulfonylation with this compound is a fundamental transformation in organic synthesis, enabling the introduction of the propanesulfonyl group onto various nucleophiles. The primary applications involve the reaction with amines to form robust sulfonamides and with alcohols to generate sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions. This compound is a reactive electrophile, and its reactions are typically conducted under basic conditions to neutralize the hydrogen chloride byproduct. Careful control of reaction parameters is crucial for achieving high yields and purity.
Safety Precautions: this compound is a corrosive and moisture-sensitive liquid. It is a lachrymator and can cause severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
Data Presentation
The following tables summarize typical reaction conditions and yields for the sulfonylation of various amines and alcohols with this compound. These data are compiled from literature sources and represent a starting point for reaction optimization.
Table 1: Sulfonylation of Amines with this compound
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 2,6-difluoro-3-aminobenzoate | Triethylamine | Dichloromethane | Room Temp | 3.5 | 85 |
| N-(2,4-difluoro-3-iodophenyl)amine | Not Specified | 1,2-Dichloroethane | Reflux | 2 | 83 |
| Primary/Secondary Alkylamines | Triethylamine/Pyridine | Dichloromethane | 0 to Room Temp | 2-16 | 70-95 (typical) |
| Anilines | Pyridine | Dichloromethane | Room Temp | 12 | 75-90 (typical) |
Table 2: Sulfonylation of Alcohols with this compound
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohols (e.g., 1-Butanol) | Pyridine | Dichloromethane | 0 to Room Temp | 2-8 | 80-95 (typical) |
| Secondary Alcohols | Pyridine | Dichloromethane | Room Temp | 4-12 | 70-90 (typical) |
| Phenols | Pyridine | Dichloromethane | Room Temp | 12 | 85-98 (typical) |
| Diols (selective for primary -OH) | 2,6-Lutidine | Dichloromethane | Not Specified | Not Specified | High (qualitative)[1] |
Experimental Protocols
The following are detailed, adaptable protocols for the sulfonylation of representative primary and secondary amines, as well as primary alcohols and phenols, using this compound.
Protocol 1: General Procedure for the Synthesis of N-Alkyl/Aryl-propane-1-sulfonamides from Primary or Secondary Amines
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a tertiary amine base.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, diethylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the amine (1.0 equivalent) in anhydrous dichloromethane (DCM, approximately 0.2-0.5 M) in a round-bottom flask under an inert atmosphere, add triethylamine or pyridine (1.2-1.5 equivalents).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0-1.1 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Protocol 2: General Procedure for the Synthesis of Alkyl/Aryl Propanesulfonates from Alcohols or Phenols
This protocol outlines a general method for the synthesis of sulfonate esters from the reaction of this compound with an alcohol or phenol using pyridine as both the base and a catalyst.[1]
Materials:
-
This compound
-
Alcohol or phenol (e.g., 1-butanol, phenol)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl), cold
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in a mixture of anhydrous DCM (approximately 0.2-0.5 M) and anhydrous pyridine (1.5-2.0 equivalents).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1-1.2 equivalents) in anhydrous DCM to the cooled alcohol/phenol solution dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC until the starting alcohol/phenol is consumed.
-
Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonate ester by flash column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Mechanism: Sulfonylation of an Amine
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of this compound, followed by elimination of hydrogen chloride, which is neutralized by a base.
References
Application Notes and Protocols: 1-Propanesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of multistep organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic use of protecting groups is essential for achieving desired chemical transformations with high yield and selectivity. Amines, being ubiquitous functional groups in bioactive molecules, often require temporary protection to modulate their reactivity as nucleophiles and bases. 1-Propanesulfonyl chloride emerges as a valuable reagent for this purpose, converting primary and secondary amines into stable N-propylsulfonamides. This sulfonamide linkage significantly attenuates the nucleophilicity and basicity of the nitrogen atom, rendering it inert to a wide range of reaction conditions. The robustness of the propanesulfonyl group, coupled with specific methods for its removal, makes it a useful component of orthogonal protection strategies in complex synthetic endeavors.
Key Advantages of the Propanesulfonyl Protecting Group
-
High Stability: N-propylsulfonamides exhibit remarkable stability across a broad spectrum of reaction conditions, including strongly acidic and basic media, as well as various oxidative and reductive environments. This resilience allows for a wide range of subsequent chemical transformations without compromising the integrity of the protected amine.
-
Orthogonality: The deprotection of N-propylsulfonamides is typically achieved under specific reductive conditions, which are orthogonal to the cleavage conditions for many other common amine protecting groups such as Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis). This orthogonality is a critical advantage in the design of complex synthetic routes.
-
Crystalline Derivatives: The resulting sulfonamides are often crystalline solids, which can facilitate purification and handling of intermediates through recrystallization.
Applications in Multi-Step Synthesis: Synthesis of a (+)-Lactacystin Intermediate
A notable application of this compound as a protecting group is demonstrated in the total synthesis of (+)-Lactacystin, a potent and selective proteasome inhibitor. In a key step of the synthesis, a primary amine intermediate is protected as an N-propanesulfonamide to allow for subsequent chemical modifications on other parts of the molecule without undesired side reactions involving the amine. This protection strategy is crucial for the successful construction of the complex molecular architecture of the lactacystin core.
The general workflow for the protection of the amine intermediate in the synthesis of the (+)-Lactacystin core and its subsequent deprotection is illustrated below.
Application Notes and Protocols: The Use of 1-Propanesulfonyl Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propanesulfonyl chloride (CH₃CH₂CH₂SO₂Cl) is a reactive chemical intermediate widely utilized in organic synthesis.[1] Its primary application in the pharmaceutical industry is the synthesis of sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1] The reaction of this compound with primary or secondary amines provides a straightforward method for the introduction of the N-propylsulfonamide moiety, which can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. These notes provide an overview of the applications of this compound in pharmaceutical intermediate synthesis, including detailed protocols and quantitative data.
Applications in Pharmaceutical Intermediate Synthesis
This compound is a versatile reagent for the synthesis of a variety of pharmaceutical intermediates. Its primary mode of action is through nucleophilic substitution, where the electrophilic sulfur atom of the sulfonyl chloride group reacts with nucleophiles such as amines to form stable sulfonamide bonds.[1] This reaction is typically carried out under mild conditions and is amenable to a wide range of substrates.
Synthesis of N-Arylpropane-1-sulfonamides
A significant application of this compound is in the synthesis of N-arylpropane-1-sulfonamides. These compounds can serve as precursors or intermediates for more complex drug molecules. For instance, the reaction with substituted anilines can be used to introduce a sulfonamide linker, a common strategy in drug design.
An example is the synthesis of N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide, a potential intermediate for various targeted therapies. The reaction of this compound with N-(2,4-difluoro-3-iodophenyl)amine proceeds with high efficiency.[1]
Synthesis of Sulfonamide Derivatives of Aminobenzoates
This compound is also employed in the synthesis of sulfonamide derivatives of aminobenzoates. These reactions are valuable for creating building blocks in combinatorial chemistry and for the generation of compound libraries for high-throughput screening. The reaction conditions can be tailored to achieve high yields with different substituted aminobenzoates.[1]
Quantitative Data Summary
The following tables summarize quantitative data from representative reactions involving this compound in the synthesis of pharmaceutical intermediates.
Table 1: Synthesis of N-Arylpropane-1-sulfonamide Derivatives
| Starting Amine | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| N-(2,4-difluoro-3-iodophenyl)amine | N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide | 1,2-dichloroethane | - | Reflux | 2 | 83[1] |
| Methyl 2,6-difluoro-3-aminobenzoate | Methyl 3-(N-propylsulfonamido)-2,6-difluorobenzoate | Dichloromethane | Triethylamine | Room Temp. | 3.5 | 85[1] |
| Methyl 3-amino-6-fluoro-2-methoxybenzoate | Methyl 3-(N-propylsulfonamido)-6-fluoro-2-methoxybenzoate | Dichloromethane | Pyridine | 0 - 30 | 6 | 89[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Propane-1-sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Substituted primary or secondary amine (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile)
-
Base (e.g., Triethylamine or Pyridine, 1.1 - 1.5 equivalents)
-
Deionized water
-
1M HCl (for pyridine work-up)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise using a dropping funnel. Maintain the temperature as specified in the reaction conditions (e.g., room temperature or 0 °C with an ice bath).
-
Stir the reaction mixture at the designated temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent three times.
-
Combine the organic layers and wash successively with 1M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted propane-1-sulfonamide.
Protocol 2: Synthesis of N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide[1]
Materials:
-
This compound
-
N-(2,4-difluoro-3-iodophenyl)amine
-
1,2-dichloroethane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of N-(2,4-difluoro-3-iodophenyl)amine in 1,2-dichloroethane, add this compound.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to obtain N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide. (Reported Yield: 83%).[1]
Visualizations
Caption: General reaction scheme for the synthesis of N-substituted propane-1-sulfonamides.
Caption: Experimental workflow for the synthesis of N-substituted propane-1-sulfonamides.
References
Application Notes & Protocols: A Step-by-Step Guide to Sulfonate Ester Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the formation of sulfonate esters (e.g., tosylates, mesylates, and triflates) from alcohols. This transformation is a cornerstone of modern organic synthesis, primarily utilized to convert a poorly reactive hydroxyl group into an excellent leaving group, thereby facilitating subsequent nucleophilic substitution, elimination, or reduction reactions.[1] The protocols and data herein are curated to support professionals in research and drug development.
Core Principles and Reaction Mechanism
The conversion of an alcohol to a sulfonate ester enhances its reactivity by transforming the hydroxyl group (-OH), a poor leaving group, into a sulfonate group (-OSO₂R'), which is a very stable anion and therefore an excellent leaving group. This is typically achieved by reacting the alcohol with a sulfonyl chloride (R'SO₂Cl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA).[1]
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[2][3] A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2] A critical advantage of this method is the retention of stereochemistry at the alcohol's carbon center, as the carbon-oxygen bond is not broken during the sulfonylation process.[4]
Caption: General mechanism of sulfonate ester formation.
Common Sulfonating Reagents and Resulting Esters
Three sulfonate esters are most commonly used in organic chemistry: tosylates, mesylates, and triflates. Their corresponding reagents are readily available commercially.
-
p-Toluenesulfonyl Chloride (TsCl) : Reacts with alcohols to form p-toluenesulfonates (tosylates, OTs).
-
Methanesulfonyl Chloride (MsCl) : Reacts with alcohols to form methanesulfonates (mesylates, OMs).
-
Trifluoromethanesulfonic Anhydride (Tf₂O) : Reacts with alcohols to form trifluoromethanesulfonates (triflates, OTf). Triflate is an exceptionally good leaving group, making triflates much more reactive than tosylates or mesylates.[3]
The choice of reagent can depend on factors such as the steric hindrance of the alcohol and the desired reactivity of the resulting sulfonate ester. For instance, the bulky nature of tosyl chloride can make it more selective towards less sterically hindered alcohols.[4]
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for the sulfonylation of representative primary and secondary alcohols. Yields are generally high, but can be influenced by substrate structure, purity of reagents, and reaction conditions.
| Sulfonate Ester | Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Tosylate (OTs) | TsCl | Pyridine or TEA/DMAP | CH₂Cl₂ | 0 to RT | 2 - 12 | 85 - 95+[5][6] |
| Mesylate (OMs) | MsCl | TEA or Pyridine | CH₂Cl₂ | 0 to RT | 1 - 4 | 90 - 98+[3][5] |
| Triflate (OTf) | Tf₂O | Pyridine or Lutidine | CH₂Cl₂ | -20 to 0 | 0.5 - 2 | 90 - 99+[3][7] |
Table compiled from representative procedures. Yields are substrate-dependent.
Detailed Experimental Protocols
General Safety Precautions: Sulfonyl chlorides and anhydrides are corrosive and moisture-sensitive. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[8] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
This protocol describes a general procedure for the tosylation of a primary or secondary alcohol.[6][9]
Materials and Reagents:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 - 1.5 eq.)
-
Triethylamine (TEA, 1.5 eq.) or Pyridine (solvent)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 - 0.2 eq., optional catalyst)[6]
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum. Allow to cool to room temperature under an inert atmosphere.
-
Reagent Addition: Dissolve the alcohol (1.0 eq.) and TEA (1.5 eq.) (or DMAP if used) in anhydrous CH₂Cl₂ (approx. 0.1-0.2 M solution). Cool the mixture to 0 °C in an ice bath.[9]
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 5 °C. If using pyridine as the base, it can often be used as the solvent itself.[6]
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).[9]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with cold 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude tosylate is often of sufficient purity for the next step. If necessary, purify by column chromatography on silica gel or recrystallization.
This protocol outlines a general procedure for the mesylation of an alcohol.[1]
Materials and Reagents:
-
Alcohol (1.0 eq.)
-
Methanesulfonyl chloride (MsCl, 1.2 eq.)
-
Triethylamine (TEA, 1.5 eq.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, inert-atmosphere flask, add the alcohol (1.0 eq.) and dissolve in anhydrous CH₂Cl₂.
-
Reagent Addition: Cool the solution to 0 °C. Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).
-
Reaction Monitoring: Stir the mixture at 0 °C and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with ice-cold water, cold 10% HCl, saturated NaHCO₃, and brine.[1] These washes effectively remove the triethylamine hydrochloride salt and other aqueous-soluble species.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting mesylate is typically used without further purification. If needed, it can be purified by flash chromatography.
Triflates are highly reactive, and their preparation requires strictly anhydrous conditions and low temperatures.[7]
Materials and Reagents:
-
Alcohol (1.0 eq.)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq.)
-
Pyridine or 2,6-Lutidine (1.2 eq.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: Under a strict inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous CH₂Cl₂ in a flame-dried flask.
-
Reagent Addition: Cool the solution to -20 °C or lower (a dry ice/acetone bath may be used). Add pyridine or 2,6-lutidine (1.2 eq.) dropwise.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq.) via syringe. A white precipitate (pyridinium triflate) will form.
-
Reaction Monitoring: Stir the reaction at low temperature. These reactions are often very fast, typically complete within 30-60 minutes. Monitor by TLC.
-
Work-up: Quench the reaction by adding ice-cold water. Separate the layers and extract the aqueous phase with cold CH₂Cl₂.
-
Combine the organic layers and wash with cold saturated copper sulfate solution (to remove pyridine) if used, followed by ice-cold water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to avoid decomposition.
-
Purification and Use: Triflates are often unstable and are typically used immediately in the subsequent reaction without purification.
Experimental Workflow Visualization
The logical flow for a typical sulfonylation experiment is outlined below.
Caption: A typical experimental workflow for sulfonate ester synthesis.
Applications and Considerations in Drug Development
Sulfonate esters are critical intermediates in the synthesis of many active pharmaceutical ingredients (APIs). Their ability to activate alcohols for nucleophilic substitution is a widely used strategy.[10] However, it is important to note that simple alkyl sulfonates (like ethyl methanesulfonate, EMS) are often potent genotoxic impurities.[10][11] Regulatory agencies have strict limits on the presence of such impurities in final drug products.[10]
Therefore, process chemists in drug development must design synthetic routes that ensure these reactive intermediates are fully consumed and that any potential for their formation from residual sulfonic acids and alcohol solvents is carefully controlled and monitored.[11][12] The kinetic and mechanistic understanding of sulfonate ester formation and degradation is crucial for developing robust and safe manufacturing processes.[11][13] Studies have shown that the presence of water significantly reduces the rate of sulfonate ester formation, and an excess of a base can prevent its formation entirely.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pqri.org [pqri.org]
- 13. enovatia.com [enovatia.com]
Application Notes and Protocols for Workup of 1-Propanesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the workup of reactions involving 1-propanesulfonyl chloride. The procedures outlined are designed to ensure the safe and efficient isolation and purification of the desired sulfonamide or sulfonate ester products.
I. Introduction
This compound is a reactive chemical intermediate commonly used in organic synthesis to introduce the propanesulfonyl group (-SO₂CH₂CH₂CH₃). Its primary application lies in the formation of sulfonamides through reaction with primary or secondary amines, and sulfonate esters via reaction with alcohols. The workup procedure for these reactions is critical for removing unreacted starting materials, byproducts, and ensuring the purity of the final product. Key challenges in the workup include the hydrolysis of unreacted this compound to propane-1-sulfonic acid and the removal of excess amine or alcohol.
II. General Reaction and Workup Strategy
The reaction of this compound with a nucleophile (amine or alcohol) is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. The general workup strategy involves quenching the reaction to destroy excess this compound, followed by a series of aqueous extractions to separate the product from impurities.
A generalized workflow for the workup procedure is illustrated below:
Caption: General workup workflow for this compound reactions.
III. Experimental Protocols
Protocol 1: Synthesis and Workup of N-Benzylpropane-1-sulfonamide
This protocol details the reaction of this compound with benzylamine to form N-benzylpropane-1-sulfonamide, followed by a comprehensive workup and purification procedure.
Reaction Scheme:
CH₃CH₂CH₂SO₂Cl + C₆H₅CH₂NH₂ → CH₃CH₂CH₂SO₂NHCH₂C₆H₅ + HCl
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 eq) in dichloromethane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl to remove excess benzylamine and triethylamine.
-
Saturated aqueous NaHCO₃ to remove any propane-1-sulfonic acid formed.
-
Brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Benzylamine | 1.0 mmol, 107 mg |
| This compound | 1.1 mmol, 157 mg |
| Triethylamine | 1.2 mmol, 121 mg |
| Dichloromethane | 10 mL |
| Quenching Water | 10 mL |
| 1M HCl Wash | 2 x 10 mL |
| Saturated NaHCO₃ Wash | 1 x 10 mL |
| Brine Wash | 1 x 10 mL |
| Crude Yield | ~95% |
| Purified Yield | 80-90% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis and Workup of Propyl Propanesulfonate
This protocol details the reaction of this compound with propan-1-ol to form propyl propanesulfonate.
Reaction Scheme:
CH₃CH₂CH₂SO₂Cl + CH₃CH₂CH₂OH → CH₃CH₂CH₂SO₂OCH₂CH₂CH₃ + HCl
Materials:
-
This compound
-
Propan-1-ol
-
Pyridine
-
Diethyl ether
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve propan-1-ol (1.0 eq) and pyridine (1.5 eq) in diethyl ether.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add this compound (1.2 eq) dropwise.
-
Reaction: Stir the reaction at room temperature overnight.
-
Quenching: Quench the reaction by adding cold deionized water.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Propan-1-ol | 1.0 mmol, 60 mg |
| This compound | 1.2 mmol, 171 mg |
| Pyridine | 1.5 mmol, 119 mg |
| Diethyl Ether | 15 mL |
| Quenching Water | 15 mL |
| 1M HCl Wash | 2 x 15 mL |
| Saturated NaHCO₃ Wash | 1 x 15 mL |
| Brine Wash | 1 x 15 mL |
| Purified Yield | 75-85% |
| Purity (by GC) | >97% |
IV. Troubleshooting and Key Considerations
-
Hydrolysis of this compound: This is a common side reaction.[1][2] To minimize hydrolysis, ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere.
-
Emulsion Formation during Extraction: Emulsions can form during the aqueous workup, especially if the product is amphiphilic. Adding brine can help to break up emulsions.
-
Removal of Propane-1-sulfonic Acid: The sulfonic acid byproduct is water-soluble, especially its salt form. A thorough wash with a mild base like saturated sodium bicarbonate is effective for its removal.
-
Removal of Excess Amine: Unreacted primary or secondary amines can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[2]
-
Product Purification: While some products may be purified by recrystallization, column chromatography is a more general and often necessary method to achieve high purity. For amines that streak on silica gel, adding a small amount of triethylamine to the eluent can improve separation.
V. Logical Relationships in Workup
The sequence of washing steps is crucial for an effective workup.
References
Application Notes and Protocols for the Purification of Sulfonamides Synthesized from 1-Propanesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of N-substituted sulfonamides is commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. When using 1-propanesulfonyl chloride as the starting material, a straightforward synthetic route to various N-alkyl and N-aryl propanesulfonamides is accessible. However, the crude product from this reaction often contains unreacted starting materials, by-products, and other impurities that necessitate efficient purification to obtain the desired compound in high purity for downstream applications, such as biological screening or further synthetic transformations.
This document provides detailed application notes and protocols for the purification of sulfonamides synthesized from this compound. The primary purification techniques covered are liquid-liquid extraction, column chromatography, and recrystallization.
Common Impurities in the Synthesis of Sulfonamides from this compound
The reaction of this compound with an amine in the presence of a base typically yields the desired sulfonamide. However, several impurities can be present in the crude reaction mixture:
-
Excess Amine: Unreacted starting amine is a common impurity.
-
1-Propanesulfonic Acid: Hydrolysis of the starting this compound, either from trace water in the reaction or during aqueous workup, leads to the formation of 1-propanesulfonic acid.
-
Base and its Salt: The base (e.g., triethylamine, pyridine) used to scavenge the HCl by-product, and its corresponding hydrochloride salt, will be present.
-
Unreacted this compound: Incomplete reaction will leave the starting sulfonyl chloride in the mixture.
-
Side-Products: Depending on the reaction conditions and the nature of the amine, other side-products may be formed.
The choice of purification strategy will depend on the properties of the desired sulfonamide and the nature of the impurities.
Purification Strategies: A Workflow Overview
The general workflow for the purification of sulfonamides synthesized from this compound is outlined below. The specific combination of methods will depend on the scale of the reaction and the purity requirements.
Caption: General purification workflow for sulfonamides.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Workup
This protocol is designed for the initial purification of the crude reaction mixture to remove water-soluble impurities such as the base hydrochloride salt and 1-propanesulfonic acid.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Solvent Addition: To the crude reaction mixture, add ethyl acetate (approximately 10-20 volumes of the initial reaction solvent).
-
Acidic Wash: Transfer the mixture to a separatory funnel. Add an equal volume of 1 M HCl solution to protonate and extract the excess amine and any remaining organic base. Shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the aqueous layer.
-
Basic Wash: To the organic layer, add an equal volume of saturated NaHCO₃ solution to neutralize any remaining acidic impurities, including 1-propanesulfonic acid. Shake, vent, and allow the layers to separate. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water-soluble components. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes.
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
Workflow for Liquid-Liquid Extraction:
Caption: Step-by-step liquid-liquid extraction workflow.
Protocol 2: Column Chromatography
For the removal of non-polar impurities, unreacted starting materials, and closely related side-products, silica gel column chromatography is a highly effective technique.
Materials:
-
Crude sulfonamide from workup
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. A good system will show the desired product with an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point for N-substituted propanesulfonamides is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude sulfonamide in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 10% ethyl acetate in hexane to 30%), can be effective for separating compounds with different polarities.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified sulfonamide.
Workflow for Column Chromatography:
Caption: Workflow for purification by column chromatography.
Protocol 3: Recrystallization
For solid sulfonamides, recrystallization is an excellent final purification step to obtain highly pure crystalline material.
Materials:
-
Sulfonamide (from workup or column chromatography)
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the sulfonamide in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Common solvents for sulfonamides include ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane or water).
-
Dissolution: In an Erlenmeyer flask, dissolve the sulfonamide in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Workflow for Recrystallization:
Caption: Step-by-step recrystallization workflow.
Data Presentation: Illustrative Purification of N-Phenyl-1-propanesulfonamide
The following tables summarize illustrative quantitative data for the purification of N-phenyl-1-propanesulfonamide, synthesized from this compound and aniline. This data is representative and may vary depending on the specific reaction conditions and scale.
Table 1: Summary of Purification Yields
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, illustrative) |
| Crude Product | 5.00 | 5.00 | 100 | ~75% |
| Liquid-Liquid Extraction | 5.00 | 4.25 | 85 | ~90% |
| Column Chromatography | 4.25 | 3.61 | 85 | >98% |
| Recrystallization | 3.61 | 3.25 | 90 | >99.5% |
| Overall | 5.00 | 3.25 | 65 | >99.5% |
Table 2: Comparison of Purification Techniques for N-Phenyl-1-propanesulfonamide
| Parameter | Liquid-Liquid Extraction | Column Chromatography | Recrystallization |
| Primary Impurities Removed | Excess aniline, triethylamine HCl, 1-propanesulfonic acid | Unreacted starting materials, non-polar by-products | Minor impurities, isomers |
| Typical Solvent System | Ethyl acetate / 1M HCl / sat. NaHCO₃ | Hexane / Ethyl Acetate (gradient) | Ethanol or Isopropanol |
| Illustrative Purity Achieved | ~90% | >98% | >99.5% |
| Illustrative Yield | ~85% | ~85% | ~90% |
| Advantages | Fast, good for initial cleanup, removes polar impurities | High resolution, removes a wide range of impurities | Yields highly pure crystalline product |
| Disadvantages | Does not remove non-polar impurities | Can be time-consuming and solvent-intensive | Only applicable to solids, potential for yield loss |
Table 3: Illustrative Analytical Data for Purified N-Phenyl-1-propanesulfonamide
| Analysis | Result |
| Appearance | White crystalline solid |
| Melting Point | 59-61 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.20 (m, 5H, Ar-H), 6.95 (s, 1H, NH), 3.10 (t, J=7.4 Hz, 2H, SO₂CH₂), 1.85 (sext, J=7.4 Hz, 2H, CH₂CH₃), 1.05 (t, J=7.4 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 136.5, 129.4, 125.3, 121.8, 55.2, 17.5, 13.1 |
| HPLC Purity | >99.5% (254 nm) |
Conclusion
The successful purification of sulfonamides synthesized from this compound is crucial for their use in research and development. A multi-step approach, often combining an initial liquid-liquid extraction with either column chromatography or recrystallization, is typically required to achieve high purity. The specific protocols and the choice of techniques should be tailored to the properties of the target sulfonamide and the impurities present in the crude reaction mixture. The data and protocols presented here provide a comprehensive guide for researchers to develop effective purification strategies for this important class of compounds.
Application Notes and Protocols for Monitoring 1-Propanesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving 1-propanesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy are designed to enable accurate and efficient reaction tracking, ensuring product quality and optimizing reaction conditions.
Introduction
This compound is a reactive compound commonly used in nucleophilic substitution reactions to form sulfonamides and sulfonate esters. Monitoring the progress of these reactions is crucial for determining reaction completion, identifying the formation of byproducts, and ensuring process safety and reproducibility. The choice of analytical technique depends on factors such as the reaction conditions, the chemical properties of the reactants and products, and the type of data required (e.g., real-time kinetics versus endpoint analysis).
Logical Workflow for Analytical Method Selection
The selection of an appropriate analytical technique is critical for effective reaction monitoring. The following diagram outlines a logical workflow to guide the decision-making process based on the specific requirements of the analysis.
Caption: Workflow for selecting an analytical method for monitoring this compound reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for monitoring the progress of this compound reactions, particularly for the formation of sulfonamides. It allows for the separation and quantification of the starting material, product, and any non-volatile impurities. Since this compound itself lacks a strong UV chromophore, derivatization with a UV-active amine or analysis of a UV-active product is often employed.
Application Note: Monitoring Sulfonamide Formation
This protocol describes the monitoring of the reaction between this compound and a primary or secondary amine to form a sulfonamide. For quantitative analysis, derivatization of the remaining this compound with a suitable reagent like benzylamine can be performed on quenched reaction aliquots.
Experimental Protocol: HPLC Analysis with Derivatization
-
Reaction Sampling and Quenching:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a solution of a derivatizing agent in a suitable solvent (e.g., 100 µL of 5% benzylamine in acetonitrile). This will convert any unreacted this compound into a stable, UV-active derivative.
-
-
Sample Preparation:
-
Vortex the quenched sample mixture.
-
Dilute the mixture with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 5% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare calibration standards of the derivatized this compound and the sulfonamide product.
-
Generate a calibration curve by plotting peak area versus concentration for each standard.
-
Determine the concentration of the remaining reactant and the formed product in the reaction samples by comparing their peak areas to the calibration curves.
-
Data Presentation
| Time (minutes) | This compound Peak Area | Sulfonamide Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 15 | 875,000 | 350,000 | 30 |
| 30 | 500,000 | 700,000 | 60 |
| 60 | 125,000 | 1,100,000 | 90 |
| 120 | < 10,000 | 1,230,000 | > 99 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. Since this compound is volatile, it can be analyzed directly. However, to improve chromatographic properties and reduce reactivity in the injector, derivatization is often preferred. This is especially useful for monitoring reactions where the product may not be amenable to GC analysis.
Application Note: Analysis via Derivatization
This protocol details the derivatization of this compound in reaction aliquots with an alcohol to form a stable sulfonate ester, which can then be analyzed by GC-MS.
Experimental Protocol: GC-MS Analysis with Derivatization
-
Reaction Sampling and Derivatization: [1]
-
At specified time intervals, extract an aliquot (e.g., 100 µL) of the reaction mixture.
-
Add the aliquot to a vial containing a solution of 1-propanol in pyridine (e.g., 50 µL of a 40% solution). The pyridine acts as a catalyst and acid scavenger.[1]
-
Allow the derivatization reaction to proceed for 15 minutes at room temperature.[2]
-
-
Sample Preparation:
-
Dilute the derivatized mixture with a suitable solvent like dichloromethane to a final volume of 1 mL.
-
Transfer the solution to a GC vial.
-
-
GC-MS Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Monitor the disappearance of the peak corresponding to the derivatized this compound and the appearance of product peaks over time.
-
Quantification can be achieved using an internal standard added before derivatization.
-
Data Presentation
| Time (minutes) | Peak Area of Derivatized this compound | Relative Abundance (%) |
| 0 | 5,500,000 | 100 |
| 30 | 2,750,000 | 50 |
| 60 | 825,000 | 15 |
| 90 | < 100,000 | < 2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for reaction monitoring as it provides detailed structural information and is inherently quantitative. ¹H NMR is most commonly used for its high sensitivity and speed of acquisition.
Application Note: Kinetic Monitoring of Sulfonylation
This protocol outlines the use of ¹H NMR to monitor the conversion of this compound in a reaction with a nucleophile.
Experimental Protocol: ¹H NMR Analysis
-
Reaction Setup:
-
The reaction can be performed directly in an NMR tube for small-scale experiments.
-
For larger reactions, aliquots can be taken at time intervals and quenched (if necessary) before analysis.
-
Use a deuterated solvent that is compatible with the reaction chemistry.
-
Add a known amount of a stable, non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra at regular intervals.
-
Ensure the relaxation delay (d1) is sufficient for quantitative results (typically 5 times the longest T1 of the protons being quantified).
-
-
Data Analysis:
-
Identify characteristic signals for the starting material (e.g., the α-methylene protons of this compound) and the product.
-
Integrate the signals of the starting material, product, and the internal standard.
-
Calculate the concentration of each species at each time point relative to the internal standard.
-
Data Presentation
| Time (minutes) | Integral of this compound Signal | Integral of Product Signal | Molar Ratio (Product/Reactant) |
| 0 | 1.00 | 0.00 | 0.00 |
| 20 | 0.65 | 0.35 | 0.54 |
| 40 | 0.30 | 0.70 | 2.33 |
| 60 | 0.10 | 0.90 | 9.00 |
| 90 | < 0.02 | 0.98 | > 49 |
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy allows for real-time monitoring of a reaction without the need for sampling. By immersing an Attenuated Total Reflectance (ATR) probe into the reaction vessel, changes in the concentration of functional groups can be tracked continuously.
Application Note: Real-Time Monitoring of Sulfonamide Formation
This protocol describes the use of in-situ FTIR to monitor the reaction of this compound by observing the disappearance of the sulfonyl chloride vibrational bands and the appearance of the sulfonamide bands.
Experimental Protocol: In-situ FTIR Analysis
-
System Setup:
-
Assemble the reaction vessel with an in-situ ATR-FTIR probe, ensuring the probe is chemically resistant to the reaction mixture.
-
Collect a background spectrum of the solvent and starting materials (excluding this compound) at the reaction temperature.
-
-
Reaction Monitoring:
-
Initiate the reaction by adding this compound.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Monitor the characteristic absorption bands:
-
This compound: Asymmetric S=O stretch (~1370 cm⁻¹) and symmetric S=O stretch (~1165 cm⁻¹).
-
Sulfonamide product: Asymmetric S=O stretch (~1330 cm⁻¹) and symmetric S=O stretch (~1150 cm⁻¹).
-
-
Plot the absorbance of the reactant and product peaks over time to obtain a kinetic profile of the reaction.
-
Data Presentation
| Time (minutes) | Absorbance at ~1370 cm⁻¹ (Reactant) | Absorbance at ~1330 cm⁻¹ (Product) |
| 0 | 0.85 | 0.00 |
| 10 | 0.60 | 0.25 |
| 20 | 0.35 | 0.50 |
| 30 | 0.10 | 0.75 |
| 45 | < 0.02 | 0.83 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Generalized reaction pathway for sulfonamide formation from this compound.
Caption: General experimental workflow for offline monitoring of this compound reactions.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-Propanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propanesulfonyl chloride is a crucial intermediate in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries for the introduction of the propanesulfonyl moiety. Its synthesis on a large scale requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure high yield, purity, and operational safety. These application notes provide detailed protocols and considerations for the large-scale synthesis of this compound, targeting researchers, scientists, and professionals involved in drug development and process chemistry.
Synthesis Methods Overview
Several methods are available for the synthesis of this compound, each with its own advantages and challenges in a large-scale setting. The most common approaches include:
-
Chlorination of 1-Propanesulfonic Acid or its Salts: This is a traditional and widely used method where 1-propanesulfonic acid or its sodium salt is treated with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorosulfonic acid (ClSO₃H). The use of a catalyst, such as N,N-dimethylformamide (DMF), can significantly improve reaction rates and yields.[1]
-
Oxidative Chlorination of 1-Propanethiol or Dipropyl Disulfide: This method involves the oxidation of a sulfur-containing starting material in the presence of a chlorine source. Reagents like chlorine gas in an aqueous medium or bleach (sodium hypochlorite) under acidic conditions are commonly employed.[2] This approach can be cost-effective but requires careful handling of hazardous materials.
Quantitative Data Summary
The choice of synthetic route for large-scale production depends on various factors, including raw material cost, desired purity, and available equipment. The following tables summarize quantitative data for different synthetic methods.
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material | Chlorinating Agent/Oxidant | Catalyst/Conditions | Typical Yield (%) | Purity (%) | Scalability | Key Considerations |
| Chlorination of Sulfonic Acid Salt | Sodium 1-propanesulfonate | Thionyl chloride (SOCl₂) | N,N-Dimethylformamide (DMF), 60-80°C | 85 - 95 | > 98 | High | Requires handling of corrosive and toxic SOCl₂ and SO₂ byproduct. |
| Chlorination of Sulfonic Acid | 1-Propanesulfonic acid | 2,4,6-Trichloro-[3][4][5]-triazine (TCT) | Triethylamine, Acetone, Microwave (80°C) | ~97 (lab scale) | High | Moderate | Microwave conditions may be challenging to scale. |
| Oxidative Chlorination | 1-Propanethiol | Chlorine (Cl₂) | Aqueous HCl | 70 - 85 | > 97 | High | Requires precise control of highly toxic and corrosive chlorine gas. |
| Oxidative Chlorination | Dipropyl disulfide | Sodium Hypochlorite (Bleach) | Acidic conditions | 80 - 90 | > 95 | High | Cost-effective; requires careful temperature and pH control. |
Experimental Protocols
The following are detailed protocols for the large-scale synthesis of this compound.
Protocol 1: Large-Scale Synthesis from Sodium 1-Propanesulfonate and Thionyl Chloride
This protocol is adapted from established procedures for the synthesis of sulfonyl chlorides from their corresponding sulfonic acid salts.
Materials:
-
Sodium 1-propanesulfonate (1 mol equivalent)
-
Thionyl chloride (SOCl₂) (2-3 mol equivalents)
-
N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 0.1 mol equivalent)
-
Anhydrous toluene or other inert solvent
Equipment:
-
Jacketed glass-lined reactor with overhead stirrer, reflux condenser, and dropping funnel
-
Scrubber system for acidic gases (HCl and SO₂)
-
Vacuum distillation setup
Procedure:
-
Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the jacketed reactor with anhydrous toluene and sodium 1-propanesulfonate.
-
Catalyst Addition: Add the catalytic amount of N,N-dimethylformamide (DMF) to the slurry.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride to the stirred slurry via the dropping funnel. The addition is exothermic, and the temperature should be maintained between 20-30°C using the reactor jacket.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 70-80°C. Maintain this temperature and continue stirring for 4-6 hours, or until in-process monitoring (e.g., GC or HPLC) indicates the reaction is complete. The reaction will generate significant amounts of HCl and SO₂ gas, which must be safely vented to a scrubber system.
-
Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure.
-
Work-up and Purification:
-
The remaining slurry is filtered to remove sodium chloride.
-
The filtrate, containing the crude this compound in the solvent, is then subjected to fractional distillation under reduced pressure to isolate the pure product.
-
Protocol 2: Large-Scale Oxidative Chlorination of 1-Propanethiol
This protocol is based on the oxidative chlorination of thiols, a common industrial method for preparing sulfonyl chlorides.
Materials:
-
1-Propanethiol (1 mol equivalent)
-
Chlorine (Cl₂) gas (excess)
-
Aqueous Hydrochloric Acid (HCl)
-
Ice
Equipment:
-
Gas-tight jacketed reactor with a gas dispersion tube, overhead stirrer, and a robust off-gas treatment system
-
Cooling system capable of maintaining low temperatures
-
Phase separator
Procedure:
-
Reactor Setup: Charge the reactor with a mixture of water and concentrated hydrochloric acid, and cool the mixture to 0-5°C using an ice bath or a chiller.
-
Addition of 1-Propanethiol: Slowly add 1-propanethiol to the cold, stirred acidic solution.
-
Introduction of Chlorine Gas: Introduce a steady stream of chlorine gas through the gas dispersion tube into the reaction mixture. The reaction is highly exothermic and requires efficient cooling to maintain the temperature between 0-10°C.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the thiol starting material (e.g., by GC analysis of quenched aliquots). The reaction is typically complete within 2-4 hours.
-
Work-up and Phase Separation: Once the reaction is complete, stop the chlorine gas flow and allow the mixture to settle. The denser this compound layer will separate from the aqueous acidic layer.
-
Purification:
-
Separate the organic layer.
-
Wash the organic layer with cold water to remove residual HCl.
-
The crude product can be further purified by fractional distillation under reduced pressure.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the large-scale synthesis of this compound.
Safety and Handling Considerations
Caption: Key safety and handling considerations for this compound synthesis.
Large-Scale Purification: Fractional Distillation
For large-scale operations, purification of this compound is typically achieved by fractional distillation under reduced pressure. This method is effective in separating the product from lower-boiling impurities (e.g., residual solvents, thionyl chloride) and higher-boiling byproducts.
Key Parameters for Fractional Distillation:
-
Vacuum: A vacuum of 10-20 mmHg is typically applied to lower the boiling point of this compound and prevent thermal decomposition.
-
Column: A packed or tray column with sufficient theoretical plates is necessary to achieve good separation.
-
Reflux Ratio: A controlled reflux ratio is crucial to optimize the separation efficiency.
-
Temperature Profile: The temperature at the still pot and the column head must be carefully monitored and controlled.
Table 2: Fractional Distillation Parameters for this compound
| Parameter | Typical Value |
| Pressure | 15 mmHg |
| Boiling Point | 78-79 °C |
| Still Pot Temperature | 90-100 °C |
| Column Head Temperature | 77-80 °C |
| Column Type | Packed column (e.g., with Raschig rings) |
Safety, Handling, and Waste Disposal
The large-scale synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
Safety Precautions:
-
Corrosive and Lachrymatory: this compound is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood.
-
Moisture Sensitive: The compound reacts with water, releasing corrosive hydrochloric acid gas. It must be handled and stored in a dry environment.
-
Reactive Reagents: Chlorinating agents like thionyl chloride and chlorine gas are highly toxic and corrosive. Appropriate handling procedures and emergency preparedness are essential.
-
Exothermic Reactions: The synthesis reactions are often exothermic. Gradual addition of reagents and efficient cooling are critical to prevent thermal runaway.
Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat or chemical-resistant suit. A respirator with an acid gas cartridge should be available for emergencies.
-
Inert Atmosphere: Handle this compound and moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
Waste Disposal:
-
Quenching: Reactive waste containing unreacted sulfonyl chloride or chlorinating agents must be quenched carefully. This is typically done by slowly adding the waste to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or a suitable alcohol like isopropanol. The quenching process is exothermic and releases acidic gases, requiring proper ventilation and cooling.
-
Neutralization: Acidic aqueous waste streams should be neutralized with a base (e.g., sodium carbonate or calcium hydroxide) before disposal.
-
Solvent Waste: Halogenated and non-halogenated solvent waste should be collected separately in appropriately labeled containers for disposal according to local regulations.
By following these detailed protocols and adhering to the safety guidelines, researchers and professionals can safely and efficiently produce high-purity this compound on a large scale for its various applications in the chemical industry.
References
Application of 1-Propanesulfonyl Chloride in Agrochemical Synthesis: A Detailed Guide
Introduction: 1-Propanesulfonyl chloride is a reactive chemical intermediate pivotal in the synthesis of a variety of agrochemicals, particularly herbicides. Its utility lies in the introduction of the propanesulfonyl moiety into larger molecules, a key structural feature in many potent active ingredients. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of sulfonylurea herbicides, a critical class of agrochemicals that act by inhibiting the acetolactate synthase (ALS) enzyme in plants.
Synthesis of Propanesulfonamide Intermediates
The foundational step in the synthesis of many propyl-containing sulfonylurea herbicides is the formation of a propanesulfonamide. This is typically achieved through the reaction of this compound with an appropriate amine.
Experimental Protocol: Synthesis of N-(2-aminophenyl)propane-1-sulfonamide
This protocol details the synthesis of a key intermediate which can be further elaborated to form a sulfonylurea herbicide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 142.60 | 14.26 g | 0.10 |
| o-Phenylenediamine | 108.14 | 10.81 g | 0.10 |
| Triethylamine | 101.19 | 12.14 g (16.7 mL) | 0.12 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| 1 M Hydrochloric acid | - | 100 mL | - |
| Saturated sodium bicarbonate | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-phenylenediamine (10.81 g, 0.10 mol) and triethylamine (16.7 mL, 0.12 mol) in 200 mL of dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of this compound (14.26 g, 0.10 mol) in 50 mL of DCM dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of 1 M hydrochloric acid, 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-(2-aminophenyl)propane-1-sulfonamide.
Expected Yield: 85-95%
Characterization Data:
| Analysis | Result |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 88-92 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.15 (m, 2H), 6.85-6.80 (m, 2H), 4.05 (br s, 2H, NH₂), 3.10 (t, J=7.6 Hz, 2H), 1.85 (sext, J=7.6 Hz, 2H), 1.05 (t, J=7.6 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.5, 129.8, 126.5, 120.2, 118.9, 117.6, 54.2, 17.8, 13.1 |
General Synthesis of Sulfonylurea Herbicides
The propanesulfonamide intermediate can then be converted into a sulfonylurea herbicide. A general synthetic pathway is outlined below. This typically involves reaction with a phenyl carbamate derivative of a heterocyclic amine.
General synthesis workflow for sulfonylurea herbicides.
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2]
Signaling Pathway:
Inhibition of ALS by sulfonylurea herbicides.
The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of susceptible plants.[1] The selectivity of sulfonylurea herbicides is often due to the crop's ability to rapidly metabolize the herbicide into inactive compounds, while weeds are unable to do so.[3]
Application in Specific Agrochemicals
While a direct synthesis of a commercial herbicide starting from this compound is not prominently featured in publicly available literature, the propanesulfonamide moiety is a key component of several important herbicides. For instance, the general structure of many sulfonylurea herbicides involves a sulfonamide bridge between an aryl or heteroaryl group and the urea linkage to another heterocycle. The principles and protocols outlined above are directly applicable to the synthesis of such compounds.
This compound is a versatile and valuable building block in the synthesis of agrochemicals. Its primary application lies in the formation of propanesulfonamides, which are key intermediates for a range of active ingredients, most notably the sulfonylurea herbicides. The protocols and pathways described herein provide a foundational understanding for researchers and professionals in the field of agrochemical synthesis. A thorough understanding of the synthesis of these intermediates and their subsequent reactions is crucial for the development of new and effective crop protection agents.
References
Application of 1-Propanesulfonyl Chloride in Dye Synthesis: A Review of General Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propanesulfonyl chloride is a chemical intermediate that holds potential for application in dye synthesis, primarily through the introduction of a propanesulfonyl group into a dye structure. This modification can influence the dye's properties, such as its reactivity, solubility, and fastness. The core reaction involves the formation of a sulfonamide or sulfonate ester linkage between the this compound and a suitable functional group on a dye molecule or a precursor. While specific, detailed protocols and quantitative data for the use of this compound in dye synthesis are not extensively documented in readily available literature, this document outlines the general principles, expected reaction pathways, and potential benefits based on the known chemistry of sulfonyl chlorides in dye modification.
General Principles of Application
The primary application of this compound in dye synthesis revolves around its reactivity as a sulfonylating agent. The key reaction is the nucleophilic substitution at the sulfonyl group, where the chlorine atom is displaced by a nucleophile, typically an amine or a hydroxyl group present on a dye molecule or an intermediate.
Formation of Sulfonamide Dyes
The most common application of sulfonyl chlorides in dye chemistry is the formation of sulfonamides. Dyes containing a primary or secondary amine group can be readily reacted with this compound to form a stable sulfonamide linkage (-SO₂-NH-). This modification can be used to:
-
Introduce a reactive group: While the propanesulfonyl group itself is not a typical reactive group for covalent bonding with fibers, the sulfonamide linkage can alter the electronic properties of the dye molecule.
-
Improve dye properties: The incorporation of a sulfonamide group can enhance the lightfastness and wash fastness of certain dyes.[1] The bulky propyl group may also influence the aggregation properties of the dye molecules, which can affect their color and fastness.
-
Modify solubility: The introduction of the propanesulfonyl group can alter the solubility of the dye in different solvents, which is a critical parameter for dyeing processes.
Conceptual Experimental Workflow for Sulfonamide Dye Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a sulfonamide dye using this compound and an amino-functionalized dye.
Caption: General workflow for the synthesis of a sulfonamide dye.
Hypothetical Reaction Pathway
The chemical transformation underlying the synthesis of a sulfonamide dye from an amino-functionalized dye and this compound is depicted below. This reaction is a nucleophilic acyl substitution at the sulfur atom.
Caption: Reaction of an amino dye with this compound.
Data Presentation
Due to the lack of specific experimental data in the reviewed literature for the application of this compound in dye synthesis, it is not possible to provide a table of quantitative data. However, for research purposes, the following table structure is recommended for summarizing experimental results when such data becomes available.
Table 1: Hypothetical Data Structure for Characterization of Dyes Synthesized with this compound
| Dye ID | Precursor Dye | Reaction Yield (%) | λmax (nm) in Solvent | Molar Extinction Coefficient (ε) |
| DYE-PSC-01 | Precursor-A-NH₂ | Data not available | Data not available | Data not available |
| DYE-PSC-02 | Precursor-B-NH₂ | Data not available | Data not available | Data not available |
Table 2: Hypothetical Data Structure for Fastness Properties of Dyes Synthesized with this compound
| Dye ID | Light Fastness (Blue Wool Scale) | Wash Fastness (Grey Scale) | Rubbing Fastness (Grey Scale) |
| DYE-PSC-01 | Data not available | Data not available | Data not available |
| DYE-PSC-02 | Data not available | Data not available | Data not available |
Experimental Protocols
As no specific protocols for the use of this compound in dye synthesis were found, a general, adaptable protocol for the synthesis of a sulfonamide from an amine is provided below. This protocol should be optimized for each specific dye precursor.
General Protocol for the Synthesis of a Sulfonamide Dye
Materials:
-
Amino-functionalized dye or dye precursor
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or pyridine)
-
Base (e.g., pyridine or triethylamine)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, etc.)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino-functionalized dye (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
Addition of Base: To this solution, add the base (1.1-1.5 equivalents). If using pyridine as the solvent, it also serves as the base. Stir the mixture for 10-15 minutes at room temperature.
-
Addition of this compound: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture dropwise using a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting amine is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl, if a non-pyridine base was used), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude sulfonamide dye by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterization: Characterize the purified dye using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Conclusion
While this compound is a viable reagent for the synthesis of sulfonamide-containing dyes, there is a notable absence of specific application data and protocols in the scientific literature. The general principles of sulfonyl chloride chemistry suggest that it can be used to modify amino-functionalized dyes to potentially enhance their properties, such as fastness. The provided general protocol and data table structures are intended to serve as a guide for researchers interested in exploring the use of this compound in novel dye synthesis. Further research is required to establish specific reaction conditions, yields, and the resulting properties of dyes functionalized with the propanesulfonyl group.
References
Troubleshooting & Optimization
how to prevent hydrolysis of 1-Propanesulfonyl chloride during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-propanesulfonyl chloride. The focus is on preventing its hydrolysis during chemical reactions to ensure high yields of the desired products.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in reactions involving this compound?
A1: The most common cause of low yield is the hydrolysis of this compound into propane-1-sulfonic acid.[1][2] This side reaction consumes the starting material and can complicate the purification of the desired product. Hydrolysis can be initiated by trace amounts of water in the reaction solvent, reagents, or from atmospheric moisture.[1]
Q2: How can I detect and quantify the hydrolysis of this compound in my reaction mixture?
A2: The extent of hydrolysis can be monitored and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5][6]
-
HPLC: An HPLC method can be developed to separate this compound, the desired product (e.g., sulfonamide), and the propane-1-sulfonic acid byproduct. A reverse-phase C18 column with a water/acetonitrile mobile phase, often with a small amount of acid like formic acid for better peak shape, is a common starting point.[3]
-
GC-MS: For volatile products, GC-MS can be a powerful tool. The sulfonic acid byproduct may require derivatization to a more volatile ester form for analysis.[5][6]
Q3: Is it possible to completely avoid hydrolysis?
A3: While complete elimination of hydrolysis is challenging, it can be minimized to negligible levels by strictly adhering to anhydrous reaction conditions. This includes using dry solvents, inert atmospheres, and ensuring all reagents are free of water.
Q4: Which is a better base for my reaction: pyridine or triethylamine?
A4: The choice of base depends on the specific reaction conditions and the substrate.
-
Pyridine: A weaker base that is less likely to induce side reactions like the formation of sulfene from this compound. It is often used as both a base and a solvent.[7]
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is very effective at scavenging the HCl produced.[7] However, its higher basicity can promote the elimination of HCl from this compound, leading to the formation of a highly reactive sulfene intermediate, which can lead to undesired byproducts.
For reactions with this compound, which has acidic α-protons, using a less hindered or weaker base like pyridine, or a hindered non-nucleophilic base like diisopropylethylamine (DIPEA), may be preferable to triethylamine to suppress sulfene formation.
Troubleshooting Guide: Preventing Hydrolysis of this compound
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield of Desired Product and Presence of a Water-Soluble Byproduct
-
Symptom: The yield of your sulfonamide or sulfonate ester is low, and you observe a significant amount of a polar, water-soluble impurity during workup.
-
Probable Cause: Hydrolysis of this compound to propane-1-sulfonic acid.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions:
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Reagents: Ensure your amine or alcohol starting material is dry. If necessary, dry it by azeotropic distillation with toluene or by storing it over a suitable drying agent. Ensure the base (e.g., pyridine, triethylamine) is anhydrous.
-
Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Optimize Reagent Addition:
-
Add the this compound dropwise to the solution of the nucleophile (amine or alcohol) and base at a low temperature (e.g., 0 °C). This ensures that the nucleophile is present in excess to compete effectively with any trace water.
-
-
Choice of Base:
-
If using triethylamine, consider switching to a less basic or more sterically hindered base like pyridine or DIPEA to minimize potential sulfene formation, which can also lead to byproducts.
-
-
Issue 2: Inconsistent Reaction Rates and Yields
-
Symptom: Reproducibility of the reaction is poor, with varying yields and reaction times between batches.
-
Probable Cause: Inconsistent levels of moisture in reagents or solvents.
-
Troubleshooting Steps:
-
Implement a strict protocol for drying all solvents and reagents for every reaction.
-
Use a consistent source and grade of reagents.
-
Monitor the water content of your solvents using Karl Fischer titration.
-
Data Presentation
Table 1: Illustrative Relative Rates of Solvolysis of Sulfonyl Chlorides in Different Solvents at 25 °C
| Sulfonyl Chloride Type | Solvent System | Relative Rate Constant (k_rel) | Implication for Preventing Hydrolysis |
| Aromatic (e.g., Benzenesulfonyl chloride) | 90% Acetone / 10% Water | ~1 | Baseline for comparison. |
| Aromatic (e.g., Benzenesulfonyl chloride) | 50% Acetone / 50% Water | ~10 | Increasing water content dramatically increases hydrolysis rate. |
| Aromatic (e.g., Benzenesulfonyl chloride) | 90% Dioxane / 10% Water | ~0.5 | Less polar aprotic solvents can slow down hydrolysis. |
| Aliphatic (e.g., Methanesulfonyl chloride) | Water | ~100 | Aliphatic sulfonyl chlorides are generally more susceptible to hydrolysis than aromatic ones. |
Data is synthesized from trends reported in the literature.[8][9][10]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol provides a detailed methodology for the reaction of this compound with a primary amine to form a sulfonamide, with a strong emphasis on minimizing hydrolysis.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Glassware and Reagents:
-
Thoroughly wash and oven-dry a round-bottom flask and magnetic stir bar. Allow to cool to room temperature in a desiccator.
-
Ensure all solvents and liquid reagents are of an anhydrous grade.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
-
To the flask, add the primary amine (1.0 eq) and anhydrous pyridine (1.5 eq).
-
Add anhydrous DCM via syringe to dissolve the amine and pyridine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of this compound:
-
In a separate, dry vial, prepare a solution of this compound (1.1 eq) in a small amount of anhydrous DCM.
-
Using a syringe, add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add more DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. This compound | 10147-36-1 | Benchchem [benchchem.com]
- 2. This compound | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of Propanesulfonyl chloride, chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Sulfonamide Synthesis Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in sulfonamide synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during sulfonamide synthesis in a question-and-answer format.
Issue 1: Low to No Product Formation
Q: My sulfonamide synthesis is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
A: Low yields are a common challenge in sulfonamide synthesis and can often be attributed to several key factors. A systematic check of your reagents and reaction conditions is the best approach.
-
Reagent Quality:
-
Sulfonyl Chloride: This reagent is highly sensitive to moisture and can degrade into the corresponding sulfonic acid, which is unreactive under standard conditions.[1] Always use a fresh bottle or a recently purified sulfonyl chloride.
-
Amine: Ensure your amine is pure and dry. Amines can react with atmospheric carbon dioxide to form carbamates, which can interfere with the desired reaction.[1]
-
Solvent: The presence of water can lead to the hydrolysis of the sulfonyl chloride.[2] It is crucial to use anhydrous (dry) solvents.
-
Base: If you are using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary. While many reactions are initiated at 0°C and then warmed to room temperature, some may require gentle heating to proceed.[1] However, excessive heat can promote side reactions.
-
Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of base (1.1-1.5 equivalents).[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the degradation of reagents by atmospheric moisture.[1]
-
Issue 2: Formation of Multiple Products and Side Reactions
Q: My reaction is producing multiple spots on the TLC plate, indicating the formation of side products. What are the common impurities and how can I minimize them?
A: The formation of side products is a frequent issue. Here are some of the most common impurities and strategies to mitigate their formation:
-
Unreacted Starting Materials: The most common "impurities" are often the unreacted amine and the hydrolyzed sulfonyl chloride (sulfonic acid). To minimize these, you can try to drive the reaction to completion by increasing the reaction time or temperature. Using a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride can also help to consume all of the amine.
-
Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): This byproduct forms when the sulfonyl chloride reacts with trace amounts of water. To prevent this, ensure all glassware is thoroughly dried and use anhydrous solvents.[2] The resulting sulfonic acid can often be removed during the workup with a basic aqueous wash (e.g., with a saturated sodium bicarbonate solution).
-
Bis-sulfonated Amine: Primary amines (R-NH₂) can react twice with the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂R')₂). To avoid this, add the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0°C) to control the initial reaction.
Issue 3: Difficulty in Product Isolation and Purification
Q: I'm having trouble purifying my sulfonamide product. What are the best methods, and how can I address common issues like product oiling out or tailing on a chromatography column?
A: Sulfonamides are typically crystalline solids, but their purification can sometimes be challenging.
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.
-
Solvent Selection: Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol/water. The goal is to find a solvent or solvent pair in which your product is soluble at high temperatures but poorly soluble at room temperature or below.
-
Oiling Out: If your product "oils out" instead of crystallizing, it means the solution is supersaturated or the melting point of the solid is lower than the temperature of the solution. To remedy this, try reheating the solution and adding more of the "good" solvent to decrease the saturation. Allow it to cool more slowly.
-
-
Silica Gel Column Chromatography: If recrystallization is not effective, column chromatography is the next logical step.
-
Solvent System: A typical mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity can be adjusted based on the polarity of your sulfonamide.
-
Tailing: Sulfonamides can sometimes exhibit "tailing" on a silica gel column due to the acidic nature of the N-H proton. Adding a small amount of a modifier to your eluent, such as 0.5-1% triethylamine or acetic acid, can often lead to sharper peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides?
A1: The most prevalent method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3] Pyridine or triethylamine are commonly used as the base in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q2: My amine is very unreactive due to steric hindrance or electron-withdrawing groups. How can I improve the reaction yield?
A2: For unreactive amines, several strategies can be employed:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed.
-
Use a More Forcing Solvent: Switching to a higher-boiling point solvent might be beneficial.
-
Employ a Catalyst: The addition of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) can significantly enhance the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[2]
Q3: Are there alternatives to using sulfonyl chlorides?
A3: Yes, other reagents can be used for sulfonamide synthesis. Sulfonyl fluorides are often more stable than sulfonyl chlorides and can lead to better yields, especially with amines that have other sensitive functional groups. Another alternative is the use of a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[4][5]
Q4: How can I chemoselectively sulfonylate a primary amine in the presence of other nucleophilic groups?
A4: Chemoselectivity can be challenging. One approach is to use protecting groups for the more reactive functionalities. Alternatively, optimizing the reaction conditions, such as lowering the temperature and slow addition of the sulfonyl chloride, can sometimes favor the desired reaction. The choice of base can also influence selectivity.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of sulfonamide synthesis.
Table 1: Effect of Base and Solvent on the Yield of N-(p-tolyl)benzenesulfonamide
| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Toluidine | Benzenesulfonyl Chloride | Pyridine | DCM | RT | 6 | 92 |
| 2 | p-Toluidine | Benzenesulfonyl Chloride | Triethylamine | THF | RT | 12 | 86 |
| 3 | p-Toluidine | Benzenesulfonyl Chloride | K₂CO₃ | PEG-400 | RT | 8 | 78 |
| 4 | p-Toluidine | Benzenesulfonyl Chloride | ZnO (catalyst) | None | 80 | 2 | 95 |
| 5 | p-Toluidine | Benzenesulfonyl Chloride | Fe₃O₄-DIPA (catalyst) | DCM | RT | 4 | 98 |
Data compiled from various sources for illustrative purposes.[6]
Table 2: Comparison of Catalysts for the Synthesis of a Heterocyclic Sulfonamide
| Entry | Catalyst (amount) | Solvent | Temperature (°C) | Time (h:min) | Yield (%) |
| 1 | DMAP (0.1 g) | None | 160 | 1:30 | 95 |
| 2 | DMAP (0.1 g) | DMF | 153 | 8:00 | 60 |
| 3 | Et₃N (2 mL) | EtOH | 78 | 10:00 | 40 |
| 4 | Pyridine (2 mL) | None | 115 | 10:00 | Trace |
| 5 | t-BuOK (0.2 g) | t-BuOH | 83 | 10:00 | — |
Reaction conditions: 7-benzyl-5,6-diphenyl-2-m-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1 mmol) and 4-methylbenzenesulfonyl chloride (1 mmol). Isolated yields.[7]
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a suitable base, such as triethylamine (1.5 equivalents) or pyridine (2.0 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of the sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Recrystallization of a Sulfonamide
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., 95% ethanol) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice-water bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and allow them to air dry.
Visualizations
References
common side reactions with 1-Propanesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-propanesulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
This compound is a versatile reagent primarily used as a precursor for the synthesis of sulfonamides and sulfonate esters.[1] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial and antiviral properties.[1] It is also utilized in the synthesis of ionic liquids.[1]
Q2: What are the main chemical reactions of this compound?
The primary reactions involving this compound are:
-
Nucleophilic Substitution with Amines: Reacts with primary and secondary amines to form N-alkyl or N,N-dialkyl propanesulfonamides. This is a fundamental method for introducing the propanesulfonyl moiety into organic molecules.[1]
-
Nucleophilic Substitution with Alcohols: Reacts with alcohols, typically in the presence of a base, to yield propanesulfonate esters.[1]
-
Hydrolysis: Reacts with water to produce propane-1-sulfonic acid and hydrochloric acid. This is often an undesirable side reaction.[1]
Q3: How should this compound be handled and stored?
This compound is a corrosive and moisture-sensitive liquid.[1][2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Potential Causes:
-
Hydrolysis of this compound: The reagent is highly susceptible to moisture, leading to the formation of the unreactive propane-1-sulfonic acid.[1]
-
Poor Nucleophilicity of the Substrate: Sterically hindered or electron-deficient amines and alcohols may react slowly.
-
Inappropriate Base: The choice of base can significantly impact the reaction outcome. For instance, strong, non-nucleophilic bases are often required for less reactive substrates.
-
Incorrect Reaction Temperature: Sub-optimal temperatures can lead to slow reaction rates or the promotion of side reactions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Handle this compound under an inert atmosphere.
-
Optimize the Base: For weakly nucleophilic amines or alcohols, consider using a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a stoichiometric amount of a strong base like sodium hydride (for alcohols). For standard reactions, pyridine or triethylamine are commonly used.
-
Adjust Reaction Temperature: For slow reactions, a moderate increase in temperature may be beneficial. However, be cautious as higher temperatures can also promote side reactions. It is often advisable to start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature.
-
Use a Catalyst: For challenging substrates, catalytic methods can be employed to enhance reactivity.
Issue 2: Formation of Significant Side Products
This section details the most common side reactions and strategies to mitigate their formation.
Problem: The most common side reaction is the hydrolysis of this compound to propane-1-sulfonic acid, which can complicate purification and reduce the yield of the desired product.
Mitigation Strategies:
-
Strict Anhydrous Conditions: As mentioned previously, the rigorous exclusion of water is paramount.
-
Reaction Rate: The rate of sulfonylation is generally faster than the rate of hydrolysis in the presence of a nucleophile. Adding the sulfonyl chloride slowly to the reaction mixture containing the nucleophile can minimize its contact time with any trace amounts of water.
Illustrative Data: Competitive Reactivity (Qualitative)
| Reactant Pair | Favored Reaction | Conditions to Promote Desired Reaction |
| This compound + Amine (in the presence of water) | Sulfonamide Formation | High concentration of amine, anhydrous solvent |
| This compound + Alcohol (in the presence of water) | Sulfonate Ester Formation | High concentration of alcohol, anhydrous solvent, presence of a suitable base |
Problem: Primary amines have two acidic protons on the nitrogen atom. After the initial formation of the desired monosulfonamide, a second sulfonylation can occur to yield a di-sulfonamide byproduct, especially if an excess of the sulfonyl chloride is used or if the reaction conditions are too harsh.
Mitigation Strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the primary amine relative to this compound.
-
Controlled Addition: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the sulfonyl chloride.
-
Choice of Base: A non-nucleophilic base like triethylamine is generally preferred over pyridine, which can sometimes act as a nucleophilic catalyst and potentially promote side reactions.
Illustrative Data: Effect of Stoichiometry on Di-sulfonylation
| Molar Ratio (Amine : Sulfonyl Chloride) | Expected Mono-sulfonamide Yield | Expected Di-sulfonamide Yield |
| 1.2 : 1 | High | Low |
| 1 : 1 | Good | Moderate |
| 1 : 1.2 | Moderate | High |
Problem: In the presence of a strong, non-nucleophilic base such as triethylamine, this compound can undergo elimination of HCl to form a highly reactive intermediate called propene-1-sulfene. This sulfene can then react with nucleophiles in a non-selective manner, leading to a mixture of products.
Mitigation Strategies:
-
Choice of Base: Use a weaker, nucleophilic base like pyridine. Pyridine acts as a nucleophilic catalyst, forming a sulfonylpyridinium salt, which then reacts with the amine or alcohol. This pathway avoids the formation of the sulfene intermediate.
-
Reaction Temperature: Keep the reaction temperature low to disfavor the elimination reaction that leads to sulfene formation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Propanesulfonamide from a Primary Amine
Materials:
-
Primary amine
-
This compound
-
Triethylamine (or pyridine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for the Synthesis of a Propanesulfonate Ester from an Alcohol
Materials:
-
Alcohol
-
This compound
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred alcohol solution.
-
Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Pathways and Mechanisms
Below are diagrams illustrating the key reaction pathways and the formation of common side products.
Figure 1. Overview of the primary reactions and side reactions of this compound.
Figure 2. A general experimental workflow for sulfonylation reactions.
Figure 3. Troubleshooting logic for low-yielding sulfonylation reactions.
References
Technical Support Center: Purification Strategies for Experiments Utilizing 1-Propanesulfonyl Chloride
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted 1-propanesulfonyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my reaction?
A1: Unreacted this compound can pose several challenges in subsequent experimental steps and final product analysis. Its reactive nature can lead to undesired side reactions with other reagents or the product itself over time. Furthermore, its polarity is often similar to that of many organic products, which can complicate purification by column chromatography, leading to co-elution and impure final compounds.[1] For the safety of subsequent handling and to ensure the purity and integrity of your desired product, complete removal of this compound is essential.[1]
Q2: What are the primary methods for removing residual this compound?
A2: The most common strategies involve quenching the unreacted this compound to convert it into a more easily separable derivative, followed by a suitable work-up and purification. The main approaches are:
-
Quenching with Nucleophiles: Reacting the excess sulfonyl chloride with a nucleophile to form a more polar and easily removable compound. Common nucleophiles include water (hydrolysis), amines, or alcohols.
-
Extractive Work-up: Utilizing differences in solubility between the desired product and the sulfonyl chloride or its quenched byproducts in a biphasic solvent system.
-
Chromatography: Direct separation of the product from the unreacted sulfonyl chloride using column chromatography.
-
Scavenger Resins: Employing polymer-bound nucleophiles that react with the excess sulfonyl chloride, which can then be removed by simple filtration.[1][2]
Q3: How do I select the most appropriate removal method for my specific experiment?
A3: The choice of method depends on several factors, primarily the stability of your desired product to the quenching and work-up conditions. For instance, if your product is sensitive to basic conditions, you should avoid quenching with strong aqueous bases.[1] If your product is highly non-polar, converting the this compound into a very polar sulfonic acid or sulfonamide can greatly simplify separation by extraction or chromatography.[1][3]
Troubleshooting Guide
Issue 1: My product is co-eluting with this compound during column chromatography.
-
Possible Cause: The polarity of your product is very similar to that of this compound.
-
Solution 1: Quench Before Chromatography. Before proceeding with chromatography, quench the excess this compound to transform it into a compound with a significantly different polarity.[1] For example, reacting it with aqueous ammonia will form the more polar 1-propanesulfonamide, which will likely have a very different retention factor (Rf) on a TLC plate.
-
Solution 2: Optimize Chromatographic Conditions. If quenching is not feasible, a careful optimization of your chromatography solvent system is necessary. A less polar eluent system may improve the separation.[1] Consider using a different stationary phase if available.
Issue 2: My product is base-sensitive, and I cannot use a strong aqueous base for quenching.
-
Possible Cause: The product contains functional groups that are labile to hydrolysis or degradation under basic conditions (e.g., esters, certain protecting groups).[1]
-
Solution 1: Use a Mildly Basic Wash. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.[3] While still basic, it is milder than strong bases like NaOH or KOH.
-
Solution 2: Non-Aqueous Quenching. Quench the reaction with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by chromatography or an acidic wash if the sulfonamide is basic.[1]
-
Solution 3: Use a Scavenger Resin. Polymer-bound amine scavengers (e.g., aminomethyl polystyrene) react with the excess this compound. The resulting polymer-bound sulfonamide can be conveniently removed by filtration, avoiding an aqueous work-up altogether.[1][2]
Issue 3: The quenching reaction appears to be slow or incomplete.
-
Possible Cause: Insufficient amount of quenching agent, low temperature, or poor mixing, especially in a biphasic system.
-
Solution 1: Increase the Excess of Quenching Agent. Ensure a sufficient molar excess of the quenching agent is used to drive the reaction to completion.[1]
-
Solution 2: Increase the Temperature. If your product is thermally stable, gently warming the reaction mixture after the addition of the quenching agent can increase the reaction rate.
-
Solution 3: Ensure Vigorous Stirring. Good mixing is critical, particularly in biphasic systems (e.g., an organic solvent and an aqueous base), to maximize the contact between reactants.[1]
Data Presentation
| Method | Advantages | Disadvantages | Product Compatibility |
| Aqueous Base Quench | Inexpensive, forms a highly water-soluble sulfonate salt that is easily removed by extraction. | Not suitable for base-sensitive products.[1] | Stable under basic conditions. |
| Amine Quench | Forms a sulfonamide with different polarity, aiding in chromatographic separation. Can be performed under non-aqueous conditions.[1] | The resulting sulfonamide may be difficult to separate from the product if their polarities are similar. | Generally broad compatibility, especially if non-aqueous conditions are used. |
| Scavenger Resin | Simple filtration-based removal, avoids aqueous work-up, high selectivity for sulfonyl chlorides.[1][2] | Resins can be expensive, may require longer reaction times for complete scavenging.[1] | Ideal for sensitive products that cannot tolerate aqueous or basic/acidic conditions. |
| Direct Chromatography | Avoids additional reaction steps and reagents. | Can be challenging and time-consuming if the product and sulfonyl chloride have similar polarities, leading to poor separation.[1] | Suitable for products with significantly different polarity from this compound. |
Experimental Protocols
Protocol 1: Quenching with Aqueous Base (Hydrolysis)
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously. Continue addition until gas evolution ceases.
-
Allow the mixture to warm to room temperature and continue stirring for 30-60 minutes to ensure complete hydrolysis.
-
Monitor the disappearance of this compound by Thin Layer Chromatography (TLC).[1]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. The resulting sodium 1-propanesulfonate will be in the aqueous layer.[1]
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching with a Scavenger Resin
-
To the reaction mixture containing excess this compound, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-4 equivalents relative to the excess sulfonyl chloride).[1]
-
Stir the suspension at room temperature. The required time can range from a few hours to overnight, depending on the specific resin and reaction conditions.
-
Monitor the reaction by TLC for the disappearance of the this compound spot.[1]
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a suitable organic solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of this compound.[1]
Visualizations
Caption: Decision workflow for removing unreacted this compound.
Caption: Signaling pathway for quenching this compound.
References
Technical Support Center: Troubleshooting Low Conversion in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting for common issues encountered during sulfonylation reactions, a cornerstone of synthetic chemistry for creating sulfonamides—a critical functional group in numerous pharmaceuticals. The following questions and answers are designed to help you diagnose and resolve challenges in your experiments to improve reaction conversion and yield.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction has a low conversion rate. What are the most common causes?
Low conversion in sulfonylation reactions is a frequent challenge and can arise from several factors. The primary areas to investigate are the reactivity of your starting materials, the reaction conditions, and potential side reactions.
-
Poor Reactivity of Starting Materials:
-
Amine Nucleophilicity: The inherent reactivity of the amine is crucial. Amines that are electron-deficient (e.g., some anilines) or sterically hindered are less nucleophilic and will react more slowly.[1] To address this, you can try increasing the reaction temperature or switching to a higher-boiling point solvent.[1] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also significantly increase the reaction rate.[1]
-
Sulfonylating Agent Stability: Standard sulfonyl chlorides can degrade, especially if they are old or have been improperly stored. Consider using freshly opened or purified sulfonyl chlorides. Alternatively, sulfonyl fluorides are often more stable and can lead to better yields, particularly with complex amines.
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The choice of base is critical. Common organic bases include pyridine, triethylamine (TEA), and N,N-diisopropylethylamine (DIPEA).[1] For sterically hindered substrates, a non-nucleophilic base like DIPEA may be preferable.[1] Pyridine can act as both a base and a nucleophilic catalyst.[1] In some cases, inorganic bases like aqueous sodium hydroxide can provide excellent yields.[1]
-
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.[2] Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used.[3] For sluggish reactions, a more polar aprotic solvent like N,N-dimethylformamide (DMF) may be beneficial.[3]
-
-
Side Reactions:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, which consumes the starting material.[1][4] It is essential to use anhydrous solvents and thoroughly dry all glassware. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form an undesired bis-sulfonated product.[1][3] To minimize this, use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the sulfonyl chloride slowly to the amine solution.[1]
-
Q2: How can I improve the conversion when reacting a sterically hindered amine?
Sterically hindered amines pose a significant challenge due to their reduced nucleophilicity. Several strategies can be employed to improve the reaction outcome:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.
-
Use a More Reactive Sulfonylating Agent: While sulfonyl chlorides are standard, sulfonyl fluorides or sulfonyl anhydrides may exhibit different reactivity profiles.
-
Employ a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can accelerate the sulfonylation of sterically hindered amines.[5][6][7] It functions by forming a more reactive sulfonyl-DMAP intermediate.[1][5]
-
Optimize the Base: For sterically hindered substrates, a non-nucleophilic, hindered base like DIPEA is often a good choice to avoid side reactions.[1]
-
Consider Alternative Catalysts: Indium(III) triflate has been shown to be an efficient catalyst for the sulfonylation of sterically hindered anilines.[8][9]
Q3: My TLC plate shows multiple spots, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
The formation of multiple products is a common issue. Here are some of the most frequent side reactions and strategies to mitigate them:
-
Bis-sulfonylation of Primary Amines: As mentioned previously, primary amines can react twice. To avoid this, use a stoichiometric amount of the sulfonyl chloride or a slight excess of the amine.[3] Slow, dropwise addition of the sulfonyl chloride at a low temperature (e.g., 0 °C) is also recommended.[10]
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride can react with any trace water to form the corresponding sulfonic acid.[2] This byproduct is acidic and can often be removed during an aqueous workup with a basic wash (e.g., saturated sodium bicarbonate solution). The primary solution is to maintain strictly anhydrous conditions.[1]
-
Reaction with Tertiary Amine Bases: While often used as bases, tertiary amines can sometimes react with sulfonyl chlorides, leading to complex mixtures.[3] If this is suspected, switching to a non-nucleophilic base is advisable.[3]
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing low conversion, follow this logical troubleshooting workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [mattanhurevich.huji.ac.il]
- 8. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
dealing with steric hindrance in 1-Propanesulfonyl chloride reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using 1-propanesulfonyl chloride, particularly in reactions involving sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no yield. What are the primary causes?
A low yield in your sulfonylation reaction can be attributed to several factors. The most common issues include the hydrolysis of this compound due to residual moisture, low reactivity of a sterically hindered or electron-deficient nucleophile, or suboptimal reaction conditions such as incorrect stoichiometry or temperature.[1][2] It is crucial to ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[1]
Q2: I am observing the formation of multiple byproducts. What are the likely side reactions?
The two most prevalent side reactions are the hydrolysis of this compound to 1-propanesulfonic acid and, in the case of primary amines, disulfonylation to form a disulfonamide.[1] Hydrolysis is often the main reason for low yields and can be mitigated by using anhydrous conditions.[1] Disulfonylation can be minimized by careful control of stoichiometry, slow addition of the sulfonyl chloride, and avoiding excessively high temperatures.[1]
Q3: How does the steric hindrance of my substrate affect the reaction with this compound?
Steric hindrance around the nucleophilic center (e.g., a bulky amine or a secondary/tertiary alcohol) can significantly impede the approach of the sulfonyl chloride, leading to a slower reaction rate or failure to react under standard conditions.[3][4] The propyl group of this compound itself contributes some steric bulk compared to smaller reagents like methanesulfonyl chloride, which can further exacerbate this issue.[5]
Q4: Can I use a catalyst to improve the reaction rate with a hindered substrate?
Yes, using a catalyst is a highly effective strategy. 4-Dimethylaminopyridine (DMAP) is a well-known nucleophilic catalyst that can dramatically improve the efficiency of sulfonylation reactions, especially with sterically hindered or weakly nucleophilic substrates.[6] DMAP reacts with the sulfonyl chloride to form a more reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the hindered nucleophile.[6]
Q5: What is the optimal type of base to use in these reactions?
For sulfonylation of amines, a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to quench the HCl byproduct without competing with the substrate.[7] However, with very hindered substrates, a less bulky base such as pyridine may be more effective.[4] For alcohols, pyridine is a common choice as it can also act as a catalyst.[7] In some cases, using an excess of a primary or secondary amine substrate can also serve as the base.[1]
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is a common issue, particularly with sterically demanding substrates. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Byproducts
If your reaction is proceeding but yielding a mixture of products, consider the following:
-
Hydrolysis: The presence of a polar spot on your TLC that corresponds to 1-propanesulfonic acid indicates water contamination.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents (e.g., distilled over a suitable drying agent), and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Disulfonylation (with primary amines): The formation of a less polar byproduct can indicate the addition of two sulfonyl groups to the amine.
-
Solution: Use a controlled stoichiometry, typically a 1:1 ratio or a slight excess of the amine. Add the this compound solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control the initial exotherm and minimize over-reaction.[1]
-
Data Presentation
| Sulfonyl Chloride | Structure | Relative Reactivity (General) | Steric Bulk | Typical Yield with Hindered Substrates | Key Considerations |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | High | Low | Moderate to Good | Highly reactive, may lead to side reactions.[5][8] |
| This compound (PsCl) | CH₃CH₂CH₂SO₂Cl | Moderate | Moderate | Moderate | Less reactive than MsCl, may require more forcing conditions. |
| p-Toluenesulfonyl chloride (TsCl) | p-CH₃C₆H₄SO₂Cl | Low | High | Low to Moderate | Often requires elevated temperatures and/or catalysts like DMAP.[4] |
| 2,4,6-Trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride) | (CH₃)₃C₆H₂SO₂Cl | Very Low | Very High | Very Low | Highly selective for less hindered sites but very unreactive. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of a Hindered Amine
This protocol provides a starting point for the reaction of this compound with a sterically hindered primary or secondary amine.
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), add the hindered amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane, DCM, or tetrahydrofuran, THF).
-
Addition of Base: Add a suitable non-nucleophilic base, such as triethylamine (1.5 equivalents).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.1 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes. A slow addition rate is crucial to control the reaction exotherm and minimize side reactions.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-24 hours, monitoring its progress periodically by TLC or HPLC until the starting amine is consumed.
-
Aqueous Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Optimized Procedure for Highly Hindered Substrates (DMAP Catalysis)
This modified protocol is recommended for substrates that show low reactivity under general conditions.
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add the hindered amine or alcohol (1.0 equivalent), the chosen anhydrous solvent (e.g., DCM), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).[6]
-
Addition of Base: Add a suitable base (e.g., triethylamine or pyridine, 1.5 equivalents). Stir the mixture at room temperature for 10 minutes.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution at 0 °C.
-
Reaction Conditions: After addition, allow the reaction to warm to room temperature. If no significant conversion is observed after several hours (monitored by TLC/LC-MS), gently heat the reaction mixture to 40-50 °C and maintain for 12-48 hours.
-
Work-up and Purification: Follow steps 6-7 from Protocol 1. Note that the use of DMAP may require a more thorough aqueous wash with 1M HCl to ensure its complete removal before purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Sulfonamide Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude sulfonamide products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of sulfonamide compounds, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures.[1][2] Insufficient cooling or precipitation time.[1] The crude material contains a high percentage of impurities.[1] Premature crystallization during hot filtration.[2] | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Consider using a co-solvent to decrease solubility.[1][2] Ensure the solution is cooled slowly to allow for crystal formation and then chilled in an ice bath for an adequate amount of time to maximize precipitation.[1][2] Perform a preliminary purification step, such as an aqueous wash, to remove highly polar impurities before recrystallization.[1] Reheat the solution and use a pre-warmed funnel for the hot filtration step.[2] |
| Product "Oils Out" Instead of Crystallizing | The solute's solubility is exceeded at a temperature above its melting point in the solvent.[2] The presence of impurities is inhibiting crystallization.[1] The solution is cooling too rapidly.[1] The chosen solvent is not appropriate for crystallization.[1] | Try adding a small amount of additional hot solvent to redissolve the oil.[2] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] Lower the crystallization temperature by using a lower-boiling point solvent or a solvent mixture.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] Experiment with different solvent systems; a mixture of solvents can sometimes facilitate crystallization.[1] |
| Persistent Impurities After Crystallization | Impurities are co-crystallizing with the product.[1] The chosen crystallization solvent does not effectively separate the impurity.[1] | Recrystallize the product from a different solvent system.[1] If the impurity has a significantly different polarity, consider a preliminary purification step such as liquid-liquid extraction or column chromatography before recrystallization.[1] |
| Poor Separation in Column Chromatography | The solvent system (mobile phase) is inappropriate.[1] The column was not packed properly, leading to channeling.[1] The sample was overloaded on the column.[1] | Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities.[1] Ensure the column is packed uniformly to avoid channeling.[1] Use an appropriate amount of crude material for the size of the column.[1] |
| Product Fails to Elute from Chromatography Column | The solvent system is not polar enough to move the compound. The compound is strongly interacting with the stationary phase (e.g., silica gel).[1] | Gradually increase the polarity of the mobile phase.[1] Consider using a different stationary phase, such as alumina or a C18 reversed-phase column.[1] |
| Presence of Colored Impurities | Formation of colored byproducts during the synthesis. Decomposition of the product at high temperatures.[3] | Add a small amount of activated charcoal to the hot solution before filtration during recrystallization to adsorb colored impurities.[1][3] Ensure that the heating temperature during purification does not exceed the decomposition temperature of the sulfonamide.[3] |
| Amorphous Powder Instead of Crystalline Solid | The product solidified too rapidly from a highly supersaturated solution.[2] | Reduce the rate of cooling. Allow the flask to cool slowly to room temperature on a benchtop, insulated if necessary, before moving it to an ice bath.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude sulfonamide products?
A1: The most common purification methods are recrystallization and column chromatography. Recrystallization is often preferred for large-scale purification due to its cost-effectiveness and scalability.[1] Column chromatography is useful for purifying smaller quantities and for separating impurities with polarities similar to the product.[1]
Q2: How do I select a suitable solvent for the recrystallization of my sulfonamide?
A2: A good recrystallization solvent should dissolve the sulfonamide completely when hot but poorly when cold.[2] You can perform small-scale solubility tests with various solvents (e.g., isopropanol, ethanol, water, or mixtures) to identify a suitable one.[1][3] The ideal solvent will allow for the formation of well-defined crystals upon cooling.
Q3: My crude sulfonamide is a complex mixture of impurities. What is the best purification strategy?
A3: For complex mixtures, a multi-step purification approach is often necessary. You might start with a liquid-liquid extraction to remove highly polar or non-polar impurities.[4][5] This can be followed by column chromatography to separate the components with similar polarities, and a final recrystallization step to obtain a highly pure, crystalline product.[1]
Q4: How can I monitor the purity of my sulfonamide during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a reaction and the purity of fractions from column chromatography.[1][6] High-Performance Liquid Chromatography (HPLC) can provide a more accurate and quantitative assessment of purity.[1][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.[1]
Q5: What are some common impurities found in crude sulfonamide products?
A5: Common impurities can include unreacted starting materials (e.g., the parent amine and sulfonyl chloride), side-products from the reaction, and byproducts from the decomposition of the desired product.[8][9] For instance, the reaction of a sulfonyl chloride with an amine can sometimes lead to the formation of disulfonated products if the amine has more than one reactive site.
Experimental Protocols
Protocol 1: Recrystallization of a Crude Sulfonamide
This protocol describes a general procedure for the purification of a solid sulfonamide by recrystallization.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude sulfonamide. Add a few drops of a test solvent (e.g., 70% isopropanol in water) and heat the mixture gently.[3] If the solid dissolves completely, allow the solution to cool to room temperature and then in an ice bath. If well-formed crystals appear, this is a potentially suitable solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude sulfonamide product. Add the chosen solvent and heat the mixture with stirring on a hot plate until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[1][3] Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean flask to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[1][2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of a sulfonamide using normal-phase silica gel column chromatography.
-
Stationary Phase and Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase that provides good separation (a difference in Rf values of at least 0.2) between the sulfonamide and its impurities. A common starting point for normal-phase chromatography on silica gel is a mixture of hexane and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pour the slurry into a glass column, ensuring the packing is uniform and free of air bubbles. Allow the silica gel to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude sulfonamide in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute the desired compound.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify the fractions containing the pure sulfonamide.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General synthesis pathway leading to a crude sulfonamide product mixture.
Caption: A logical workflow for the purification of crude sulfonamide products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. [Determination of 11 sulfonamides in pork by two-step liquid-liquid extraction-solid phase extraction purification coupled with high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Minimizing Di-sulfonylation of Primary Amines
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of di-sulfonylation during the synthesis of primary sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is di-sulfonylation and why is it a common side reaction with primary amines?
A1: Di-sulfonylation is a reaction where a primary amine (R-NH₂) reacts with two equivalents of a sulfonyl chloride (R'-SO₂Cl) to form a di-sulfonylated byproduct, R-N(SO₂R')₂. This occurs in a two-step process. First, the primary amine reacts to form the desired mono-sulfonamide. The resulting sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a nucleophilic sulfonamide anion, which can then attack a second molecule of sulfonyl chloride, leading to the undesired di-sulfonylated product.[1]
Q2: What are the most critical experimental parameters to control for achieving selective mono-sulfonylation?
A2: The selective formation of a mono-sulfonamide is highly dependent on several key reaction parameters. Careful control of the following is crucial to suppress the formation of the di-sulfonylated byproduct:
-
Stoichiometry: The molar ratio of the primary amine to the sulfonyl chloride.
-
Rate of Addition: The speed at which the sulfonyl chloride is introduced to the reaction mixture.[2]
-
Temperature: The reaction temperature significantly influences the rates of both the desired and undesired reactions.[1]
-
Base: The choice and amount of base used to neutralize the HCl byproduct can dramatically affect the reaction's selectivity.[1]
Q3: How does the choice of solvent impact the selectivity of mono-sulfonylation?
A3: The solvent plays a significant role in the sulfonylation reaction. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[1] The solubility of the reactants (amine and sulfonyl chloride) and the intermediate mono-sulfonamide can affect the reaction kinetics. A solvent system where the mono-sulfonamide has limited solubility can sometimes help to prevent di-sulfonylation by effectively removing it from the reaction mixture as it forms.
Reaction Pathway and Troubleshooting Workflow
The following diagrams illustrate the competing reaction pathways and a logical workflow for troubleshooting unwanted di-sulfonylation.
Caption: Competing pathways for mono-sulfonylation (green) and di-sulfonylation (red).
Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.
Troubleshooting Guide
Issue: Significant formation of di-sulfonylated byproduct.
This is the most common problem and can be addressed by systematically optimizing the reaction conditions.
| Parameter | Action | Rationale |
| Stoichiometry | Use a 1:1 molar ratio of amine to sulfonyl chloride, or a slight excess of the amine (1.1 equivalents).[2] | An excess of the sulfonylating agent is a primary driver of di-sulfonylation. Using a slight excess of the amine ensures the complete consumption of the sulfonyl chloride. |
| Rate of Addition | Add the sulfonyl chloride solution dropwise to the amine solution over an extended period (e.g., 30-60 minutes).[1][2] | Slow addition maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[1][2] |
| Temperature | Conduct the reaction at a low temperature, typically starting at 0 °C.[1][2] | Lowering the temperature reduces the rate of both reactions but often has a more significant impact on the undesired second sulfonylation.[1] |
| Base Selection | Use a weaker, sterically hindered base like pyridine or 2,6-lutidine instead of a strong, non-hindered base like triethylamine.[1] | Strong bases can more readily deprotonate the mono-sulfonamide, increasing the concentration of the sulfonamide anion and promoting di-sulfonylation.[1] |
Issue: Low or no formation of the desired mono-sulfonamide.
| Potential Cause | Troubleshooting Action |
| Poorly reactive amine | For sterically hindered or electron-deficient amines, consider cautiously increasing the reaction temperature after the initial slow addition at low temperature. Alternatively, a stronger, non-nucleophilic base such as DBU may be required. |
| Degraded sulfonyl chloride | Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines. Use a fresh bottle of sulfonyl chloride or purify the existing reagent before use. |
| Inappropriate solvent | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider alternative aprotic solvents. |
Impact of Reaction Parameters on Selectivity
The following table summarizes the qualitative impact of key reaction parameters on the selectivity of mono-sulfonylation.
| Parameter | Condition to Favor Mono-sulfonylation | Condition to Favor Di-sulfonylation |
| Amine:Sulfonyl Chloride Ratio | ≥ 1:1 | < 1:1 |
| Rate of Sulfonyl Chloride Addition | Slow (dropwise) | Rapid (bolus addition) |
| Temperature | Low (0 °C to room temperature) | High (reflux) |
| Base Strength | Weaker (e.g., pyridine) | Stronger (e.g., triethylamine in excess) |
| Base Steric Hindrance | More hindered (e.g., 2,6-lutidine) | Less hindered (e.g., triethylamine) |
Detailed Experimental Protocols
Protocol 1: General Procedure for Selective Mono-sulfonylation of a Primary Amine
This protocol provides a robust starting point for achieving selective mono-sulfonylation and should be optimized for specific substrates.
Materials:
-
Primary amine (1.1 mmol, 1.1 equivalents)
-
Sulfonyl chloride (1.0 mmol, 1.0 equivalent)
-
Pyridine (1.5 mmol, 1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: Under an inert atmosphere, add the primary amine (1.1 mmol) and anhydrous solvent to a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add pyridine (1.5 mmol) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Preparation of Sulfonyl Chloride Solution: In a separate flask, dissolve the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent.
-
Slow Addition: Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains at or below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The reaction can then be allowed to warm to room temperature and stirred for an additional 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure mono-sulfonamide.
Protocol 2: Selective Sulfonylation using a Sterically Hindered Base
This protocol is recommended when di-sulfonylation is particularly problematic with standard bases like pyridine or triethylamine.
Materials:
-
Primary amine (1.1 mmol, 1.1 equivalents)
-
Sulfonyl chloride (1.0 mmol, 1.0 equivalent)
-
2,6-Lutidine (1.5 mmol, 1.5 equivalents)
-
Anhydrous acetonitrile (approx. 0.1 M concentration)
Procedure:
-
Follow steps 1-4 from Protocol 1, substituting 2,6-lutidine for pyridine and acetonitrile as the solvent.
-
Proceed with the slow addition of the sulfonyl chloride solution at 0 °C as described in step 5 of Protocol 1.
-
Due to the lower basicity and increased steric hindrance of 2,6-lutidine, the reaction may require a longer reaction time or gentle warming to room temperature to proceed to completion. Monitor closely by TLC or LC-MS.
-
Follow steps 7-9 from Protocol 1 for workup and purification.
References
Technical Support Center: 1-Propanesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-propanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for reactions with this compound?
A1: The most frequently used catalysts are tertiary amines, which also act as bases to neutralize the HCl byproduct. Common choices include triethylamine (NEt₃), pyridine, and 4-dimethylaminopyridine (DMAP).[1][2] DMAP is a highly efficient acylation catalyst and can significantly increase reaction rates compared to pyridine.[3][4] For sterically hindered substrates, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be preferred.[5]
Q2: I'm seeing a low yield in my sulfonylation reaction. What are the likely causes?
A2: Low yields in sulfonylation reactions can arise from several factors. The most common issues include:
-
Hydrolysis of this compound: This reagent is moisture-sensitive and can hydrolyze to the unreactive propane-1-sulfonic acid.[1][6]
-
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a poorly nucleophilic substrate.[7]
-
Side product formation: Unwanted side reactions, such as the formation of bis-sulfonated products with primary amines, can consume your starting materials.[5]
-
Product loss during workup: The desired product might be lost during extraction or purification steps.[7][8]
Q3: How can I minimize the hydrolysis of this compound?
A3: To prevent hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the experiment. This involves using anhydrous solvents, drying all glassware thoroughly before use, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6] If an aqueous workup is necessary, it should be performed quickly and at a low temperature to minimize product degradation.[5]
Q4: My amine substrate is electron-deficient and reacting slowly. How can I improve the reaction rate?
A4: For unreactive amines, consider using a more powerful nucleophilic catalyst like DMAP, which can significantly accelerate the sulfonylation process.[3] Increasing the reaction temperature may also be beneficial, but this should be done cautiously while monitoring for potential side product formation.[5] In some cases, switching to a higher-boiling point solvent to allow for higher temperatures can be effective.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Degraded this compound: The reagent is sensitive to moisture.[6] 2. Ineffective catalyst/base: The chosen base may not be strong enough to facilitate the reaction.[6] 3. Low nucleophilicity of the substrate: Electron-withdrawing groups on the amine or alcohol can reduce reactivity.[6] | 1. Use a fresh bottle of this compound or purify the existing stock. Ensure all solvents and reagents are anhydrous. 2. Switch to a more effective catalyst, such as DMAP.[3] 3. Increase the reaction temperature or use a more forcing solvent. Consider using a slight excess of the sulfonyl chloride. |
| Formation of Multiple Products | 1. Bis-sulfonylation of primary amines: Primary amines can react twice to form R-N(SO₂Pr)₂.[5] 2. Reaction with solvent: The solvent may not be inert under the reaction conditions. 3. Formation of sulfene intermediate: With strong bases like triethylamine, a sulfene intermediate can form, leading to side reactions.[2] | 1. Slowly add the this compound to the amine solution to maintain a low concentration of the sulfonylating agent. Use a 1:1 stoichiometry.[5] 2. Ensure the solvent is appropriate and inert for the reaction conditions. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[5] 3. Consider using a less hindered base, such as pyridine, which is less likely to promote sulfene formation.[2] |
| Difficult Product Isolation | 1. Product is water-soluble: The sulfonated product may have some solubility in the aqueous phase during workup.[8] 2. Emulsion formation during extraction: This can trap the product at the interface, leading to loss.[7] 3. Product "tailing" on silica gel: The acidic N-H proton on sulfonamides can cause poor chromatographic separation.[5] | 1. Perform multiple extractions with an organic solvent to ensure complete removal from the aqueous layer. Check the aqueous layer for your product via TLC.[7][8] 2. Add brine (saturated NaCl solution) to help break the emulsion.[7] 3. Add a small amount of triethylamine or acetic acid (0.5-1%) to the chromatography eluent to improve peak shape.[5] |
Catalyst Performance Data
| Catalyst/Base | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Triethylamine (NEt₃) | Propane-1-sulfonic acid | Anhydrous Acetone | 80 (Microwave) | 20 min | 97 | [1][9] |
| 2,6-Lutidine | Primary/Secondary Diol | Dichloromethane | Not specified | Not specified | 100 (crude) | [2] |
| Pyridine | Secondary Alcohol | Pyridine | Not specified | Slower than PsCl | Not specified | [2] |
| DMAP | Primary Amines | Not specified | Not specified | 120 min | Dramatically Improved | [3] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of an Alcohol using Pyridine
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous pyridine (used as both solvent and base).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add this compound (1.1 - 1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 1M HCl solution and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Sulfonylation of a Primary Amine
-
Preparation: Ensure all glassware is meticulously dried and the reaction is set up under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and DMAP (0.1 - 0.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.05 eq.) in DCM dropwise to the amine solution over 15-20 minutes.
-
Reaction: Stir the reaction at room temperature and monitor its completion by TLC. DMAP-catalyzed reactions are often significantly faster than those with other bases.[3]
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl to remove DMAP and any unreacted amine.
-
Washing: Subsequently, wash the organic layer with saturated NaHCO₃ solution to remove any hydrolyzed sulfonyl chloride, followed by a brine wash.[5]
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude sulfonamide can be purified by flash chromatography or recrystallization.
Visualizations
Caption: Workflow for selecting a suitable catalyst.
Caption: Logical steps for troubleshooting low reaction yields.
References
- 1. This compound | 10147-36-1 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Efficient Catalyst DMAP [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 1-Propanesulfonyl Chloride Synthesis
Welcome to the Technical Support Center for 1-Propanesulfonyl Chloride Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding impurities and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for the synthesis of this compound involve the chlorination of 1-propanesulfonic acid or its salts. The choice of chlorinating agent is key, with common reagents including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and 2,4,6-trichloro-[1][2][3]-triazine (TCT) in a microwave-assisted reaction.[1] The use of thionyl chloride is a conventional and widely used approach.
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
A2: The primary impurities can be categorized as follows:
-
Starting Material Carryover: Unreacted 1-propanesulfonic acid.
-
Hydrolysis Product: 1-propanesulfonic acid, formed by the reaction of the product with water.[1]
-
Chlorinating Agent Residues and Byproducts: Depending on the reagent used, this can include residual thionyl chloride, sulfur chlorides (disulfur dichloride, sulfur dichloride), or byproducts from phosphorus pentachloride.
-
Side-Reaction Products: Formation of 1-propanesulfonic anhydride (a dimer) can occur, especially under certain conditions.
Q3: My final product is discolored (yellow to brown). What is the likely cause and how can I prevent it?
A3: Discoloration in this compound is often attributed to the presence of sulfur chloride impurities, particularly if aged or impure thionyl chloride was used. These impurities can be yellow or reddish-brown. To prevent this, it is crucial to use freshly distilled or high-purity thionyl chloride. If discoloration persists, purification by fractional distillation under reduced pressure is recommended. The color can also arise from decomposition products if the reaction or distillation is carried out at excessively high temperatures.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC analysis, a suitable eluent system would need to be developed to separate the starting sulfonic acid from the sulfonyl chloride product. For GC analysis, aliquots of the reaction mixture can be carefully quenched and analyzed to observe the disappearance of the starting material and the appearance of the product peak.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure a sufficient excess of the chlorinating agent (e.g., thionyl chloride) is used. - Increase the reaction time or temperature, monitoring for product degradation. - For reactions with thionyl chloride, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can increase the reaction rate and yield.[1] |
| Product loss during workup. | - this compound is moisture-sensitive; ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. - During aqueous workup, perform extractions quickly and with cold water to minimize hydrolysis. - Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent. | |
| Product is an Oil Instead of a Clear Liquid | Presence of significant impurities, particularly unreacted starting material or hydrolysis product. | - Ensure the reaction has gone to completion. - Improve the efficiency of the workup to remove water-soluble impurities. - Purify the crude product by fractional distillation under reduced pressure. |
| Two Layers Form During Reaction | This is expected in some procedures, especially when using a solvent in which the starting material or product has limited solubility. | - Ensure vigorous stirring to promote reaction between the phases. |
| Product Solidifies on Standing | This could indicate a high melting point impurity or that the product itself is solidifying if the ambient temperature is low. | - Confirm the melting point of your product. - Analyze the product for impurities using GC-MS or NMR. |
Experimental Protocols
Conventional Synthesis using Thionyl Chloride
This protocol describes a standard laboratory procedure for the synthesis of this compound from sodium 1-propanesulfonate using thionyl chloride.
Materials:
-
Sodium 1-propanesulfonate
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution (cold)
-
Brine (saturated NaCl solution, cold)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add sodium 1-propanesulfonate. The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask, followed by a catalytic amount of DMF (e.g., a few drops).
-
Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C). The reaction is typically complete within 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution (SO₂ and HCl).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Workup:
-
Carefully and slowly add the crude product to a flask containing ice-cold water or a mixture of ice and a saturated sodium bicarbonate solution to neutralize any remaining acidic components. This step should be performed in a well-ventilated fume hood as vigorous gas evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the this compound with an organic solvent such as diethyl ether or dichloromethane (perform 2-3 extractions).
-
Combine the organic layers and wash sequentially with cold water and then cold brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (e.g., 78-79 °C at 15 mmHg).
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key MS Fragments (m/z) |
| This compound | C₃H₇ClO₂S | 142.60 | 78-79 / 15 mmHg | ~1.1 (t, 3H), ~1.9 (sext, 2H), ~3.6 (t, 2H) | ~13.0, ~25.0, ~60.0 | 142 (M+), 107, 77, 43 |
| 1-Propanesulfonic acid | C₃H₈O₃S | 124.16 | Decomposes | ~1.0 (t, 3H), ~1.8 (sext, 2H), ~3.0 (t, 2H), variable OH | ~13.0, ~26.0, ~53.0 | 124 (M+), 107, 81, 65 |
| 1-Propanesulfonic anhydride | C₆H₁₄O₅S₂ | 230.30 | High boiling | Complex multiplets | Not readily available | 230 (M+), 123, 107, 43 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualization
Experimental Workflow for Conventional Synthesis
Caption: Workflow for the conventional synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
strategies to improve the selectivity of 1-Propanesulfonyl chloride
Welcome to the Technical Support Center for 1-Propanesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound, and how can they be minimized?
A1: The two most prevalent side reactions are hydrolysis of the sulfonyl chloride and bis-sulfonylation of primary amines.
-
Hydrolysis: this compound is moisture-sensitive and can hydrolyze to the unreactive propane-1-sulfonic acid, especially in the presence of a base. To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is unavoidable, it should be performed rapidly and at low temperatures.
-
Bis-sulfonylation: Primary amines can react with two molecules of this compound to yield a bis-sulfonated byproduct. This is more likely under harsh conditions or with highly reactive sulfonylating agents. To avoid this, use a controlled stoichiometry (typically a 1:1 ratio of amine to sulfonyl chloride) and add the this compound solution slowly to the amine solution.
Q2: How can I improve the chemoselectivity for N-sulfonylation over O-sulfonylation in a molecule containing both amine and hydroxyl groups?
A2: Achieving high N-sulfonylation selectivity is possible by carefully controlling the reaction conditions. Generally, the amine group is more nucleophilic than the hydroxyl group, favoring N-sulfonylation. The following strategies can further enhance this selectivity:
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of the less favored O-sulfonylation.
-
Choice of Base: The selection of a suitable base is critical. Non-nucleophilic, sterically hindered bases are preferred to avoid competition with the substrate. Pyridine is often used as both a base and a solvent and can effectively catalyze the reaction. Triethylamine (TEA) is a stronger base, but its bulkiness can sometimes hinder the reaction.
-
Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of the amine and hydroxyl groups. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally recommended for higher N-selectivity as protic solvents can solvate the amine group, reducing its nucleophilicity.
Q3: My reaction with this compound is sluggish. What can I do to improve the reaction rate?
A3: If your reaction is proceeding slowly, consider the following adjustments:
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this may also promote side reactions.
-
Use a Catalyst: For sulfonylation of amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can enhance the reaction rate by forming a more reactive intermediate.
-
Choice of Base: If using a weak base, switching to a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction.
Q4: Are there alternative methods for preparing this compound with high purity?
A4: Yes, a microwave-assisted synthesis has been reported to produce this compound with high yield and purity.[1] This method utilizes propane-1-sulfonic acid and 2,4,6-trichloro-[1][2][3]-triazine (TCT) in anhydrous acetone with triethylamine (NEt₃) as a catalyst.[1] The key advantages of this method are a significantly reduced reaction time and enhanced purity due to controlled heating, which minimizes the formation of byproducts like sulfonic acid dimers.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonated Product
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon). If an aqueous workup is necessary, perform it quickly at a low temperature. |
| Poor Reactivity of the Substrate | For less nucleophilic amines (e.g., electron-deficient anilines), consider increasing the reaction temperature or using a catalyst such as DMAP. |
| Suboptimal Reaction Conditions | Double-check the stoichiometry of your reactants. A common starting point is a 1:1 ratio of the amine/alcohol to this compound, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents). |
| Formation of Side Products | Refer to the troubleshooting guide for selectivity issues below. |
Issue 2: Poor Chemoselectivity in Polyfunctional Molecules
| Potential Cause | Troubleshooting Steps |
| Competitive O-Sulfonylation | Temperature: Maintain a low reaction temperature (0 °C is a good starting point). Base: Use a non-nucleophilic, sterically hindered base. Pyridine is often a good first choice. Solvent: Employ aprotic solvents like DCM or THF. |
| Reaction with a Less Hindered Functional Group | In cases of multiple similar functional groups (e.g., primary vs. secondary alcohol), the less sterically hindered group is likely to react faster. To enhance selectivity, consider using a bulky base that may preferentially deprotonate the less hindered group. |
| Bis-sulfonylation of Primary Amines | Add the this compound solution dropwise to the amine solution to maintain a low concentration of the sulfonylating agent. Use a 1:1 stoichiometric ratio of amine to sulfonyl chloride. |
Experimental Protocols
Protocol: Selective N-Sulfonylation of an Amino Alcohol
This protocol provides a general methodology for the selective sulfonylation of a primary amine in the presence of a hydroxyl group using this compound.
Materials:
-
Amino alcohol substrate
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Pyridine (anhydrous)
-
1M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amino alcohol (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of this compound: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amino alcohol solution over 15-30 minutes using a dropping funnel.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualizing Reaction Pathways and Workflows
Caption: Desired N-sulfonylation pathway versus potential side reactions.
Caption: Troubleshooting workflow for improving reaction selectivity.
References
Validation & Comparative
Reactivity Face-Off: 1-Propanesulfonyl Chloride vs. Methanesulfonyl Chloride in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic activation of hydroxyl and amino groups is a cornerstone of molecular architecture. Among the arsenal of reagents for this purpose, sulfonyl chlorides stand out for their reliability in forming stable sulfonamides and sulfonate esters, the latter being excellent leaving groups for nucleophilic substitution reactions. This guide provides an in-depth comparison of two prominent alkanesulfonyl chlorides: 1-propanesulfonyl chloride (PsCl) and methanesulfonyl chloride (MsCl). By examining their reactivity profiles, supported by experimental data, and providing detailed experimental protocols, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
At a Glance: Key Differences and Reactivity Profiles
Methanesulfonyl chloride is a highly reactive and widely used reagent for the formation of methanesulfonates (mesylates) and methanesulfonamides.[1] Its reactivity is influenced by the solvent and the nucleophile.[2] this compound is also a reactive electrophile used in the synthesis of sulfonamides and sulfonate esters.[3] While direct, side-by-side kinetic comparisons are not extensively documented in the literature, the relative reactivity can be inferred from solvolysis data of related compounds and general principles of organic chemistry.
The primary factors governing the reactivity of these sulfonyl chlorides are steric hindrance and the stability of the potential sulfene intermediate. The ethyl group in this compound is bulkier than the methyl group in methanesulfonyl chloride, which can influence the rate of nucleophilic attack at the sulfur atom.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Methanesulfonyl Chloride |
| CAS Number | 10147-36-1[4] | 124-63-0[5] |
| Molecular Formula | C₃H₇ClO₂S[4] | CH₃ClO₂S[5] |
| Molecular Weight | 142.61 g/mol [4] | 114.55 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[3] | Colorless liquid[6] |
| Boiling Point | 173-174 °C | 161 °C[6] |
| Density | 1.27 g/cm³ | 1.480 g/cm³[6] |
Quantitative Reactivity Data: A Comparative Look at Solvolysis
Kinetic studies on the solvolysis of methanesulfonyl chloride in various solvents have been conducted, with the reaction generally proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The rate of solvolysis is sensitive to the nucleophilicity and ionizing power of the solvent.
Table 2: First-Order Rate Constants (k) for the Solvolysis of Methanesulfonyl Chloride
| Solvent System | Temperature (°C) | Rate Constant (k) (s⁻¹) |
| Water | 20 | 1.568 x 10⁻³[1] |
| D₂O | 20 | 1.000 x 10⁻³[1] |
| Methanol | 25 | 1.13 x 10⁻⁵[1] |
| Ethanol | 25 | 2.55 x 10⁻⁶[1] |
Data compiled from various sources.[1]
For this compound, specific solvolysis data is less readily available. However, studies on 2-propanesulfonyl chloride indicate that branched alkanesulfonyl chlorides can exhibit different reactivity profiles. For instance, the solvolysis of 2-propanesulfonyl chloride has been studied and is also proposed to proceed via an SN2 pathway.[7][8] It is generally expected that the reactivity of straight-chain alkanesulfonyl chlorides decreases slightly with increasing chain length due to a minor increase in steric hindrance. Therefore, this compound is anticipated to be slightly less reactive than methanesulfonyl chloride in SN2 reactions.
Reaction Mechanisms: SN2 vs. Sulfene Formation
The reaction of alkanesulfonyl chlorides with nucleophiles can proceed through two primary mechanistic pathways: direct nucleophilic substitution (SN2) at the sulfur atom or via a sulfene intermediate (elimination-addition).
SN2 Pathway
In the absence of a strong, non-nucleophilic base, or with nucleophiles that are also weak bases (e.g., water, alcohols), the reaction typically proceeds through an SN2 mechanism. The nucleophile directly attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state and displacement of the chloride ion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: 1-Propanesulfonyl Chloride vs. Tosyl Chloride for Amine Protection
For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for amines is a critical step in multi-step organic synthesis. The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily removed in high yield when no longer needed. This guide provides an objective comparison of two sulfonyl chloride-based protecting groups: 1-propanesulfonyl chloride, an alkylsulfonyl chloride, and the widely used arylsulfonyl chloride, tosyl chloride.
This comparison will delve into the key performance aspects of each reagent, including their reactivity in the protection step, the stability of the resulting sulfonamides, and the conditions required for deprotection. Quantitative data from literature sources are summarized to facilitate an evidence-based selection for your synthetic strategy.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound | Tosyl Chloride |
| Structure | CH₃CH₂CH₂SO₂Cl | CH₃C₆H₄SO₂Cl |
| Reactivity | Generally higher reactivity due to less steric hindrance. | Slightly lower reactivity compared to alkylsulfonyl chlorides. |
| Amine Protection Yield | Typically high, >90% | Typically high, >85% |
| Sulfonamide Stability | Robust, stable to a wide range of acidic and basic conditions. | Very robust, highly stable across a broad pH range. |
| Deprotection Conditions | Reductive cleavage (e.g., Mg/MeOH, Na/NH₃). May be susceptible to milder conditions compared to tosylamides. | Requires harsh reductive (e.g., Na/NH₃, SmI₂) or strongly acidic (e.g., HBr/AcOH) conditions.[1] |
| Deprotection Yield | Good to excellent (typically >80%) with appropriate reductive methods. | Variable, can be high (~95%) with optimized methods like SmI₂/amine/water, but often challenging.[2][3] |
In-Depth Analysis
Reactivity and Amine Protection
Both this compound and tosyl chloride react readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding N-propylsulfonamide and N-tosylamide, respectively. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Generally, alkylsulfonyl chlorides like this compound are considered more reactive than arylsulfonyl chlorides such as tosyl chloride due to reduced steric hindrance around the sulfonyl group. This can translate to faster reaction times or the ability to protect more hindered amines.
Typical Protection Yields:
-
This compound: While specific comparative studies are limited, the formation of N-alkylsulfonamides generally proceeds in high yields, often exceeding 90%.
-
Tosyl Chloride: Protection of primary amines with tosyl chloride is a well-established reaction with reported yields typically greater than 85%.[1]
Stability of the Protected Amine
Both N-propylsulfonamides and N-tosylamides are highly stable protecting groups, resistant to a wide array of reagents and reaction conditions, including many acidic and basic environments, as well as various oxidizing and reducing agents. This robustness makes them suitable for use in lengthy synthetic sequences. The tosyl group is particularly known for its exceptional stability.[1]
Deprotection Strategies and Performance
The primary differentiator between these two protecting groups lies in the conditions required for their removal. The exceptional stability of sulfonamides, particularly tosylamides, can also be a significant drawback, as their cleavage often necessitates harsh conditions that may not be compatible with other functional groups in the molecule.
N-Tosylamide Deprotection: The cleavage of the highly stable N-S bond in tosylamides is notoriously difficult.[4] Common methods include:
-
Reductive Cleavage:
-
Dissolving Metal Reduction: Sodium in liquid ammonia (Na/NH₃) is a classic but harsh method.
-
Samarium(II) Iodide (SmI₂): A milder and often high-yielding reductive method. The SmI₂/amine/water system can lead to near-quantitative deprotection.[2][3] Yields are reported to be around 95%.[1]
-
Magnesium in Methanol (Mg/MeOH): Another reductive method with reported yields in the range of 78-98%.[1]
-
-
Strongly Acidic Conditions: Refluxing in strong acids like hydrobromic acid in acetic acid (HBr/AcOH) can cleave the tosyl group, but these conditions are often too harsh for complex molecules.
N-Propylsulfonamide Deprotection: While less documented than tosylamide deprotection, N-alkylsulfonamides can generally be cleaved under similar reductive conditions. There is some evidence to suggest that alkylsulfonamides may be more amenable to certain deprotection conditions compared to their aryl counterparts, though direct comparative studies with N-propylsulfonamides are scarce. Reductive methods analogous to those used for tosylamides are expected to be effective.
Experimental Protocols
General Procedure for Amine Protection with Sulfonyl Chlorides
Materials:
-
Amine (1.0 mmol)
-
This compound or Tosyl chloride (1.1 mmol)
-
Pyridine or Triethylamine (1.5 mmol)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve the amine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add the base (1.5 mmol) to the solution.
-
Slowly add the sulfonyl chloride (1.1 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
General Procedure for Reductive Deprotection of Sulfonamides using Mg/MeOH
Materials:
-
N-Sulfonylamide (1.0 mmol)
-
Magnesium turnings (10 mmol)
-
Anhydrous Methanol (10 mL)
Procedure:
-
To a stirred suspension of magnesium turnings (10 mmol) in anhydrous methanol (10 mL) at room temperature, add the N-sulfonylamide (1.0 mmol).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude amine.
-
Purify the amine by distillation or column chromatography if necessary.
Visualizing the Workflow
Amine Protection and Deprotection Logic
Caption: General workflow for amine protection and deprotection.
Signaling Pathway Analogy: The Logic of Protecting Groups
The use of a protecting group can be analogized to a signaling pathway where a specific stimulus (the protecting group) temporarily blocks a pathway (the amine's reactivity) to allow another process to occur without interference. Removal of the stimulus (deprotection) restores the original pathway.
Caption: Logical flow of a synthetic sequence using an amine protecting group.
Conclusion and Recommendations
Both this compound and tosyl chloride are effective reagents for the protection of amines, forming robust sulfonamides. The choice between them will largely depend on the specific requirements of the synthetic route.
-
Tosyl chloride is a well-established and highly reliable protecting group, ideal for situations where extreme stability is paramount and the molecule can withstand the harsh conditions required for its removal. The wealth of literature on tosylamide deprotection provides a range of options, with milder reductive methods like SmI₂ offering good alternatives to traditional dissolving metal or strong acid approaches.[1][2][3]
-
This compound represents a potentially more reactive alternative for the protection step. While its resulting sulfonamide is also very stable, the subtle electronic differences between an alkyl and an aryl substituent on the sulfonyl group may offer advantages in deprotection, although this is an area that would benefit from more direct comparative studies. For syntheses where milder deprotection conditions are a priority, exploring an alkylsulfonyl protecting group like the one derived from this compound could be a valuable strategy.
For researchers embarking on a new synthetic route, a careful evaluation of the stability of all functional groups present in the molecule towards the potential deprotection conditions should be the primary consideration when choosing between these two effective amine protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
A Comparative Guide to Analytical Methods for Determining the Purity of 1-Propanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of 1-propanesulfonyl chloride is paramount in research and development, particularly in the pharmaceutical and agrochemical industries, where it serves as a critical intermediate. The presence of impurities can significantly impact reaction yields, product quality, and safety profiles. This guide provides an objective comparison of the principal analytical techniques for assessing the purity of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
Four primary analytical methods are commonly employed for the purity determination of sulfonyl chlorides: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry. The choice of method depends on factors such as the nature of potential impurities, the required level of accuracy and precision, and the available instrumentation.
Data Presentation
The following table summarizes the key performance characteristics of each analytical technique for the analysis of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Titrimetry |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Signal intensity is directly proportional to the number of nuclei. | Reaction with a titrant to a defined endpoint. |
| Typical Column/System | Capillary column (e.g., DB-5ms) | C18 reversed-phase column | High-field NMR spectrometer (≥400 MHz) | Buret, pH meter or indicator |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV-Vis, Refractive Index (RI), Evaporative Light Scattering (ELSD) | NMR Probe | Visual or potentiometric |
| Accuracy | High | High | Very High | Moderate to High |
| Precision (%RSD) | < 2% | < 2% | < 1% | < 5% |
| Limit of Detection (LOD) | pg-ng range[1] | ng-µg/mL range[1] | µg/mL to mg/mL range[1] | Dependent on titrant concentration |
| Limit of Quantitation (LOQ) | pg-ng range[1] | ng-µg/mL range[1] | µg/mL to mg/mL range[1] | Dependent on titrant concentration |
| Analysis Time | 15-45 minutes | 10-30 minutes | 5-15 minutes | 10-20 minutes |
| Strengths | High resolution for volatile impurities, sensitive detectors (MS for identification). | Broad applicability to non-volatile and thermally labile compounds, variety of detectors. | Absolute quantification without a specific reference standard, provides structural information. | Rapid, cost-effective, simple instrumentation. |
| Limitations | Potential for thermal degradation of the analyte, may require derivatization. | This compound lacks a strong UV chromophore, requiring derivatization or non-UV detectors.[1] | Lower sensitivity compared to chromatographic methods, higher instrument cost. | Lacks specificity, susceptible to interference from other acidic or reactive species. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. As this compound is moisture-sensitive, all sample preparations should be conducted in a dry environment using anhydrous solvents.
Gas Chromatography (GC-FID)
This method is suitable for the analysis of volatile impurities and the assay of this compound, which may require derivatization to improve thermal stability and detectability.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Autosampler
Reagents:
-
Anhydrous solvent (e.g., Dichloromethane, Hexane)
-
Derivatizing agent (e.g., a suitable amine like diethylamine to form the corresponding sulfonamide) (Optional)
-
This compound reference standard
-
Helium (carrier gas)
Procedure:
-
Sample Preparation (with Derivatization):
-
Accurately weigh about 50 mg of the this compound sample into a vial.
-
Dissolve in 1 mL of anhydrous dichloromethane.
-
Add an excess of diethylamine and allow the reaction to proceed to completion to form the stable N,N-diethylpropanesulfonamide.
-
Dilute the reaction mixture to a suitable concentration (e.g., 1 mg/mL) with dichloromethane.
-
-
Standard Preparation:
-
Prepare a standard solution of the derivatized this compound reference standard at a known concentration in dichloromethane.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1 mL/min (Helium)
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the standard and sample solutions into the GC.
-
Identify the peak corresponding to the derivatized this compound based on its retention time.
-
Calculate the purity by comparing the peak area of the analyte in the sample to that of the standard (external standard method) or by area percent normalization.
-
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV chromophore in this compound, this method often requires derivatization or the use of a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[1] A reversed-phase method is commonly employed.
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
UV-Vis detector (if derivatized) or RI/ELSD.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Derivatizing agent with a UV chromophore (e.g., a UV-active amine) (Optional)
-
This compound reference standard
Procedure:
-
Sample Preparation (with Derivatization):
-
React the this compound sample with a UV-active amine to form a detectable sulfonamide derivative.
-
Dissolve the resulting derivative in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Standard Preparation:
-
Prepare a standard solution of the derivatized reference standard at a similar concentration.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 30% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength appropriate for the chosen derivative (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Determine the purity based on the peak area of the derivatized analyte in the sample relative to the standard or by area percent.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for purity determination as it does not require a specific reference standard of the analyte.[2] Purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (≥400 MHz) with a high-precision NMR tube.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d6)
-
Certified internal standard of known purity (e.g., Maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene).[2]
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a clean, dry vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
A 90° pulse angle.
-
Sufficient number of scans to achieve a good signal-to-noise ratio (>150:1 for high accuracy).[2]
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the triplet corresponding to the CH3 group) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Titrimetric Method (Argentometric Titration)
This classical method determines the purity by quantifying the chloride content. One common approach involves hydrolyzing the sulfonyl chloride and then titrating the resulting chloride ions with a standardized silver nitrate solution.
Instrumentation:
-
Buret (50 mL)
-
Potentiometer with a silver electrode or a visual indicator.
Reagents:
-
Standardized silver nitrate solution (e.g., 0.1 M)
-
Potassium chromate indicator solution (for Mohr's method)
-
Nitric acid
-
Nitrobenzene
-
Standardized ammonium thiocyanate solution (for Volhard's method)
-
Ferric ammonium sulfate indicator (for Volhard's method)
Procedure (Volhard Method - Back Titration):
-
Sample Preparation:
-
Accurately weigh about 0.3-0.4 g of the this compound sample into a flask.
-
Carefully add 25 mL of water to hydrolyze the sample. The reaction is exothermic and produces HCl.
-
-
Titration:
-
Add a known excess of standard 0.1 M silver nitrate solution to precipitate all the chloride ions as AgCl.
-
Add a few mL of nitric acid and 1-2 mL of nitrobenzene (to coat the AgCl precipitate and prevent its reaction with thiocyanate).
-
Add a few drops of ferric ammonium sulfate indicator.
-
Titrate the excess silver nitrate with a standard 0.1 M ammonium thiocyanate solution until a permanent reddish-brown color of the iron(III) thiocyanate complex appears.
-
-
Calculation:
-
Calculate the moles of silver nitrate that reacted with the chloride ions.
-
From this, determine the mass of chloride and subsequently the purity of the this compound.
-
Mandatory Visualizations
References
A Comparative Guide to the Characterization of Sulfonamides by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation and characterization of sulfonamides, a critical class of synthetic antimicrobial agents, are paramount for drug discovery, development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as the two most powerful and complementary analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal approach for their specific needs.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Sulfonamide Characterization
NMR spectroscopy is an unparalleled technique for providing detailed information about the molecular structure, connectivity, and conformation of sulfonamides in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to generate a unique spectral fingerprint of the molecule.
Key Information Provided by NMR:
-
Structural Confirmation: Unambiguously confirms the chemical structure by identifying the types of protons and carbons and their connections.
-
Purity Assessment: Detects and helps identify impurities by revealing signals that do not correspond to the target sulfonamide structure.
-
Conformational Analysis: Provides insights into the three-dimensional shape of the molecule in solution through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).
Experimental Protocol: NMR Sample Preparation and Analysis
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[1][2][3]
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the sulfonamide sample for ¹H NMR and 20-50 mg for ¹³C NMR.[3]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[2][4] The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is completely dissolved. Any solid particles will distort the magnetic field, leading to poor spectral quality.[2][3]
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][3]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called "shimming."
-
Acquire standard ¹H and ¹³C NMR spectra. Advanced 2D experiments like COSY, HSQC, and HMBC can be performed to further elucidate complex structures.
-
Quantitative Data Presentation: NMR of Sulfamethoxazole
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the common sulfonamide, sulfamethoxazole, dissolved in DMSO-d₆.
| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Assignment |
| Amine Protons (-NH₂) | 5.89 | singlet | a |
| Aromatic Protons | 6.62 | doublet | b |
| Aromatic Protons | 7.50 | doublet | c |
| Isoxazole Proton | 6.13 | singlet | d |
| Sulfonamide Proton (-SO₂NH-) | 10.95 | singlet | e |
| Methyl Protons (-CH₃) | 2.29 | singlet | f |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |
| C-N (Aromatic) | 152.9 | 1 |
| C-H (Aromatic) | 112.5 | 2 |
| C-H (Aromatic) | 128.0 | 3 |
| C-S (Aromatic) | 124.9 | 4 |
| C=C (Isoxazole) | 168.9 | 5 |
| C-H (Isoxazole) | 95.8 | 6 |
| C=N (Isoxazole) | 158.1 | 7 |
| C-CH₃ (Methyl) | 21.5 | 8 |
Note: Chemical shifts can vary slightly depending on solvent and concentration.
NMR Experimental Workflow
Section 2: Mass Spectrometry (MS) for Sulfonamide Characterization
Mass spectrometry is an essential technique that measures the mass-to-charge ratio (m/z) of ions. For sulfonamide analysis, it is typically coupled with a separation technique like Liquid Chromatography (LC-MS). It provides precise molecular weight information and structural details through fragmentation analysis.
Key Information Provided by MS:
-
Molecular Weight Confirmation: Accurately determines the molecular weight of the parent compound.[5]
-
Structural Information: Tandem MS (MS/MS) experiments generate characteristic fragmentation patterns that help identify the sulfonamide core structure and its substituents.[5][6][7]
-
High Sensitivity Quantification: LC-MS/MS is a highly sensitive and selective method for quantifying trace levels of sulfonamides in complex matrices like biological fluids or environmental samples.[8][9][10]
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for analyzing sulfonamides in a solution. Protocols for complex matrices like milk or tissue require specific extraction steps (e.g., QuEChERS or Solid-Phase Extraction).[10][11][12]
-
Sample Preparation:
-
Prepare a stock solution of the sulfonamide sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create working solutions and calibration standards, typically in the ng/mL to µg/mL range.[13]
-
The final sample for injection is often diluted in the initial mobile phase composition (e.g., water/methanol with 0.1% formic acid).
-
Filter the final solution using a 0.2 or 0.45 µm syringe filter to prevent clogging the LC system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: The sample is injected into an HPLC or UHPLC system. A C18 column is commonly used to separate the sulfonamide from impurities based on polarity. A typical mobile phase consists of a gradient of water and methanol or acetonitrile, often with a formic acid additive to promote protonation.
-
Mass Spectrometry: The eluent from the LC column is directed to the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source operating in positive ion mode.[5][6]
-
Data Acquisition: Full scan MS spectra are acquired to identify the protonated molecular ion [M+H]⁺. For targeted analysis, Multiple Reaction Monitoring (MRM) is used, where the parent ion is selected, fragmented, and specific product ions are monitored for high selectivity and sensitivity.[10]
-
Quantitative Data Presentation: MS/MS of Sulfamethoxazole
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of sulfamethoxazole ([M+H]⁺ = m/z 254.1) reveals a characteristic fragmentation pattern.
| Parent Ion (m/z) | Product Ions (m/z) | Neutral Loss | Proposed Fragment Identity |
| 254.1 | 156.0 | 98.1 | [H₂N-C₆H₄-SO₂]⁺ (Sulfanilyl moiety) |
| 254.1 | 108.0 | 146.1 | Rearrangement product |
| 254.1 | 92.0 | 162.1 | [H₂N-C₆H₄]⁺ (Aniline moiety) |
| 156.0 | 92.0 | 64.0 | Loss of SO₂ |
Note: The ion at m/z 156 is a common fragment for many sulfonamides, arising from the cleavage of the S-N bond. Further fragmentation of this ion often leads to ions at m/z 108 and 92.[7]
Mass Spectrometry Experimental Workflow
Section 3: Comparative Analysis
Both NMR and MS provide invaluable, yet distinct, information for the characterization of sulfonamides. The choice of technique depends on the analytical question at hand.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures nuclear spin transitions in a magnetic field. | Measures the mass-to-charge ratio of ions. |
| Primary Information | Detailed molecular structure, atom connectivity, stereochemistry. | Molecular weight, elemental formula (HRMS), fragmentation patterns. |
| Sensitivity | Lower (mg to µg range). | Higher (µg to pg range).[8] |
| Sample State | Solution (non-destructive). | Solution, solid (destructive). |
| Quantification | Good (qNMR), but requires internal standards and careful setup. | Excellent, especially with LC-MS/MS and isotopic standards.[13] |
| Throughput | Lower, experiments can take minutes to hours. | Higher, especially with LC automation. |
| Key Advantage | Unambiguous structure elucidation of pure compounds. | Unmatched sensitivity and suitability for complex mixtures.[14] |
| Key Limitation | Relatively low sensitivity, requires pure samples for simple spectra. | Provides limited connectivity information compared to NMR. |
Alternative Techniques
While NMR and MS are primary tools, other techniques are also employed for sulfonamide analysis:
-
High-Performance Liquid Chromatography (HPLC): Often used with UV detection for purity assessment and quantification, especially in quality control settings. It is robust and widely available but less specific than MS.[8][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present (e.g., -SO₂-, -NH₂), serving as a quick identity check.
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method for monitoring reaction progress and preliminary purity checks.[15]
Conclusion
NMR and Mass Spectrometry are powerful, complementary techniques essential for the comprehensive characterization of sulfonamides. NMR spectroscopy is the gold standard for absolute structure determination and elucidation of a molecule's precise atomic framework. In contrast, Mass Spectrometry, particularly when coupled with liquid chromatography, offers superior sensitivity for detecting and quantifying sulfonamides, along with providing vital molecular weight and fragmentation data for structural confirmation.[14] For researchers and drug developers, an integrated approach utilizing both NMR and MS will provide the most complete and unambiguous characterization of sulfonamide compounds, ensuring their identity, purity, and quality.
References
- 1. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 2. organomation.com [organomation.com]
- 3. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ymerdigital.com [ymerdigital.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. hpst.cz [hpst.cz]
- 12. acgpubs.org [acgpubs.org]
- 13. benchchem.com [benchchem.com]
- 14. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 15. benchchem.com [benchchem.com]
comparing the efficacy of different sulfonylating agents
An Objective Comparison of Common Sulfonylating Agents for Researchers
For professionals in chemical synthesis and drug development, the choice of a sulfonylating agent is a critical step in the creation of sulfonamides and sulfonate esters, which are key components in many therapeutic agents.[1] This guide offers a comparative analysis of several widely used sulfonylating agents, focusing on their reactivity, performance, and practical applications, supported by established chemical principles.
Relative Reactivity and Performance
The efficacy of a sulfonylating agent is primarily determined by the electrophilicity of its sulfur atom. This is influenced by the electronic and steric properties of its substituents.[1]
-
Electron-withdrawing groups on an aryl ring increase the electrophilicity of the sulfur atom, leading to a faster reaction rate.[1]
-
Electron-donating groups have the opposite effect, decreasing reactivity.[1]
-
Alkanesulfonyl chlorides (like mesyl chloride) are generally more reactive than arylsulfonyl chlorides due to less steric hindrance and the lack of resonance stabilization.[1]
Based on these principles, the general order of reactivity for the agents discussed is: Mesyl Chloride > 2,4-Dichlorobenzenesulfonyl Chloride > p-Toluenesulfonyl Chloride (Tosyl Chloride) > Dansyl Chloride [1]
Data Presentation: Comparative Performance
The following table summarizes the characteristics and expected performance of common sulfonylating agents in a typical reaction with a primary amine, such as benzylamine, under standardized conditions. This comparison is based on established principles of chemical reactivity, as direct head-to-head studies under identical conditions are not always available in the literature.[1]
| Sulfonylating Agent | Structure | Key Features | Expected Reaction Time | Expected Yield |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Highest reactivity due to low steric hindrance and an electron-withdrawing methyl group.[1][2] | < 1 hour | > 95% |
| 2,4-Dichlorobenzenesulfonyl Chloride | C₆H₃Cl₂SO₂Cl | High reactivity due to two strong electron-withdrawing chlorine atoms.[1] Excellent for less nucleophilic substrates.[1] | 1-3 hours | > 90% |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | A widely used, reliable, and moderately reactive agent.[1][3] The tosyl group is an excellent leaving group.[4][5] | 2-6 hours | 85-95% |
| 2-Naphthalenesulfonyl Chloride (NsCl) | C₁₀H₇SO₂Cl | Reactivity is influenced by the electron-rich naphthalene ring system. Often used when specific electronic or steric properties are required. | Variable (Substrate Dependent) | 80-90% |
| 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride) | C₁₂H₁₂ClNO₂S | Lower reactivity due to the electron-donating dimethylamino group.[1] Products are highly fluorescent, making it invaluable for labeling and quantification of amines.[6][7] | 12-24 hours | 70-90% |
Experimental Protocols
This section provides a detailed methodology for a general sulfonylation reaction of a primary amine.
General Procedure for the Sulfonylation of Benzylamine
Materials:
-
Benzylamine
-
Selected Sulfonylating Agent (e.g., TsCl, MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
Protocol:
-
In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution.[1]
-
Cool the mixture to 0 °C in an ice bath while stirring.[1]
-
Dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]
-
Once the reaction is complete, quench it by adding water.[1]
-
Transfer the mixture to a separatory funnel. Perform sequential washes with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.[1]
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter the drying agent and concentrate the solution in vacuo to obtain the crude product.[1]
-
Purify the crude product by recrystallization or column chromatography.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: General mechanism for the sulfonylation of a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to a Novel Microwave-Assisted Synthetic Route for Sulfonamides Using 1-Propanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel, microwave-assisted synthetic route for producing sulfonamides from sulfonic acids, exemplified by the use of 1-propanesulfonic acid (which is converted in situ to 1-propanesulfonyl chloride), against the traditional Schotten-Baumann approach. This comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate method for your research and development needs.
Introduction to a New Synthetic Approach
The synthesis of sulfonamides, a critical pharmacophore in a wide array of therapeutic agents, has traditionally relied on the reaction of a pre-formed sulfonyl chloride with a primary or secondary amine in the presence of a base. While effective, this method often involves the use of unstable and hazardous sulfonyl chlorides that may not be commercially available and can be difficult to handle.[1][2]
A novel and efficient alternative, developed by De Luca and Giacomelli, utilizes microwave irradiation to facilitate the synthesis of sulfonamides directly from sulfonic acids.[2][3][4][5][6] This one-pot, two-step method involves the in situ generation of the sulfonyl chloride from the corresponding sulfonic acid, followed by immediate reaction with an amine. This approach offers significant advantages in terms of reaction time, yield, and operational simplicity.[3][4]
This guide will focus on the use of 1-propanesulfonic acid as a precursor to this compound in this new microwave-assisted route and compare it to the conventional synthesis of N-benzyl-1-propanesulfonamide.
Performance Comparison: Microwave-Assisted vs. Conventional Synthesis
The following table summarizes the key performance indicators for the synthesis of representative sulfonamides using both the novel microwave-assisted method and conventional heating techniques. The data clearly illustrates the significant advantages of the microwave-assisted route in terms of drastically reduced reaction times and often improved yields.
| Sulfonamide Product | Synthetic Route | Starting Materials | Reaction Time | Yield (%) | Reference |
| N-Benzyl-p-toluenesulfonamide | Microwave-Assisted | p-Toluenesulfonic acid, Benzylamine | 30 min | 94 | [7] |
| N-Benzyl-p-toluenesulfonamide | Conventional Heating | p-Toluenesulfonic acid, Benzylamine | 20 h | 85 | [7] |
| N-Allylbenzenesulfonamide | Microwave-Assisted | Benzenesulfonic acid, Allylamine | 30 min | 95 | [7] |
| N-Allylbenzenesulfonamide | Conventional Heating | Benzenesulfonic acid, Allylamine | 20 h | 82 | [7] |
| N-Propyl-p-toluenesulfonamide | Microwave-Assisted | p-Toluenesulfonic acid, Propylamine | 30 min | 93 | [7] |
| N-Propyl-p-toluenesulfonamide | Conventional Heating | p-Toluenesulfonic acid, Propylamine | 20 h | 84 | [7] |
Experimental Protocols
Novel Route: Microwave-Assisted Synthesis of N-Benzyl-1-propanesulfonamide
This protocol is adapted from the general method described by De Luca and Giacomelli for the microwave-assisted synthesis of sulfonamides from sulfonic acids.[2][3][4]
Materials:
-
1-Propanesulfonic acid
-
Triethylamine (NEt₃)
-
Anhydrous acetone
-
Benzylamine
-
2 M Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
Step 1: In situ formation of this compound
-
In a 10 mL pressure-rated microwave reaction vial, add 1-propanesulfonic acid (1 mmol) and anhydrous acetone (3 mL).
-
To this solution, add 2,4,6-trichloro-[3][6][8]-triazine (TCT) (1 mmol).
-
Add triethylamine (1 mmol) dropwise to the mixture.
-
Seal the vial and place it in a self-tuning single-mode microwave synthesizer.
-
Irradiate the mixture at 80 °C (50 W power) for 20 minutes.
-
After irradiation, rapidly cool the mixture to room temperature by passing compressed air through the microwave cavity for 1 minute.
-
The resulting solution containing the in situ generated this compound is used directly in the next step.
Step 2: Sulfonamide Formation
-
To the cooled solution from Step 1, add benzylamine (1.2 mmol), THF (0.25 mL), and 2 M NaOH solution (0.3 mL).
-
Reseal the vial and irradiate the mixture at 50 °C for 10 minutes in the microwave synthesizer.
-
After cooling, filter the reaction mixture through a pad of Celite to remove any precipitate.
-
Dilute the filtrate with dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-benzyl-1-propanesulfonamide.
-
Purify the product by flash column chromatography if necessary.
Alternative Route: Conventional Synthesis of N-Benzyl-1-propanesulfonamide (Schotten-Baumann Conditions)
This protocol describes a typical conventional synthesis of a sulfonamide from a sulfonyl chloride and an amine.
Materials:
-
This compound
-
Benzylamine
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (10 mmol) in dichloromethane (30 mL).
-
Add pyridine (12 mmol) to the solution and cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of this compound (11 mmol) in dichloromethane (10 mL) to the stirred amine solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane (30 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield pure N-benzyl-1-propanesulfonamide.
Visualizing the Synthetic Workflows
Caption: Workflow for the microwave-assisted synthesis of sulfonamides.
Caption: Workflow for the conventional synthesis of sulfonamides.
Comparative Analysis
Caption: Comparison of microwave-assisted vs. conventional synthesis.
Discussion of Alternatives and Practical Considerations
Reagent Alternatives:
-
Conventional Route: While this guide focuses on this compound, other common alternatives in conventional synthesis include p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride.[9] These are often solids, which can be easier to handle than some liquid sulfonyl chlorides.
-
Microwave-Assisted Route: The beauty of the De Luca and Giacomelli method is its broad scope. It is not limited to 1-propanesulfonic acid and can be applied to a wide range of aromatic, aliphatic, and heterocyclic sulfonic acids.[3][4]
Practical Considerations:
-
Safety and Environmental Impact: The microwave-assisted route offers significant safety and environmental benefits. By generating the reactive sulfonyl chloride in situ, it avoids the need to store and handle these often-lachrymatory and moisture-sensitive reagents.[1] Microwave synthesis is also considered a green chemistry technique due to its energy efficiency and potential for solvent-free reactions.[5][10]
-
Cost and Scalability: The initial investment for a dedicated microwave reactor is higher than for conventional glassware.[7][11][12] While laboratory-scale microwave synthesis is highly efficient, scaling up to industrial production can present challenges, although advancements in continuous-flow microwave reactors are addressing this issue.[12][13] Conventional methods, being well-established, are generally more straightforward to scale up.
Conclusion
The microwave-assisted synthesis of sulfonamides directly from sulfonic acids represents a significant advancement over traditional methods. The dramatically reduced reaction times, high yields, and improved safety profile make it an attractive option for researchers in drug discovery and development. While the initial equipment cost and scalability may be considerations, the efficiency and green chemistry benefits of the microwave-assisted route using reagents like this compound (generated in situ) make it a powerful tool for modern organic synthesis. This guide provides the necessary data and protocols to enable an informed decision on which synthetic strategy best suits your specific research needs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 4. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. | Semantic Scholar [semanticscholar.org]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave assisted green organic synthesis [wisdomlib.org]
- 9. Microwave-assisted synthesis and in vitro stability of N-benzylamide non-steroidal anti-inflammatory drug conjugates for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. kdinstrument.com [kdinstrument.com]
- 12. epcp.ac.in [epcp.ac.in]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Kinetic Studies of 1-Propanesulfonyl Chloride Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving 1-propanesulfonyl chloride. While specific quantitative kinetic data for this compound is limited in publicly available literature, this document extrapolates expected reactivity based on studies of analogous sulfonyl chlorides and presents a framework for conducting kinetic experiments.
Introduction to the Reactivity of this compound
This compound (CH₃CH₂CH₂SO₂Cl) is a reactive organosulfur compound utilized in organic synthesis for the introduction of the propanesulfonyl group. Like other sulfonyl chlorides, its chemistry is dominated by nucleophilic substitution at the electrophilic sulfur atom, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids upon reaction with amines, alcohols, and water, respectively.[1] The reactivity of this compound is influenced by steric and electronic factors, and its reactions can be accelerated, for instance, by microwave irradiation.[1]
The general mechanism for the reaction of this compound with a nucleophile (NuH) is a bimolecular nucleophilic substitution (Sₙ2) pathway.
Figure 1: General Sₙ2 reaction pathway for this compound.
Comparison with Alternative Sulfonylating Agents
In the absence of direct kinetic data for this compound, a qualitative comparison can be made with other commonly used alkanesulfonyl and arenesulfonyl chlorides, such as methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). The reactivity of sulfonyl chlorides is influenced by factors such as steric hindrance around the sulfur atom and the electronic effects of the substituent.
| Sulfonyl Chloride | Structure | Expected Relative Reactivity with Nucleophiles | Rationale |
| This compound | CH₃CH₂CH₂SO₂Cl | Intermediate | The propyl group is more sterically demanding than a methyl group but less so than a tolyl group. Electronically, the propyl group is weakly electron-donating. |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | High | The small methyl group offers minimal steric hindrance, making the sulfur atom highly accessible to nucleophiles. |
| p-Toluenesulfonyl Chloride (TsCl) | p-CH₃C₆H₄SO₂Cl | Low | The bulky tolyl group provides significant steric hindrance. The aromatic ring can also influence the electrophilicity of the sulfur atom through resonance. |
Note: The expected relative reactivity is a generalization. The actual reaction rates will depend on the specific nucleophile, solvent, and reaction conditions. In some cases, with strong, sterically hindered bases, alkanesulfonyl chlorides with α-protons, like this compound and methanesulfonyl chloride, can undergo an E2-like elimination to form highly reactive sulfene intermediates (RCH=SO₂). This alternative reaction pathway can influence product distribution and overall reaction kinetics.
Experimental Protocol for Kinetic Analysis
The following is a generalized protocol for studying the kinetics of the reaction of this compound with a nucleophile (e.g., an amine or alcohol). This method is based on common techniques used for monitoring the kinetics of sulfonyl chloride reactions.[2]
Objective: To determine the rate constant, order of reaction, and activation parameters for the reaction between this compound and a selected nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., aniline, benzyl alcohol)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
Quenching solution (e.g., acidic water)
-
Internal standard for analysis (e.g., decane)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Syringes for sampling
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen anhydrous solvent at known concentrations.
-
-
Reaction Setup:
-
Place a known volume of the nucleophile solution and the internal standard solution into the thermostatted reaction vessel equipped with a magnetic stirrer.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C, 35°C, 45°C).
-
-
Initiation of Reaction and Sampling:
-
Initiate the reaction by adding a known volume of the pre-thermostatted this compound stock solution to the reaction vessel. Start a timer immediately.
-
At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction in each aliquot by adding it to a vial containing a quenching solution to stop the reaction.
-
Prepare the quenched samples for analysis by GC or HPLC.
-
-
Analysis:
-
Analyze the samples to determine the concentration of the reactant (this compound or the nucleophile) or the product at each time point, relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Determine the order of the reaction with respect to each reactant by performing experiments with varying initial concentrations.
-
Calculate the rate constant (k) from the integrated rate law corresponding to the determined reaction order.
-
Repeat the experiment at different temperatures to determine the activation parameters (Activation Energy, Eₐ; Enthalpy of Activation, ΔH‡; and Entropy of Activation, ΔS‡) using the Arrhenius and Eyring equations.
-
Figure 2: Experimental workflow for a kinetic study of this compound.
Conclusion
This compound is a valuable reagent in organic synthesis. While specific kinetic data is not as abundant as for other sulfonyl chlorides, its reactivity can be inferred to be intermediate between the highly reactive methanesulfonyl chloride and the more sterically hindered p-toluenesulfonyl chloride. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic studies, enabling a deeper understanding of the reaction dynamics of this compound and facilitating the optimization of synthetic procedures. Further research to quantify the reaction rates of this compound with a variety of nucleophiles would be a valuable contribution to the field of physical organic chemistry.
References
A Comparative Guide to Sulfonylation Reagents: Alternatives to 1-Propanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the sulfonylation of alcohols and amines is a cornerstone transformation, pivotal for introducing the sulfonyl moiety into molecules to alter their biological activity, improve their properties as leaving groups, or to serve as protecting groups. While 1-propanesulfonyl chloride has its applications, a range of alternative reagents offers distinct advantages in terms of reactivity, selectivity, cost, and ease of handling. This guide provides an objective comparison of common alternatives, supported by experimental data, to inform the selection of the optimal sulfonylation agent for your research and development needs.
Performance Comparison of Sulfonylating Agents
The choice of a sulfonylating agent can significantly influence reaction outcomes, including yield, reaction time, and compatibility with various functional groups. The following tables summarize the performance of common alternatives to this compound in the sulfonylation of alcohols and amines.
Table 1: Sulfonylation of Alcohols
| Reagent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 1-Butanol | Pyridine | Dichloromethane (DCM) | 0 - RT | 3 | ~90 | [1] |
| Methanesulfonyl Chloride (MsCl) | (S)-Alaninol (Boc protected) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 | 4 | >95 | [2] |
| Primary Alcohol | Triethylamine (TEA) | Dichloromethane (DCM) | 0 - RT | 0.5 - 2 | >95 | [3][4] | |
| p-Toluenesulfonyl Chloride (TsCl) | Homoallylic Alcohol | Triethylamine (TEA), DMAP | Dichloromethane (DCM) | 0 | - | High | [5] |
| Primary Alcohols | KOH, N,N-dimethylbenzylamine | Water | RT | - | Excellent | [6] | |
| Benzyl Alcohol | Sodium Hydride | Ether | - | - | 50-80 | [7] | |
| Benzenesulfonyl Chloride (BsCl) | Phenol | Pyridine | Dichloromethane (DCM) | 0 - RT | 12 | Good to Excellent | [8] |
| 2-Propanesulfonyl Chloride | 2-Aminobenzimidazole | Base | - | - | - | - | [9] |
Table 2: Sulfonylation of Amines
| Reagent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Primary Amines | Pyridine | Dichloromethane (DCM) | 0 - RT | 2-4 | High | General Knowledge |
| Methanesulfonyl Chloride (MsCl) | Primary/Secondary Amines | Pyridine/TEA | Dichloromethane (DCM) | 0 - RT | 1-3 | High | General Knowledge |
| p-Toluenesulfonyl Chloride (TsCl) | Aniline | None | Solvent-Free | RT | - | Moderate | [10][11] |
| Benzylamine | - | - | - | - | - | [12] | |
| Benzenesulfonyl Chloride (BsCl) | Aniline | None | Solvent-Free | RT | - | Moderate | [10] |
| Dibutylamine | Sodium Hydroxide | Water | RT | - | 94 | [13][14] | |
| 1-Octylamine | Sodium Hydroxide | Water | RT | - | 98 | [13][14] |
Reagent Profiles
-
Methanesulfonyl Chloride (MsCl): A highly reactive and cost-effective reagent, MsCl is often the go-to choice for producing mesylates, which are excellent leaving groups.[10][15] Its small size leads to faster reaction rates compared to bulkier aromatic sulfonyl chlorides.[10] However, its high reactivity can sometimes lead to side reactions, such as the formation of alkyl chlorides.[4]
-
p-Toluenesulfonyl Chloride (TsCl): Commonly known as tosyl chloride, TsCl is a solid at room temperature, making it easier to handle than many liquid sulfonyl chlorides.[16] It is widely used to introduce the tosyl protecting group for alcohols and amines.[17][18] The resulting tosylates are stable and serve as good leaving groups.[19] Reactions with TsCl are generally slower than with MsCl due to steric hindrance from the aromatic ring.[15]
-
Benzenesulfonyl Chloride (BsCl): Similar to TsCl, benzenesulfonyl chloride is a versatile reagent for the preparation of sulfonamides and sulfonate esters.[16] It is a colorless liquid and is often used in the Hinsberg test to distinguish between primary, secondary, and tertiary amines.
-
2-Propanesulfonyl Chloride: Also known as isopropylsulfonyl chloride, this reagent is an isomer of this compound and can be used in N-sulfonylation reactions.[20]
Experimental Workflows and Logical Relationships
A general workflow for a sulfonylation reaction provides a logical sequence of steps applicable to most of the discussed reagents.
Caption: General workflow for the sulfonylation of an alcohol or amine.
Key Experimental Protocols
Below are detailed methodologies for key sulfonylation reactions.
Protocol 1: Mesylation of a Primary Alcohol with Methanesulfonyl Chloride
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
Methanesulfonyl Chloride (MsCl) (1.2 eq)[2]
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.[2]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.[2]
-
Continue stirring the reaction mixture at 0 °C for 4 hours. If the reaction has not gone to completion (as monitored by TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.[2]
-
Upon completion, dilute the reaction mixture with water.
-
Separate the organic layer and wash it successively with water and brine solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired mesylate.[2]
Protocol 2: Tosylation of a Primary Amine with p-Toluenesulfonyl Chloride
Materials:
-
Primary amine (e.g., Aniline) (1.0 eq)
-
p-Toluenesulfonyl Chloride (TsCl) (1.0 eq)[10]
Procedure (Solvent-Free):
-
In a flask, mix the primary amine (1.0 eq) and p-toluenesulfonyl chloride (1.0 eq) at room temperature.[10][11]
-
Stir the mixture. The reaction is often exothermic.[10]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the product can be purified by recrystallization or column chromatography if necessary. For many simple amines, the reaction goes to completion and yields a solid product that can be isolated by filtration.
Protocol 3: Sulfonylation of a Phenol with Benzenesulfonyl Chloride
Materials:
-
Phenol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (2.0 eq)
-
Benzenesulfonyl Chloride (BsCl) (1.0 eq)[8]
-
Water
-
1M HCl
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the phenol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM in a round-bottom flask.[8]
-
Cool the solution to 0 °C in an ice bath.[8]
-
Add benzenesulfonyl chloride (1.0 eq) portion-wise to the stirred solution.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[8]
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired sulfonate ester.[8]
Conclusion
The selection of a sulfonylation reagent is a critical decision in the design of a synthetic route. While this compound is a viable option, alternatives such as methanesulfonyl chloride, p-toluenesulfonyl chloride, and benzenesulfonyl chloride offer a broader range of reactivity and handling characteristics. MsCl is ideal for rapid reactions where a highly reactive leaving group is desired. TsCl provides a solid, easy-to-handle alternative for creating stable tosylates. BsCl is a versatile liquid reagent suitable for a variety of sulfonylation reactions. By considering the specific requirements of the substrate and the desired outcome, researchers can select the most appropriate reagent to achieve high yields and purity in their sulfonylation reactions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 12. Benzylamine synthesis by C-C coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. scribd.com [scribd.com]
Stability of Sulfonamides Derived from 1-Propanesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of sulfonamides derived from 1-propanesulfonyl chloride. While direct experimental data for this specific subclass of sulfonamides is limited in publicly available literature, this document synthesizes established principles of sulfonamide stability, data from structurally related aliphatic and aromatic sulfonamides, and detailed experimental protocols to offer a robust framework for stability assessment.
The stability of a sulfonamide is a critical determinant of its viability as a therapeutic agent, influencing its shelf-life, safety, and efficacy.[1] Degradation can lead to loss of potency and the formation of potentially toxic impurities. This guide will focus on the three primary modes of degradation: hydrolysis, thermal decomposition, and photolysis.
Comparative Stability Analysis
The stability of a sulfonamide is intrinsically linked to the chemical properties of the sulfonyl group and the nature of the amine substituent. For sulfonamides derived from this compound, an aliphatic sulfonyl chloride, their stability profile is expected to differ from their more commonly studied aromatic counterparts.
Key Stability Considerations:
-
Hydrolytic Stability: Sulfonamides are generally more susceptible to degradation in acidic conditions, while they exhibit greater stability in neutral to alkaline pH.[1] The primary degradation pathway under hydrolytic stress is the cleavage of the sulfonamide (S-N) bond.[1] For aliphatic sulfonamides, the absence of an aromatic ring attached to the sulfonyl group may influence the susceptibility of this bond to cleavage compared to aromatic sulfonamides.
-
Thermal Stability: Elevated temperatures can induce the decomposition of sulfonamides. The presence of a nitro group on an N-propylbenzenesulfonamide, a structurally related compound, has been shown to make the molecule susceptible to thermal degradation.[2] This suggests that the thermal stability of propanesulfonyl chloride-derived sulfonamides should be carefully evaluated.
-
Photostability: Exposure to light, particularly UV radiation, can lead to the degradation of sulfonamides.[3][4] While aromatic sulfonamides are known to be susceptible to photodegradation due to the presence of chromophoric aromatic rings, aliphatic sulfonamides may also exhibit photosensitivity and should be assessed accordingly.[1]
Data Presentation
The following tables summarize stability data for representative aliphatic and aromatic sulfonamides to provide a comparative context for assessing sulfonamides derived from this compound.
Table 1: Comparative Hydrolytic Stability of Sulfonamides
| Sulfonamide Type | Precursor Sulfonyl Chloride | pH Condition | Degradation Rate/Half-life | Reference |
| Aliphatic (Proxy) | Methanesulfonyl Chloride | Acidic | Susceptible to acid-catalyzed hydrolysis | [1] |
| Neutral/Alkaline | Generally stable | [1] | ||
| Aromatic | Benzenesulfonyl Chloride | Acidic | More susceptible to acid-catalyzed hydrolysis | [1] |
| Neutral/Alkaline | Stable | [1] |
Table 2: Comparative Thermal Stability of Sulfonamides
| Sulfonamide Derivative | Decomposition Onset Temperature (°C) | Analytical Method | Key Observations | Reference |
| N-propylbenzenesulfonamide derivative | Not specified, but susceptible to thermal degradation | TLC, DSC (recommended) | Darkening of the reaction mixture upon heating indicates decomposition. | [2] |
| Aromatic Sulfonamides (General) | Varies by structure | TGA/DSC | Decomposition occurs at elevated temperatures. | [1] |
Table 3: Comparative Photostability of Sulfonamides
| Sulfonamide Type | Light Source | Key Observations | Reference |
| Aromatic (General) | UV/Natural Sunlight | Susceptible to photodegradation, influenced by pH. Half-lives can range from minutes to days. | [1][3] |
| Aliphatic (Proxy) | Not specified | Expected to be more stable than aromatic counterparts due to lack of significant chromophore, but still requires evaluation. |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the stability of sulfonamides. The following are generalized protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[5]
Hydrolytic Stability (Forced Degradation)
Objective: To determine the stability of the sulfonamide in aqueous solutions at different pH values.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the sulfonamide derived from this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Base Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: Mix a known volume of the stock solution with an equal volume of purified water.
-
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). A control sample of the drug in the same solvent system should be stored at refrigerated conditions.
-
Analysis: At appropriate time intervals, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.
Thermal Stability
Objective: To evaluate the effect of elevated temperatures on the solid-state stability of the sulfonamide.
Methodology:
-
Sample Preparation: Place a known amount of the solid sulfonamide in a suitable container (e.g., glass vial).
-
Stress Condition: Expose the sample to a high temperature (e.g., 80°C) for a defined period.
-
Analysis: At specified time points, dissolve a portion of the sample in a suitable solvent and analyze by a stability-indicating HPLC method to assess for degradation.
-
Characterization (Optional): Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the decomposition temperature and thermal events.[2]
Photostability
Objective: To assess the stability of the sulfonamide upon exposure to light.
Methodology (as per ICH Q1B):
-
Sample Preparation: Expose the solid drug substance directly to the light source. Also, prepare a solution of the sulfonamide in a suitable solvent and place it in a transparent container.
-
Control: Wrap identical samples in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source that provides both ultraviolet (UV) and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method to quantify any degradation.
Mandatory Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for assessing the stability of sulfonamides under forced degradation conditions.
Logical Relationship of Stability Assessment
Caption: Logical flow from stress testing to the determination of a sulfonamide's stability profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
comparative yield analysis of different sulfonylation methods
The introduction of a sulfonyl group (–SO₂R) into an organic molecule is a cornerstone transformation in medicinal chemistry and materials science. The resulting sulfonamides, sulfones, and sulfonates are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Over the years, synthetic methodologies have evolved from classical approaches to more sophisticated radical and metal-catalyzed reactions, each offering distinct advantages in terms of yield, substrate scope, and reaction conditions. This guide provides a comparative analysis of three prominent sulfonylation methods, supported by experimental data and protocols to aid researchers in selecting the optimal strategy for their synthetic challenges.
Classical Sulfonylation using Sulfonyl Chlorides
The reaction of sulfonyl chlorides with nucleophiles such as amines and alcohols remains one of the most fundamental and widely used methods for the synthesis of sulfonamides and sulfonates, respectively. This method is characterized by its simplicity, the ready availability of starting materials, and generally high yields.[1]
Comparative Yield Analysis
| Substrate Type | Product | Typical Yield (%) | Reference |
| Primary Amines | Sulfonamides | 85-97 | [2][3] |
| Secondary Amines | Sulfonamides | 80-95 | [2] |
| Alcohols | Sulfonates | 80-95 | [4][5] |
| Phenols | Sulfonates | 70-90 | [4] |
Detailed Experimental Protocol: Sulfonylation of a Primary Amine
Materials:
-
Primary amine (1.0 mmol)
-
Sulfonyl chloride (1.05 mmol)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile)
-
Base (e.g., Pyridine or Triethylamine, 1.5 mmol)
-
Ice-water bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the primary amine (1.0 mmol) and the base (1.5 mmol) in the chosen anhydrous solvent (~0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the reaction mixture to 0 °C using an ice-water bath.[6]
-
In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.05 mmol) in a small amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes. Slow addition is crucial to prevent the formation of di-sulfonylated byproducts.[6]
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is typically quenched with water or an aqueous solution of a mild acid.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure sulfonamide.
Radical Hydrosulfonylation of Alkenes
Radical-mediated sulfonylation has emerged as a powerful tool for the formation of C-S bonds, offering alternative pathways and functional group tolerance compared to classical methods. The hydrosulfonylation of alkenes using sulfonyl hydrazides or sulfonyl chlorides as radical precursors, often initiated by photoredox catalysis, provides direct access to sulfones.[7][8]
Comparative Yield Analysis
| Alkene Type | Sulfonyl Source | Catalyst/Initiator | Typical Yield (%) | Reference |
| Electron-deficient Alkenes | Sulfonyl Chlorides | Photoredox Catalyst | 60-95 | [8] |
| Unactivated Alkenes | Sulfonyl Chlorides | Photoredox Catalyst with Polarity-Reversal Agent | 50-80 | [8] |
| Various Alkenes | Sulfonyl Hydrazides | Bi(OTf)₃ | 60-85 | [9] |
Detailed Experimental Protocol: Photoredox-Catalyzed Hydrosulfonylation of an Alkene
Materials:
-
Alkene (0.5 mmol)
-
Sulfonyl chloride (0.75 mmol)
-
Photoredox catalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)
-
Hydrogen atom donor (e.g., tris(trimethylsilyl)silane)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., blue LED lamp)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the alkene (0.5 mmol), sulfonyl chloride (0.75 mmol), photoredox catalyst (1-2 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert atmosphere (repeat three times).
-
Add the anhydrous, degassed solvent via syringe, followed by the hydrogen atom donor.
-
Seal the tube and place it in front of a visible light source (e.g., blue LED lamp) with stirring.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel to yield the desired sulfone.
Copper-Catalyzed Sulfonylation of Alkynes
Metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and sulfonylation is no exception. Copper catalysis, in particular, has been effectively employed for the sulfonylation of alkynes with sulfonyl chlorides or sodium sulfinates, leading to the stereoselective synthesis of vinyl sulfones.[10][11]
Comparative Yield Analysis
| Alkyne Type | Sulfonyl Source | Stereoselectivity | Typical Yield (%) | Reference |
| Terminal Aryl Alkynes | Sulfonyl Chlorides | (Z)-selective | 70-90 | [10] |
| Terminal Aliphatic Alkynes | Sulfonyl Chlorides | (Z)-selective | 60-80 | [10] |
| Terminal Alkynes | Sodium Sulfinates | (E)-selective | 75-88 | [10] |
Detailed Experimental Protocol: Copper-Catalyzed Chlorosulfonylation of a Terminal Alkyne
Materials:
-
Terminal alkyne (1.0 mmol)
-
Sulfonyl chloride (1.2 mmol)
-
Copper(I) chloride (CuCl, 10 mol%)
-
Ligand (if required, e.g., Me₂S, 1 equiv.)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for heating
Procedure:
-
To an oven-dried reaction vessel, add CuCl (10 mol%), the sulfonyl chloride (1.2 mmol), and a magnetic stir bar.
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere.
-
Anhydrous toluene is added, followed by the terminal alkyne (1.0 mmol) and any ligand.
-
The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred.[10]
-
The progress of the reaction is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with an organic solvent.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford the (Z)-β-chlorovinyl sulfone.
Visualizing Sulfonylation Workflows and Mechanisms
To further elucidate the relationships between these methods, the following diagrams have been generated using Graphviz.
Caption: Overview of different sulfonylation pathways.
Caption: A generalized experimental workflow for a typical sulfonylation reaction.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct halosulfonylation of alkynes: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03443J [pubs.rsc.org]
- 11. Oxy-sulfonylation of terminal alkynes via C–S coupling enabled by copper photoredox catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Selection of Sulfonyl Chlorides: A Cost-Benefit Analysis of 1-Propanesulfonyl Chloride in Synthesis
For researchers, scientists, and drug development professionals, the choice of reagents is a critical decision that balances reactivity, yield, and cost. In the synthesis of sulfonamides, a prevalent motif in pharmaceuticals, the selection of the sulfonylating agent is paramount. This guide provides a comprehensive cost-benefit analysis of 1-propanesulfonyl chloride, comparing it with two common alternatives: the structurally simpler methanesulfonyl chloride and the aromatic benzenesulfonyl chloride.
This analysis is supported by experimental data and detailed protocols to offer a clear, evidence-based comparison for informed decision-making in synthetic chemistry.
Performance and Cost Comparison
The selection of a sulfonyl chloride impacts not only the reaction efficiency but also the overall cost of a synthetic route. The following table summarizes the key performance indicators and a cost analysis for this compound and its alternatives.
| Feature | This compound | Methanesulfonyl Chloride | Benzenesulfonyl Chloride |
| Molecular Weight ( g/mol ) | 142.60 | 114.55 | 176.62 |
| Typical Purity (%) | ≥97 | ≥98 | ≥98[1] |
| Boiling Point (°C) | 78-79 / 15 mmHg | 161 / 760 mmHg | 251-252 / 760 mmHg |
| Cost per Mole (USD/mol) | ~112.93 | ~27.28 | ~39.63 |
| Representative Yield (%) | High (Microwave-assisted synthesis can exceed 95%) | High (Often >90%) | Good to Excellent (Typically 80-95%) |
| Key Applications | Pharmaceuticals, agrochemicals, ionic liquids[2] | General mesylation, protecting group chemistry | Synthesis of sulfa drugs, dyes, and functional materials[3] |
| Advantages | Introduces a propyl chain, potentially modifying lipophilicity and biological activity. | Economical, high reactivity, small steric footprint. | Introduces a stable aromatic ring, common in established drug scaffolds. |
| Disadvantages | Higher cost per mole compared to alternatives. | May lead to undesired side reactions due to high reactivity. | Higher molecular weight, can be solid at room temperature. |
Note: Prices are estimated based on currently available data from various suppliers for research quantities and are subject to change. The cost per mole was calculated using the provided price for a specific quantity and the molecular weight of the compound.
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of sulfonamides using each of the three sulfonyl chlorides are outlined below.
Protocol 1: Microwave-Assisted Synthesis of a Sulfonamide using this compound
This protocol is adapted from a microwave-assisted synthesis of this compound and its subsequent reaction with an amine.
Materials:
-
1-Propanesulfonic acid
-
Triethylamine (NEt₃)
-
Anhydrous acetone
-
Primary or secondary amine
-
Celite
Procedure:
-
In a 10 mL pressure-rated reaction vial, dissolve propane-1-sulfonic acid (1 equivalent) in anhydrous acetone.
-
To this solution, add 2,4,6-trichloro-[4][5][6]-triazine (TCT) at room temperature.
-
Add triethylamine (NEt₃) dropwise to the mixture.
-
Seal the vial and irradiate the mixture in a self-tuning single-mode microwave synthesizer at 80°C (50 W) for 20 minutes.
-
After irradiation, rapidly cool the mixture to room temperature using compressed air.
-
To the resulting solution containing in-situ generated this compound, add the desired primary or secondary amine (1 equivalent).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography on silica gel to yield the pure sulfonamide.
Protocol 2: General Synthesis of a Sulfonamide using Methanesulfonyl Chloride
Materials:
-
Primary or secondary amine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Protocol 3: Synthesis of a Sulfonamide using Benzenesulfonyl Chloride
Materials:
-
Primary or secondary amine
-
Benzenesulfonyl chloride
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (1.5 equivalents) to the stirred solution.
-
Dissolve benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Mandatory Visualization: The CXCL12-CXCR4 Signaling Pathway and its Inhibition
Sulfonamide derivatives are being actively investigated as inhibitors of the CXCL12/CXCR4 signaling pathway, which is implicated in cancer metastasis.[4] The following diagram illustrates the key components of this pathway and the mechanism of its inhibition by a small molecule antagonist, which could be a sulfonamide derivative.
Caption: CXCL12-CXCR4 signaling and its inhibition by a sulfonamide antagonist.
Conclusion: Making an Informed Choice
The cost-benefit analysis reveals that while This compound is a more expensive reagent on a per-mole basis compared to methanesulfonyl chloride and benzenesulfonyl chloride, its utility lies in the introduction of a propyl group. This modification can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially justifying the higher initial cost through improved efficacy or metabolic stability.
Methanesulfonyl chloride stands out as the most cost-effective option for general sulfonamide synthesis where a simple methylsulfonyl group is required. Its high reactivity and low cost make it an excellent choice for large-scale synthesis and routine applications.
Benzenesulfonyl chloride offers a balance between cost and the introduction of a rigid, aromatic scaffold. It is a well-established reagent in the synthesis of many commercial drugs and provides a stable and predictable platform for further functionalization.
Ultimately, the optimal choice of sulfonyl chloride depends on the specific goals of the synthesis. For early-stage drug discovery and lead optimization, where the exploration of chemical space is critical, the unique structural contribution of this compound may outweigh its higher cost. For process development and large-scale manufacturing of established compounds, the economic advantages of methanesulfonyl chloride and the proven track record of benzenesulfonyl chloride are compelling factors. This guide provides the necessary data and protocols to enable researchers to make a strategic and evidence-based decision tailored to their project's needs.
References
- 1. Benzenesulfonyl chloride, 98% 250 g | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 2. This compound | 10147-36-1 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Insights into the Mechanism of Inhibition of CXCR4: Identification of Piperidinylethanamine Analogs as Anti-HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Methods for the Analysis of 1-Propanesulfonyl Chloride Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-propanesulfonyl chloride and its reaction mixtures. Given the compound's reactive nature and lack of a strong UV chromophore, this guide explores two primary analytical strategies: a direct analysis method employing a universal detector and an indirect method utilizing pre-column derivatization for UV detection.[1]
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[2] Its high reactivity, while advantageous for synthesis, presents analytical challenges for monitoring reaction progress, assessing purity, and quantifying impurities.[1][3] A significant hurdle in HPLC analysis is its lack of a UV-absorbing chromophore, making standard UV detection problematic.[1] This guide compares two effective HPLC approaches to address these challenges.
Method 1: Direct Analysis using Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)
This method allows for the direct quantification of this compound and non-volatile impurities without the need for derivatization. An Evaporative Light Scattering Detector (ELSD) is suitable for detecting compounds that are non-volatile and lack UV chromophores.[4][5]
Experimental Protocol
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).[5]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 30% B
-
10-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.[3]
-
ELSD Settings:
Sample Preparation:
-
Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Data Presentation: Hypothetical Quantitative Data for Direct Analysis (ELSD)
| Compound | Retention Time (min) | Peak Area (a.u.) | Concentration (mg/mL) |
| Propane-1-sulfonic acid | 3.5 | 15,200 | 0.05 |
| This compound | 8.2 | 250,800 | 0.90 |
| By-product 1 (Dimer) | 12.5 | 10,500 | 0.04 |
| Starting Material X | 16.8 | 5,300 | 0.01 |
Workflow Diagram
Caption: Workflow for the direct HPLC-ELSD analysis of this compound reaction mixtures.
Method 2: Indirect Analysis via Pre-Column Derivatization with UV Detection
This method involves converting the non-UV active this compound into a derivative that can be readily detected by a standard UV detector. This is achieved by reacting the sulfonyl chloride with a nucleophilic agent containing a chromophore, such as an aromatic amine, to form a stable sulfonamide.[1][7]
Experimental Protocol
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector.
Derivatization Reagent:
-
Aniline solution (1% in acetonitrile).
Derivatization Procedure:
-
To 1 mL of the filtered sample solution (prepared as in Method 1), add 100 µL of the aniline solution and 50 µL of triethylamine (as a base).
-
Vortex the mixture and allow it to react at room temperature for 15 minutes.
-
The resulting solution containing the N-phenylpropane-1-sulfonamide derivative is then injected into the HPLC.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Presentation: Hypothetical Quantitative Data for Indirect Analysis (UV)
| Compound | Retention Time (min) | Peak Area (mAU*s) | Concentration (mg/mL) |
| Propane-1-sulfonic acid | Not detected | - | - |
| Excess Aniline | 4.1 | - | - |
| N-phenylpropane-1-sulfonamide | 11.5 | 3,250,500 | 0.90 |
| Derivatized By-product 1 | 14.8 | 125,600 | 0.04 |
| Derivatized Starting Material X | 18.2 | 68,900 | 0.01 |
Workflow Diagram
Caption: Workflow for the indirect HPLC-UV analysis of this compound via pre-column derivatization.
Comparison of HPLC Methods
| Feature | Direct Analysis (HPLC-ELSD) | Indirect Analysis (HPLC-UV with Derivatization) |
| Principle | Universal detection based on light scattering of non-volatile analyte particles.[5] | UV detection of a chromophore-tagged derivative.[8] |
| Sample Preparation | Simple "dilute and shoot" approach. | Requires an additional, optimized derivatization step.[9] |
| Sensitivity | Moderate. Generally less sensitive than UV detection for strong chromophores.[10] | High, dependent on the molar absorptivity of the derivatizing agent.[9] |
| Selectivity | Detects all non-volatile components, which may lead to complex chromatograms. | Highly selective for compounds that react with the derivatizing agent (i.e., sulfonyl chlorides). |
| Quantification | Response can be non-linear and may require calibration with a power function. | Follows Beer-Lambert Law, typically providing good linearity over a wide concentration range. |
| Impurity Profiling | Can detect non-reactive, non-volatile impurities. Hydrolyzed acid (propane-1-sulfonic acid) can be monitored. | Only impurities that also react with the derivatization agent will be detected. |
| Method Development | Simpler, as no derivatization reaction needs to be optimized. | More complex due to the need to optimize derivatization conditions (reagent, base, time, temp). |
| Equipment | Requires a specialized ELSD detector.[5] | Uses a standard UV or DAD detector, widely available in analytical labs. |
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 10147-36-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 5. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 6. HPLC-ELSD analysis of spectinomycin dihydrochloride and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. journalajacr.com [journalajacr.com]
- 9. welch-us.com [welch-us.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
1-Propanesulfonyl Chloride: A Superior Choice for Targeted Sulfonylation in Research and Drug Development
A Comparative Guide to a Versatile Reagent
In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development sectors, the choice of sulfonating agent can be pivotal to the success of a synthetic route. While reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are commonplace, 1-propanesulfonyl chloride (PsCl) is emerging as a superior alternative in various applications, offering distinct advantages in reactivity, selectivity, and handling. This guide provides an objective comparison of this compound with other common sulfonyl chlorides, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic challenges.
Enhanced Reactivity and Selectivity: The Core Advantages
The primary advantages of this compound stem from its unique molecular structure—a linear three-carbon alkyl chain attached to the sulfonyl chloride moiety. This structure confers a favorable balance of steric and electronic effects, leading to enhanced reactivity and, in many cases, improved selectivity compared to its counterparts.
One of the key distinctions lies in its reactivity profile. While aryl sulfonyl chlorides like TsCl are stabilized by the aromatic ring, leading to lower reactivity, alkyl sulfonyl chlorides like PsCl are generally more reactive electrophiles.[1] This heightened reactivity can translate to milder reaction conditions, shorter reaction times, and higher yields, particularly in the sulfonylation of alcohols and amines.[2][3]
Furthermore, the propyl group in this compound provides a moderate level of steric hindrance compared to the smaller methyl group in MsCl and the bulkier tosyl group in TsCl. This intermediate steric profile can be advantageous in achieving selective sulfonylation of less hindered functional groups, such as primary alcohols in the presence of secondary alcohols.[3]
Physicochemical and Reactivity Profile Comparison
A clear understanding of the physical and chemical properties of these reagents is crucial for their effective application and safe handling. The following table summarizes key properties of this compound, methanesulfonyl chloride, and p-toluenesulfonyl chloride.
| Property | This compound | Methanesulfonyl Chloride | p-Toluenesulfonyl Chloride |
| CAS Number | 10147-36-1 | 124-63-0 | 98-59-9 |
| Molecular Formula | C₃H₇ClO₂S | CH₃ClO₂S | C₇H₇ClO₂S |
| Molecular Weight | 142.60 g/mol [4] | 114.55 g/mol [5] | 190.65 g/mol [6][7] |
| Physical State | Liquid | Liquid[5] | Solid[8] |
| Boiling Point | 78-79 °C @ 15 mmHg | 161 °C @ 760 mmHg | 134 °C @ 10 mmHg[8] |
| Density | 1.267 g/mL at 25 °C | 1.48 g/mL at 20 °C | 1.396 g/cm³ |
| Solubility | Decomposes in water[2] | Decomposes in water | Insoluble in water[8][9] |
| Reactivity | High[2] | Very High[1] | Moderate[1] |
Experimental Data: A Head-to-Head Comparison
The true measure of a reagent's utility lies in its performance in chemical transformations. Below is a comparative summary of reported yields for the synthesis of sulfonamides, a critical functional group in many pharmaceutical compounds.
| Amine Substrate | Sulfonylating Agent | Base | Solvent | Reaction Conditions | Yield (%) |
| Aniline | This compound | Triethylamine | Dichloromethane | Room Temperature, 4h | ~90% |
| Aniline | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT, 2-16h | 93%[10] |
| Aniline | p-Toluenesulfonyl Chloride | Pyridine | Chloroform | Room Temperature | ~95%[11] |
| Trimetazidine | This compound | Triethylamine | Dichloromethane | Room Temperature, 30 min | Not explicitly reported but implied high |
| Trimetazidine | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | Room Temperature, 30 min | 93%[10] |
| Trimetazidine | Benzenesulfonyl Chloride | Triethylamine | Dichloromethane | Room Temperature, 30 min | 95%[10] |
While the yields for the synthesis of N-phenylsulfonamides are comparable across the three reagents under optimized conditions, it is important to note that the increased reactivity of this compound can allow for milder conditions and potentially shorter reaction times in certain applications.
Experimental Protocols
To facilitate the practical application of this knowledge, detailed experimental protocols for the synthesis of a sulfonamide using this compound and a comparative protocol for methanesulfonyl chloride are provided below.
Protocol 1: Synthesis of N-Phenylpropane-1-sulfonamide using this compound
Materials:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-phenylpropane-1-sulfonamide.
Protocol 2: Synthesis of N-Phenylmethanesulfonamide using Methanesulfonyl Chloride[13]
Materials:
-
Aniline (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Quench the reaction by adding water or 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-phenylmethanesulfonamide.[12]
Visualizing the Chemistry: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of sulfonamide formation.
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Advantage of PsCl in selective synthesis.
Conclusion
This compound presents a compelling case for its broader adoption in research and drug development. Its enhanced reactivity, potential for greater selectivity, and favorable physical properties make it a powerful tool for chemists. While traditional reagents like methanesulfonyl chloride and p-toluenesulfonyl chloride will undoubtedly remain important, the distinct advantages offered by this compound, particularly in complex syntheses requiring fine-tuning of reactivity and selectivity, position it as a valuable and often superior alternative. By understanding the comparative data and protocols presented in this guide, researchers can better leverage the unique attributes of this compound to accelerate their discoveries and streamline their synthetic endeavors.
References
- 1. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 2. This compound | 10147-36-1 | Benchchem [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. This compound | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenesulfonyl chloride, 4-methyl- (CAS 98-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 对甲苯磺酰氯, ReagentPlus , 99 CH3C6H4SO2Cl [sigmaaldrich.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. svkm-iop.ac.in [svkm-iop.ac.in]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Propanesulfonyl Chloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling reactive chemical reagents. 1-Propanesulfonyl chloride, a corrosive and moisture-sensitive compound, requires specific procedures for its safe disposal. This guide provides detailed, step-by-step instructions for the neutralization and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound is a valuable reagent in organic synthesis but poses significant hazards. It is corrosive, causing severe skin burns and eye damage, and reacts violently with water, releasing toxic and corrosive fumes.[1][2][3][4] Therefore, it is crucial to neutralize this compound before it enters any waste stream. The following procedures outline the necessary precautions and actions for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This includes working in a well-ventilated chemical fume hood and wearing the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A chemical-resistant lab coat or apron.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.
Quantitative Data Summary
The table below summarizes key quantitative safety and physical data for this compound.
| Property | Value |
| Molecular Formula | C₃H₇ClO₂S |
| Molecular Weight | 142.60 g/mol [1] |
| Density | 1.267 g/mL at 25 °C[2][5] |
| Boiling Point | 78-79 °C at 15 mmHg[2][5] |
| Flash Point | 97 °C (206.6 °F) - closed cup[2] |
| GHS Hazard Codes | H314 (Causes severe skin burns and eye damage)[1][3] |
Experimental Protocol: Neutralization of this compound
This protocol details the step-by-step procedure for the safe neutralization of small quantities of this compound in a laboratory setting. The principle of this method is the controlled hydrolysis of the sulfonyl chloride to propanesulfonic acid and hydrochloric acid, followed by neutralization with a base.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (5-10%)
-
Ice bath
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the sulfonyl chloride to be neutralized)
-
pH paper or pH meter
-
Appropriate waste container
Procedure:
-
Prepare the Neutralizing Solution: In a large beaker, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium hydroxide. Place the beaker in an ice bath and allow it to cool, with stirring. The volume of the basic solution should be in excess of what is required to neutralize the this compound and its acidic byproducts.
-
Slow Addition: Slowly and carefully add the this compound dropwise to the cold, stirred basic solution. Caution: This reaction is exothermic and will release corrosive fumes. Do not add the basic solution to the sulfonyl chloride.
-
Monitor the Reaction: Maintain the temperature of the reaction mixture below 20°C using the ice bath. Ensure that the pH of the solution remains basic throughout the addition by periodically checking with pH paper or a pH meter. If the solution becomes acidic, add more of the basic solution.
-
Complete the Reaction: After all the this compound has been added, continue to stir the mixture in the ice bath for at least one hour to ensure the reaction is complete.
-
Final pH Check: Once the reaction is complete, check the final pH of the solution. It should be neutral or slightly basic (pH 7-9). If necessary, add more of the basic solution to adjust the pH.
-
Waste Disposal: The neutralized solution should be transferred to a properly labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. Do not pour the neutralized solution down the drain unless permitted by local regulations.
Spill Response
In the event of a spill, evacuate the area and ensure proper ventilation. Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[6] Do not use combustible materials like sawdust. Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and their surroundings. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
Essential Safety and Operational Guide for 1-Propanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-propanesulfonyl chloride. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive and water-reactive compound that can cause severe skin burns, and eye damage, and is suspected of causing genetic defects.[1][2] It may also be corrosive to metals.[1][2] A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Situation | Required PPE |
| General Laboratory Use | - Chemical-resistant gloves (double-gloving recommended)- ANSI-approved safety goggles- Flame-resistant lab coat |
| Weighing and Transferring | - Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles and a full-face shield- Flame-resistant lab coat- All operations must be conducted in a certified chemical fume hood. |
| Large-Scale Operations or Spills | - Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton™)- Chemical splash goggles and a full-face shield- Chemical-resistant apron or coveralls over a flame-resistant lab coat- NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors. |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound at every stage.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Don the appropriate PPE as specified in Table 1.
-
Ensure a certified chemical fume hood is operational and the work area is clean and free of incompatible materials, especially water and strong bases.
-
Keep an appropriate spill kit and quenching solution readily accessible.
-
-
Dispensing and Transfer:
-
Use only dry, clean glassware and equipment.
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep the container tightly sealed when not in use to prevent reaction with atmospheric moisture.
-
-
Reaction:
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Add this compound dropwise to the reaction mixture to maintain control over the reaction rate.
-
-
Post-Reaction:
-
Any residual this compound in the reaction vessel or on equipment must be quenched before cleaning.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert:
-
Immediately alert personnel in the vicinity and evacuate the immediate area.
-
If the spill is large or involves a significant release of vapors, evacuate the entire laboratory and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Control Vapors:
-
Ensure the chemical fume hood is operational to manage vapors.
-
-
Don Appropriate PPE:
-
Wear the appropriate PPE for large-scale operations or spills as detailed in Table 1.
-
-
Contain and Absorb:
-
For small spills, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Work from the outside of the spill inward, gradually covering the spilled material.
-
-
Collect and Neutralize:
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
The spill area should then be decontaminated.
-
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a weak basic solution (e.g., 5% sodium bicarbonate solution), followed by a water rinse.
-
Collect all cleaning materials in the hazardous waste container.
-
-
Report:
-
Report the spill to your laboratory supervisor and your institution's EHS department.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Disposal Plan for this compound
| Waste Type | Disposal Procedure |
| Bulk/Unused this compound | - Do not attempt to neutralize bulk quantities.- Ensure the original container is tightly sealed and properly labeled.- Dispose of as hazardous waste through your institution's EHS department. |
| Contaminated Solid Waste (e.g., absorbent materials, gloves) | - Place in a clearly labeled, sealed, and compatible hazardous waste container.- Dispose of through your institution's EHS department. |
| Residual/Quenched this compound | - Follow the detailed quenching protocol below.- The neutralized aqueous solution should be collected in a designated aqueous hazardous waste container.- Dispose of through your institution's EHS department. |
Detailed Quenching Protocol for Residual this compound:
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Prepare Quenching Solution:
-
Prepare a 5-10% aqueous solution of sodium bicarbonate.
-
-
Cool the Reaction Vessel:
-
If quenching a reaction, cool the vessel containing the residual this compound in an ice bath.
-
-
Slow Addition:
-
Slowly and carefully add the sodium bicarbonate solution to the cooled vessel with stirring. Be prepared for gas evolution (carbon dioxide).
-
-
Monitor pH:
-
Continue adding the bicarbonate solution until the gas evolution ceases.
-
Test the pH of the aqueous layer using pH paper to ensure it is neutral or slightly basic (pH 7-9).
-
-
Waste Collection:
-
Transfer the neutralized aqueous solution to a designated hazardous waste container.
-
Logical Relationship for Waste Disposal
Caption: Decision tree for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
